molecular formula C8H9F2N B1598663 1-(2,5-Difluorophenyl)ethanamine CAS No. 603951-44-6

1-(2,5-Difluorophenyl)ethanamine

Cat. No.: B1598663
CAS No.: 603951-44-6
M. Wt: 157.16 g/mol
InChI Key: BMIRIPDNKQHPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRIPDNKQHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398584
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603951-44-6
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-difluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,5-Difluorophenyl)ethanamine is a pivotal chiral amine building block in modern medicinal chemistry. Its structural motif is integral to the synthesis of a range of pharmacologically active molecules, most notably as a key intermediate in the production of certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive component in drug design.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The specific form is critical for its application in stereospecific synthesis.

Identifier Value Source
IUPAC Name 1-(2,5-Difluorophenyl)ethan-1-amineN/A
Molecular Formula C₈H₉F₂N[3]
Molecular Weight 157.16 g/mol [3]
CAS Number (Racemate) 404655-68-1 (example)N/A
CAS Number (R)-enantiomer 1212075-49-4[3]
CAS Number (S)-enantiomer Not explicitly foundN/A
(R)-HCl Salt CAS 1391449-47-0[4]
(S)-HCl Salt CAS 1391439-31-8N/A
Appearance Varies (typically a liquid or low-melting solid)N/A
Boiling Point Not readily availableN/A
Melting Point Not readily availableN/A
Solubility Soluble in common organic solventsN/A

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the reductive amination of 2,5-difluoroacetophenone. This process can be tailored to produce the racemic mixture or, through enantioselective methods, directly yield a specific enantiomer.

Synthesis_Workflow cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Asymmetric Synthesis A 2,5-Difluoroacetophenone C Imine Intermediate A->C Condensation H (R)-1-(2,5-Difluorophenyl)ethanamine A->H Asymmetric Reductive Amination B Amine Source (e.g., NH₃, NH₄OAc) B->C B->H E Racemic this compound C->E Reduction D Reducing Agent (e.g., H₂, NaBH₃CN) D->E G Diastereomeric Salts E->G Salt Formation F Chiral Resolving Agent (e.g., Tartaric Acid) F->G G->H Separation & Liberation I (S)-1-(2,5-Difluorophenyl)ethanamine G->I Separation & Liberation J Enantioselective Catalyst J->H

Figure 1: Synthetic routes to this compound.

Protocol 1: Racemic Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of racemic this compound.

Materials:

  • 2,5-Difluoroacetophenone

  • Ammonium acetate or ammonia

  • Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation setup with H₂/Pd-C)

  • Methanol or ethanol

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,5-difluoroacetophenone (1 equivalent) in methanol. Add ammonium acetate (10-15 equivalents) to the solution. If using ammonia, the solution can be saturated with ammonia gas.

  • Reduction (Method A: Sodium Cyanoborohydride): To the mixture from step 1, slowly add sodium cyanoborohydride (1.5-2.0 equivalents) in portions. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Reduction (Method B: Catalytic Hydrogenation): Alternatively, the mixture from step 1 can be transferred to a hydrogenation reactor. Add a catalytic amount of palladium on carbon (5-10 mol%). Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up:

    • For Method A, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the gas evolution ceases. Make the solution basic (pH > 9) with a saturated sodium bicarbonate solution.

    • For Method B, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol outlines a general method for separating the enantiomers of the racemic amine using a chiral resolving agent.[5][6]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Sodium hydroxide solution (e.g., 1 M)

  • Extraction solvent (e.g., dichloromethane)

  • Standard glassware for crystallization and extraction

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5 equivalents of L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be checked by chiral HPLC after liberating the free amine from a small sample.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from the same solvent system.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a sodium hydroxide solution to basify the mixture (pH > 10).

  • Extraction: Extract the liberated free amine with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by basifying the mother liquor and extracting.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation.[7][8] The spectra will show characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by fluorine-proton and fluorine-carbon coupling. The ethylamine side chain will also exhibit distinct resonances.

  • ¹H NMR: Expect multiplets for the aromatic protons, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The amine protons (NH₂) may appear as a broad singlet.

  • ¹³C NMR: The aromatic carbons will appear as doublets or doublets of doublets due to coupling with the fluorine atoms. The methine and methyl carbons will also be present at their characteristic chemical shifts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile tool for assessing both the chemical and enantiomeric purity of the amine.

Protocol 3: Achiral Purity Analysis by HPLC-UV [9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 4: Chiral Purity Analysis by Chiral HPLC or SFC [12][13][14]

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).[12]

  • Mobile Phase (HPLC): A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

  • Mobile Phase (SFC): Supercritical CO₂ with a co-solvent such as methanol or ethanol.[12][15]

  • Flow Rate: Dependent on the column and system.

  • Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the amine and any volatile impurities.[2][16][17] For chiral analysis, derivatization with a chiral reagent may be necessary if a chiral GC column is not used.

Protocol 5: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-300.

Applications in Drug Discovery: A Key Building Block for DPP-4 Inhibitors

The primary application of enantiomerically pure this compound is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents.[1][18][19] DPP-4 is an enzyme that deactivates incretin hormones, which play a crucial role in glucose homeostasis.[20][21][22] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[20][21]

DPP4_Inhibition cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation DPP4_inhibited DPP-4 Enzyme (Inhibited) Incretins->DPP4_inhibited Degradation Blocked Incretins_high ↑ Active Incretins Incretins->Incretins_high Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive DPP4i DPP-4 Inhibitor (e.g., Sitagliptin) DPP4i->DPP4_inhibited Inhibits Incretins_high->Pancreas Enhanced Effect

Figure 2: Mechanism of action of DPP-4 inhibitors.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and related compounds.[4][23][24][25][26][27][28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[25] Keep containers tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals, particularly in the development of treatments for type 2 diabetes. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective and safe use in research and development. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field.

References

  • Kodama, K., Hayashi, N., Fujita, M., & Hirose, T. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl)ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4(51), 25609-25615.
  • Synthonix. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies.
  • PubMed. (n.d.). 1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • D'Alessio, D. A. (2016). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes, 65(10), 2818-2820.
  • Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.
  • PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • Hoffmann, F. W. (1959). The Toxicology of Fluorine-Containing Monomers.
  • Choi, H., Lee, C. Y., Park, E. Y., Lee, K. M., Shin, D., & Jun, H. S. (2018). Design, synthesis, and effects of novel phenylpyrimidines as glucagon receptor antagonists. Bioorganic & Medicinal Chemistry, 26(21), 5701-5710.
  • HU212667B - Process for optical resolution of metamphetamine - Google Patents. (n.d.).
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Armstrong, D. W., & Li, W. (1990). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 8(10), 848-852.
  • ResearchGate. (n.d.). 13 C-and 1 H-NMR spectral data of compounds 1 (δ in ppm, J in Hz). Retrieved from [Link]

  • MDPI. (2022). Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination in Pork Loin Roasted in a Roasting Bag. Molecules, 27(15), 4987.
  • MDPI. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4993.
  • MIT EHS. (n.d.). Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Retrieved from [Link]

  • Oxford Academic. (2016). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 37(6), 592-624.
  • PubMed. (n.d.). Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Airgas. (2022). Fluorine Safety Data Sheet. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]

  • EAS Publisher. (2020). Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC. EAS Journal of Pharmacy and Pharmacology, 2(4), 183-191.
  • Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • MDPI. (2021). Diverse Applications of the Anti-Diabetic Drug Metformin in Treating Human Disease. International Journal of Molecular Sciences, 22(18), 9880.
  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4994.
  • Cefic. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • EAS Publisher. (n.d.). Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PMC. (2021). Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. Chemical Biology & Drug Design, 98(5), 733-750.
  • Vollmer, M., Zhang, T., & Nguyen, D. (n.d.). Separation of enantiomers and conformers of Tofisopam. Agilent.
  • Journal of Pharmaceutical Research. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research, 19(3), 221-226.
  • University of California, Santa Barbara. (n.d.). Fluorine. Retrieved from [Link]

  • Chromatography Today. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule-First Approach to Structural Verification

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to structural analysis. Instead, we present a holistic and logical workflow tailored to the specific chemical nature of 1-(2,5-Difluorophenyl)ethanamine , a chiral primary amine with a difluorinated aromatic ring. As a Senior Application Scientist, my aim is to not only outline the necessary analytical techniques but to delve into the causal reasoning behind each experimental choice, ensuring a self-validating and scientifically rigorous elucidation process. This molecule, with its distinct structural features—a chiral center, a primary amine, and a difluorinated phenyl ring—presents a unique set of analytical "fingerprints" that we will systematically uncover and interpret.

Section 1: Foundational Analysis and Synthesis Pathway Confirmation

Before embarking on an exhaustive spectroscopic analysis, a foundational understanding of the molecule's origins and basic properties is paramount. This compound is a chiral primary amine with the molecular formula C₈H₉F₂N and a monoisotopic mass of approximately 157.07 Daltons[1]. Its structure contains a stereocenter at the carbon adjacent to the phenyl ring and the amino group, meaning it exists as a pair of enantiomers, (R)-1-(2,5-Difluorophenyl)ethanamine and (S)-1-(2,5-Difluorophenyl)ethanamine[1].

A common and efficient route to synthesize this compound is the reductive amination of 2',5'-difluoroacetophenone. This well-established one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination Synthesis
  • Imine Formation: To a solution of 2',5'-difluoroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, typically 5-10 equivalents).

  • Reduction: After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • Purification: The crude product is then purified, typically by column chromatography, to yield this compound.

The logical workflow for the structure elucidation of the synthesized compound is depicted below. This multi-technique approach ensures that each aspect of the molecule's structure is independently verified, leading to an unambiguous final assignment.

Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.

Section 2: Mass Spectrometry – The First Glimpse of Molecular Identity

Mass spectrometry (MS) provides the initial, crucial piece of evidence: the molecular weight of the compound. For this compound, we expect a molecular ion peak corresponding to its molecular formula, C₈H₉F₂N.

Experimental Protocol: GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A standard non-polar column (e.g., DB-5ms).

  • Injection: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Interpretation and Causality

The primary objective is to observe the molecular ion peak (M⁺). Given the presence of an odd number of nitrogen atoms, the nitrogen rule predicts an odd nominal molecular weight, which is consistent with the expected 157 g/mol .

Expected Fragmentation Pattern: The fragmentation pattern in EI-MS is highly diagnostic. For this compound, the most prominent fragmentation pathway is the α-cleavage adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) to form a stable iminium cation.

  • [M]⁺•: m/z 157 (Molecular Ion)

  • [M-CH₃]⁺: m/z 142 (Base Peak) - This fragment arises from the loss of the methyl group, leading to a resonance-stabilized benzylic iminium ion. Its high abundance is a hallmark of this structural class.

  • [C₆H₃F₂]⁺: m/z 113 (Difluorophenyl cation) - Arises from cleavage of the bond between the aromatic ring and the ethylamine side chain.

Ion FragmentExpected m/zInterpretation
[C₈H₉F₂N]⁺•157Molecular Ion (M⁺•)
[C₇H₆F₂N]⁺142α-cleavage (loss of •CH₃), likely the base peak
[C₆H₃F₂]⁺113Difluorophenyl cation

This fragmentation pattern provides strong evidence for the presence of an ethylamine group attached to a difluorophenyl ring.

Figure 2: Expected primary fragmentation pathways for this compound in EI-MS.

Section 3: Infrared Spectroscopy – Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For a primary amine, the N-H stretching vibrations are particularly diagnostic.

Experimental Protocol: FTIR Analysis
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Technique: A thin film of the neat liquid sample between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation and Causality

The IR spectrum will confirm the presence of the primary amine and the aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400-3250N-H StretchPrimary Amine (-NH₂)A characteristic pair of medium-intensity peaks, corresponding to the symmetric and asymmetric stretches.
3100-3000C-H StretchAromaticConfirms the presence of the phenyl ring.
2970-2850C-H StretchAliphaticCorresponds to the methyl and methine groups.
1620-1580N-H BendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.
1500-1400C=C StretchAromaticCharacteristic absorptions for the aromatic ring.
1250-1000C-F StretchAryl-FluorideStrong absorptions indicative of the C-F bonds.

The presence of the two distinct N-H stretching bands is a definitive indicator of a primary amine, distinguishing it from a secondary amine (which would show a single N-H stretch) or a tertiary amine (which would show none).

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D techniques, will provide a complete structural picture.

Experimental Protocol: NMR Analysis
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • ¹⁹F NMR

    • 2D COSY (¹H-¹H correlation)

    • 2D HSQC (¹H-¹³C one-bond correlation)

¹H NMR Data Interpretation

The ¹H NMR spectrum will account for all 9 protons in the molecule.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Coupling
~7.2-6.9m3HAr-H Complex multiplets due to H-H and H-F coupling on the aromatic ring.
~4.2q1HCH -NH₂A quartet due to coupling with the three methyl protons (³JHH ≈ 6-7 Hz).
~1.6s (broad)2H-NHA broad singlet; protons are exchangeable and typically do not couple.
~1.4d3H-CHA doublet due to coupling with the single methine proton (³JHH ≈ 6-7 Hz).
  • Causality: The quartet-doublet pattern is a classic signature of an ethyl fragment where one carbon is a methine (CH) and the other is a methyl (CH₃). The integration values (1H, 3H) confirm this assignment. A 2D COSY experiment would show a clear cross-peak between the signals at ~4.2 ppm and ~1.4 ppm, definitively linking these protons.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon atoms. The signals for the carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.

Predicted δ (ppm)AssignmentRationale and Coupling
~160 (d)C 2-FAromatic carbon directly bonded to fluorine; shows a large one-bond C-F coupling (¹JCF ≈ 245 Hz).
~157 (d)C 5-FAromatic carbon directly bonded to fluorine; shows a large one-bond C-F coupling (¹JCF ≈ 245 Hz).
~135 (dd)C 1Aromatic quaternary carbon; shows smaller two- and three-bond C-F couplings.
~117 (dd)C 4/C6Aromatic CH carbons; show two- and three-bond C-F couplings.
~115 (dd)C 3Aromatic CH carbon; shows two- and three-bond C-F couplings.
~48C H-NH₂Aliphatic methine carbon.
~24-C H₃Aliphatic methyl carbon.
  • Causality: The presence of two distinct, large doublets in the downfield aromatic region is strong evidence for the 2,5-difluoro substitution pattern. A 2D HSQC experiment will correlate the proton signals with their directly attached carbons, for example, linking the ¹H signal at ~4.2 ppm to the ¹³C signal at ~48 ppm.

¹⁹F NMR Data Interpretation

¹⁹F NMR is essential for confirming the fluorine substitution pattern.

Predicted δ (ppm)MultiplicityAssignmentRationale and Coupling
~ -115 to -125mC2-F & C5-F Two distinct multiplets in the aryl fluoride region. The multiplicity will arise from coupling to aromatic protons and to the other fluorine atom.
  • Causality: The presence of two signals in the ¹⁹F NMR spectrum confirms the presence of two chemically non-equivalent fluorine atoms, consistent with the 2,5-disubstituted pattern. An ortho or para substitution would result in only one ¹⁹F signal due to symmetry.

Section 5: Stereochemical Analysis – Defining the 3D Arrangement

As a chiral molecule, determining the enantiomeric purity is a critical step, especially in a pharmaceutical context.

Experimental Protocol: Chiral HPLC
  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A chiral stationary phase (CSP), often based on derivatized cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Data Interpretation and Causality

When the racemic mixture is injected, the two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times.

  • Expected Result: Two well-resolved peaks of approximately equal area for the racemic standard.

  • Analysis of a Chiral Synthesis: Injection of the product from an asymmetric synthesis would ideally show a single major peak, allowing for the calculation of enantiomeric excess (ee).

Figure 3: Principle of chiral HPLC for the separation of enantiomers.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multi-faceted analytical approach, we construct a self-validating dossier for the structure of this compound. Each technique provides a unique and complementary piece of the structural puzzle:

  • MS confirms the molecular weight and key structural motifs through fragmentation.

  • IR provides rapid confirmation of the essential primary amine and aromatic functional groups.

  • NMR (¹H, ¹³C, ¹⁹F, and 2D) elucidates the precise atomic connectivity and confirms the substitution pattern of the aromatic ring.

  • Chiral HPLC verifies the compound's chirality and quantifies its enantiomeric purity.

The congruence of data from these independent methods provides the highest level of confidence in the structural assignment, a cornerstone of rigorous scientific and developmental work.

References

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

Sources

(R)-1-(2,5-Difluorophenyl)ethanamine properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine

Executive Summary

(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a crucial and highly valued building block in modern medicinal chemistry and drug development. The presence of a difluorinated phenyl ring and a specific stereocenter at the α-carbon imparts unique properties to molecules that incorporate this moiety, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, applications, and safety considerations for (R)-1-(2,5-Difluorophenyl)ethanamine, intended for researchers, synthetic chemists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity and computed physicochemical characteristics of (R)-1-(2,5-Difluorophenyl)ethanamine and its common hydrochloride salt form are critical for its application in synthesis. These properties dictate solubility, reactivity, and handling requirements.

2.1 Chemical Identity The compound is most identified by its CAS Registry Number, which distinguishes the specific (R)-enantiomer from its racemate or (S)-enantiomer.

IdentifierValueSource(s)
IUPAC Name (1R)-1-(2,5-difluorophenyl)ethanamine[1]
CAS Number (Free Base) 1212075-49-4[1]
CAS Number (HCl Salt) 1391449-47-0[2][3][4]
Molecular Formula (Free Base) C₈H₉F₂N[1]
Molecular Formula (HCl Salt) C₈H₁₀ClF₂N[2][4]
SMILES CN[1]
InChIKey BMIRIPDNKQHPQG-RXMQYKEDSA-N[1]

2.2 Computed Physicochemical Data The following properties are computationally derived and provide valuable predictions of the molecule's behavior in various chemical and biological systems.

PropertyValue (Free Base)Source(s)
Molecular Weight 157.16 g/mol [1]
Monoisotopic Mass 157.07030562 Da[1]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 26 Ų[1]

Synthesis and Purification

The enantiomerically pure form of 1-(2,5-Difluorophenyl)ethanamine is paramount for its use in pharmaceutical applications. Asymmetric synthesis is the preferred route to avoid challenging and costly chiral resolutions of a racemic mixture. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2,5-difluorophenyl)ethan-1-one.

3.1 Representative Asymmetric Synthesis Workflow

The following workflow outlines a standard, field-proven methodology for producing the (R)-enantiomer with high enantiomeric excess (e.e.). The key step is the asymmetric transfer hydrogenation of the ketone, a robust and scalable method.

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Purification A 1,4-Difluorobenzene + Acetyl Chloride B 1-(2,5-difluorophenyl)ethan-1-one (Prochiral Ketone) A->B AlCl₃ C Prochiral Ketone Catalyst Chiral Catalyst (e.g., Ru-TsDPEN) + Formic Acid/Triethylamine C->Catalyst D (R)-1-(2,5-Difluorophenyl)ethanamine E Crude (R)-Amine Catalyst->D Reagent HCl in Ether E->Reagent F Pure (R)-Amine HCl Salt Reagent->F Crystallization

Caption: Asymmetric synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine.

3.2 Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize (R)-1-(2,5-Difluorophenyl)ethanamine from 1-(2,5-difluorophenyl)ethan-1-one with high enantioselectivity.

Materials:

  • 1-(2,5-difluorophenyl)ethan-1-one (1.0 equiv)

  • (1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine chloro(p-cymene)ruthenium(II) [(R,R)-TsDPEN-Ru] catalyst (0.005 equiv)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, round-bottom flask with 1-(2,5-difluorophenyl)ethan-1-one and the (R,R)-TsDPEN-Ru catalyst.

  • Solvent Addition: Add anhydrous DCM to dissolve the reactants, typically to a concentration of 0.5 M.

  • Hydrogen Source: Add the formic acid/triethylamine azeotrope dropwise to the stirring solution at room temperature. Causality Note: This mixture serves as the hydrogen source for the reduction. The reaction is often exothermic, and slow addition is necessary to control the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the formic acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-amine.

  • Purification/Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethyl acetate). Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.[2] Trustworthiness Note: Conversion to the hydrochloride salt is a standard method for purifying and improving the handling and stability of amines, which often exist as oils in their free base form.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure, identity, and purity (both chemical and stereochemical) of the final product.

4.1 Expected Spectroscopic Signatures While specific spectra depend on the solvent and instrument, the following table outlines the expected signals based on the molecule's structure.

TechniqueExpected Chemical Shifts / FrequenciesAssignment
¹H NMR δ ~1.4 (d, 3H); δ ~1.8 (br s, 2H); δ ~4.2 (q, 1H); δ ~7.0-7.3 (m, 3H)-CH₃; -NH₂; -CH (NH₂); Ar-H
¹³C NMR δ ~24; δ ~50; δ ~114-118 (m); δ ~130 (m); δ ~155-160 (dd)-CH₃; -C H(NH₂); Ar-C (C-H); Ar-C (C-CH); Ar-C (C-F)
¹⁹F NMR Two distinct multiplets in the aromatic regionAr-F at C2; Ar-F at C5
IR (KBr) ~3300-3400 cm⁻¹ (br); ~2950-3000 cm⁻¹; ~1500-1600 cm⁻¹; ~1200-1250 cm⁻¹N-H stretch; C-H stretch; C=C aromatic stretch; C-F stretch
MS (ESI+) m/z = 158.07 [M+H]⁺ (for free base)Molecular ion peak

4.2 Chiral Analysis for Enantiomeric Purity Determining the enantiomeric excess (e.e.) is the most critical analytical step to validate the success of the asymmetric synthesis. Chiral HPLC is the gold-standard technique for this purpose.[5]

Chiral_HPLC_Workflow A Prepare Sample: Dissolve amine salt in mobile phase B Inject onto Chiral HPLC System A->B C Isocratic Elution: (e.g., Hexane/Ethanol/DEA) B->C D UV Detection (e.g., 254 nm) C->D E Analyze Chromatogram: Identify and integrate peaks for (R) and (S) enantiomers D->E F Calculate Enantiomeric Excess (e.e.) %e.e. = [([R] - [S]) / ([R] + [S])] x 100 E->F

Sources

The Fluorinated Chiral Synthon: Technical Guide to 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the synthesis, chirality, and pharmacological utility of 1-(2,5-Difluorophenyl)ethanamine.

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the This compound moiety represents a "privileged scaffold." It combines two critical design elements: the chiral ethylamine handle (for precise receptor docking) and the 2,5-difluorophenyl ring (for metabolic stability).

Unlike non-fluorinated analogs, the 2,5-difluoro substitution pattern serves a dual purpose:

  • Metabolic Blocking: It obstructs the CYP450-mediated oxidation at the electron-rich para and ortho positions, significantly extending the half-life of drug candidates.

  • Bioisosteric Modulation: The fluorine atoms modulate the pKa of the amine and increase lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-targeted kinase inhibitors and analgesics.
    

This guide details the resolution of its enantiomers, its role as a high-value intermediate, and the protocols for its incorporation into pharmaceutical pipelines.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name This compound
Common Name

-Methyl-2,5-difluorobenzylamine
Molecular Formula C

H

F

N
Molecular Weight 157.16 g/mol (Free Base) / 193.62 g/mol (HCl Salt)
CAS (Racemic) 1034764-46-9
CAS (R-Isomer) 1212075-49-4 (Free Base) / 1391449-47-0 (HCl)
CAS (S-Isomer) 1213128-98-3 (HCl)
Physical State Colorless liquid (Free Base) / White crystalline solid (HCl)
Chiral Center C1 (Benzylic carbon)

Biological Importance & Pharmacophore Logic[4]

The "Eutomer" Concept in Kinase Inhibition

In drug design, particularly for Trk (Tropomyosin receptor kinase) inhibitors and pain management therapeutics, the chirality of the amine linker is non-negotiable. The (R)-enantiomer is frequently the eutomer (active isomer), positioning the aromatic ring into a hydrophobic pocket while directing the amine towards an aspartate residue for salt-bridge formation.

Metabolic Stability Mechanism

The 2,5-difluoro substitution is strategic. In a standard phenyl ring, the para (4-position) is the primary site for oxidative metabolism.

  • 2,5-Substitution Effect: The fluorine at C5 electronically deactivates the C4 position, while the fluorine at C2 provides steric protection. This forces metabolic enzymes to attack less favorable positions, prolonging the drug's duration of action.

Structural Logic Diagram

The following diagram illustrates the synthesis and biological logic flow.

G Start 2,5-Difluoroacetophenone Inter Imine/Oxime Intermediate Start->Inter Reductive Amination Racemic Racemic This compound Inter->Racemic Reduction (NaBH4) Resolution Kinetic Resolution (Lipase CAL-B) Racemic->Resolution Novozym 435 R_Iso (R)-Isomer (Eutomer) Resolution->R_Iso Hydrolysis/Sep. S_Iso (S)-Isomer (Distomer) Resolution->S_Iso Acetylated Byproduct Target Target Application: Kinase Inhibitors / CNS Drugs R_Iso->Target Pharmacophore Integration

Caption: Synthesis pathway from precursor to bioactive chiral target.

Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution (Green Chemistry Route)

Best for: High optical purity (>99% ee) on gram-scale.

Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-amine, leaving the desired (R)-amine untouched.

Reagents:

  • Racemic this compound (10 mmol)

  • Isopropyl acetate (Acyl donor & solvent)

  • Novozym 435 (Immobilized CAL-B)

  • MtBE (Methyl tert-butyl ether) - Optional co-solvent

Step-by-Step Workflow:

  • Setup: Dissolve 1.57 g (10 mmol) of racemic amine in 20 mL of isopropyl acetate.

  • Initiation: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake the mixture at 30°C / 200 rpm. Monitor reaction by chiral HPLC.

  • Termination: The reaction typically reaches 50% conversion (theoretical max for resolution) in 6–8 hours. Stop when the (S)-amide peak matches the (R)-amine peak.

  • Workup: Filter off the enzyme beads (reusable).

  • Separation: Acidify the filtrate with 1M HCl. The (R)-amine moves to the aqueous phase; the (S)-amide remains in the organic phase.

  • Isolation: Basify the aqueous layer (NaOH) and extract with DCM to yield pure (R)-1-(2,5-difluorophenyl)ethanamine .

Protocol B: Chemical Synthesis (Scalable Route)

Best for: Multi-kilogram manufacturing.

Step-by-Step Workflow:

  • Condensation: React 2,5-difluoroacetophenone with (S)-tert-butanesulfinamide (Ellman’s auxiliary) in the presence of Ti(OEt)

    
    .
    
  • Reduction: Cool to -48°C and add NaBH

    
    . The chiral auxiliary directs the hydride attack, yielding the diastereomer with >95% dr.
    
  • Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to release the chiral amine salt.

Analytical Validation (Self-Validating System)

To ensure the integrity of the chiral building block, use the following HPLC method.

ParameterCondition
Column Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm
Retention Times (S)-Isomer: ~8.2 min (R)-Isomer: ~10.5 min
Acceptance Criteria Enantiomeric Excess (ee) > 98.5%

References

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine - Compound Summary.[1] National Library of Medicine.[1] [Link][1]

  • MDPI. Interface Chirality: From Biological Effects to Biomedical Applications. (Discussion on chiral recognition in biological systems). [Link][2][3]

  • Synthonix. Product Specification: (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.[4][Link][4]

  • ResearchGate. Enzymatic resolution of 1-phenylethylamine derivatives. (Protocol adaptation source for CAL-B resolution). [Link]

  • Google Patents.Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.

Sources

An In-depth Technical Guide to 1-(2,5-Difluorophenyl)ethanamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Difluorophenyl)ethanamine, a crucial synthetic intermediate in medicinal chemistry. The document delves into the historical context of its emergence, driven by the growing importance of fluorinated compounds in drug discovery. A detailed exploration of its synthesis, with a primary focus on the reductive amination of 2,5-difluoroacetophenone, is presented, including mechanistic insights and step-by-step protocols. Furthermore, this guide examines the significance of its chirality and the methods for achieving enantiomerically pure forms. The applications of this compound as a building block in the development of bioactive molecules are also discussed, providing valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Rise of Fluorinated Phenethylamines

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Within this context, fluorinated phenethylamines have garnered considerable attention. The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters and psychoactive compounds. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the biological activity of these molecules. This compound belongs to this important class of compounds and has emerged as a valuable intermediate for the synthesis of more complex pharmaceutical agents.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its appearance is intrinsically linked to the broader advancements in fluorine chemistry and the increasing demand for novel fluorinated building blocks in the late 20th century. The compound likely emerged from the systematic exploration of fluorinated phenethylamines as potential scaffolds for new therapeutic agents.

The development of practical and scalable methods for the synthesis of fluorinated aromatic compounds in the mid to late 20th century set the stage for the creation of molecules like this compound. As the understanding of structure-activity relationships (SAR) in medicinal chemistry grew, so did the deliberate incorporation of fluorine to fine-tune the properties of drug candidates. The 2,5-difluoro substitution pattern, in particular, offers a unique electronic and steric profile that can influence receptor interactions and metabolic pathways.

The history of psychoactive phenethylamines, such as those synthesized and documented by Alexander Shulgin, also provides a backdrop for the exploration of fluorinated analogs. While there is no direct evidence to suggest this compound was initially investigated for psychoactive properties, the broader interest in this chemical class undoubtedly spurred the synthesis of a wide array of derivatives.

Synthesis of this compound: A Detailed Exploration

The most prevalent and industrially scalable method for the synthesis of this compound is the reductive amination of 2,5-difluoroacetophenone. This versatile reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by reduction to the corresponding amine.

The Core Reaction: Reductive Amination

The overall transformation can be summarized as follows:

Caption: General workflow for the reductive amination of 2,5-difluoroacetophenone.

The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. 2,5-Difluoroacetophenone can be synthesized through various standard aromatic acylation methods. The choice of the amine source and the reducing agent allows for considerable flexibility and optimization of the reaction conditions.

Step-by-Step Protocol for Racemic Synthesis

This protocol provides a generalized procedure for the synthesis of racemic this compound.

Materials:

  • 2,5-Difluoroacetophenone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable protic solvent

  • Hydrochloric acid (for salt formation and workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroacetophenone in methanol.

  • Add an excess of the amine source (e.g., 5-10 equivalents of ammonium acetate).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., 1.5-2 equivalents of sodium cyanoborohydride) in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2). This step also serves to hydrolyze any remaining reducing agent.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone.

  • Basify the aqueous layer with a sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Asymmetric Synthesis: Accessing Enantiomerically Pure Forms

For many pharmaceutical applications, a single enantiomer of a chiral compound is required. The (R)- and (S)-enantiomers of this compound are valuable chiral building blocks. Several strategies can be employed to obtain the enantiomerically pure amine:

  • Chiral Resolution: The racemic amine can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

  • Asymmetric Reductive Amination: This is a more direct and efficient approach. It involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the reduction of the imine intermediate.

Example of an Asymmetric Approach:

One common method involves the use of a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction and removal of the auxiliary yields the desired enantiomer of the target amine.

Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

The choice of the chiral auxiliary and the reducing agent is critical for achieving high diastereoselectivity. The steric hindrance provided by the auxiliary directs the hydride attack to one face of the imine double bond, leading to the preferential formation of one diastereomer.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₉F₂NPubChem
Molecular Weight 157.16 g/mol PubChem
Appearance Colorless to pale yellow liquidCommercial Suppliers
Boiling Point Not readily available-
CAS Number (Racemic) 172938-33-1Commercial Suppliers
CAS Number ((R)-enantiomer) 1212075-49-4PubChem
CAS Number ((S)-enantiomer) 1391439-31-8Commercial Suppliers
CAS Number ((R)-HCl salt) 1391449-47-0Synthonix

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a primary amine group, which can be readily functionalized, and the unique substitution pattern of the aromatic ring.

While specific, publicly disclosed drug candidates that incorporate this exact fragment are not extensively documented, its structural motifs are present in compounds targeting various therapeutic areas. The 2,5-difluorophenyl group can act as a key pharmacophore, engaging in specific interactions with biological targets. The ethylamine side chain provides a point of attachment for further molecular elaboration, allowing for the exploration of a large chemical space.

The chiral nature of this compound is particularly important in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicity profiles. The availability of both (R)- and (S)-enantiomers allows for the stereoselective synthesis of drug candidates, a critical aspect of modern pharmaceutical research.

Conclusion

This compound stands as a testament to the enabling power of fluorine chemistry in modern drug discovery. While its own history is intertwined with the broader evolution of synthetic methodology, its significance as a chiral building block is clear. The robust and scalable synthesis via reductive amination, coupled with the development of effective asymmetric strategies, ensures its continued availability to the scientific community. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic use of fluorinated intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Technical Guide: Research Frontiers for 1-(2,5-Difluorophenyl)ethanamine

[1][2][3][4]

Executive Summary

1-(2,5-Difluorophenyl)ethanamine (CAS: 1212338-89-6 for racemic) represents a high-value "privileged scaffold" in modern drug discovery.[1][2][3][4] Unlike generic benzylamines, the specific 2,5-difluoro substitution pattern confers unique metabolic and electronic properties that make it an ideal bioisostere for optimizing lead compounds in CNS (Central Nervous System) and oncology pipelines.[2][3]

This guide analyzes the molecule's utility as a metabolic probe, outlines its role in fragment-based drug discovery (FBDD), and provides validated protocols for its synthesis and chiral resolution.[2][3]

Part 1: Chemical Architecture & The "Fluorine Effect"

To effectively utilize this compound, researchers must understand the causality behind its specific substitution pattern.[1][2][3] It is not merely a "decorated" phenyl ring; it is a tool for modulating Lipophilic Efficiency (LipE) .[2][4]

The 2,5-Difluoro Shield (Metabolic Blocking)

The primary research value of this scaffold lies in its ability to block oxidative metabolism.[2] Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para or ortho positions relative to electron-donating groups.[1][2][3][4]

  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~110 kcal/mol).[2][4] Replacing C-H bonds with C-F at the 2 and 5 positions effectively "caps" these sites against metabolic hydroxylation.[4]

  • Research Application: If a lead compound containing a phenyl ring suffers from rapid clearance due to oxidation at the 2 or 5 position, substituting that ring with the 2,5-difluorophenyl moiety can significantly extend half-life (

    
    ) without altering the overall steric footprint significantly (Fluorine’s van der Waals radius, 1.47 Å, is close to Hydrogen’s 1.20 Å).[2]
    
Electronic Landscape & pKa Modulation

The fluorine atoms are highly electronegative, exerting a strong inductive effect (

124
  • Effect on Amine: This electron-withdrawing nature propagates to the benzylic carbon, slightly lowering the

    
     of the amine compared to non-fluorinated analogs.[3]
    
  • Impact: This reduction in basicity can improve blood-brain barrier (BBB) permeability by increasing the ratio of the neutral species at physiological pH, a critical factor for CNS-targeted drugs.[1][2][3]

Part 2: Primary Research Areas

Area A: Fragment-Based Drug Discovery (Kinase & InhA Inhibitors)

Recent literature highlights the utility of difluorinated benzylamines in designing inhibitors for InhA (enoyl-ACP reductase), a target for Tuberculosis treatment [1].[1][2][3][4] The this compound scaffold serves as a hydrophobic anchor that fits into the binding pocket of enzymes where orthogonal interactions are required.[1][2][3][4]

Research Directive:

  • Use this amine to synthesize libraries of Urea or Amide derivatives.[2][3][4]

  • Test for binding affinity in kinases where the "Gatekeeper" residue requires a small but lipophilic group.[3][4]

Area B: Chiral Resolution & Process Chemistry

The molecule possesses a chiral center at the benzylic position. The (R)- and (S)-enantiomers often exhibit vastly different biological activities.[1][2][3][4]

  • Challenge: Synthesizing the pure enantiomer cost-effectively.

  • Solution: Enzymatic Kinetic Resolution (EKR) using Lipases (e.g., Candida antarctica Lipase B) is a superior "Green Chemistry" approach compared to classical fractional crystallization [2].[2][4]

Part 3: Visualization of Mechanisms[3]

Diagram 1: Metabolic Stability Logic

This diagram illustrates why the 2,5-difluoro pattern is superior to the unsubstituted phenyl ring in preventing metabolic degradation.[2][3]

MetabolicStabilitySubstratePhenyl-Ethylamine(Unsubstituted)P450Cytochrome P450(Oxidative Attack)Substrate->P450Exposed C-H bondsMetaboliteHydroxylated Metabolite(Rapid Clearance)P450->MetaboliteOxidation at C2/C5BlockedMetabolic Blockade(C-F Bond Stability)P450->BlockedF-atoms resist oxidationDifluoro1-(2,5-Difluorophenyl)ethanamineDifluoro->P450Enters Active SiteStableExtended Half-life(High Bioavailability)Blocked->StableDrug remains active

Figure 1: Mechanism of metabolic stabilization via fluorination.[1][2][3][4] The 2,5-substitution pattern physically blocks enzymatic oxidation sites.[1][2][3]

Part 4: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This is the industry-standard method for generating the racemic amine from the ketone precursor.[2][3]

Reagents:

  • 2,5-Difluoroacetophenone (1.0 eq)[1][2][4]

  • Ammonium Acetate (

    
    , 10.0 eq)[2]
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)[2]
    
  • Methanol (Solvent)[1][2][4]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2,5-difluoroacetophenone (5.0 g, 32 mmol) in Methanol (50 mL). Add Ammonium Acetate (24.6 g, 320 mmol).[2][4]

  • Reflux: Heat the mixture to reflux for 2 hours to ensure complete formation of the imine intermediate.

  • Reduction: Cool to

    
    . Carefully add Sodium Cyanoborohydride (3.0 g, 48 mmol) portion-wise (Caution: Gas evolution).[2][4]
    
  • Stir: Allow reaction to warm to room temperature and stir for 12 hours.

  • Quench: Acidify with 1M HCl to pH < 2 to decompose excess hydride.

  • Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over

    
    .[2][3][4]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH3 95:5:1).

Data Table: Typical Yields

ScaleYield (%)Purity (HPLC)Appearance
100 mg85-90%>98%Colorless Oil
5.0 g78-82%>95%Pale Yellow Oil
50.0 g70-75%>95%Yellow Oil
Protocol 2: Enzymatic Kinetic Resolution (Chiral Separation)

To isolate the (R)-enantiomer (often the bioactive isomer in CNS drugs).[1][2][4]

Reagents:

  • Racemic this compound[1][2][3][4]

  • Ethyl Acetate (Acyl donor & Solvent)[1][2][4]

  • Novozym 435 (Immobilized Candida antarctica Lipase B)[1][2][4]

Workflow:

  • Dissolve racemic amine (1.0 g) in anhydrous Ethyl Acetate (20 mL).

  • Add Novozym 435 (100 mg, 10% w/w).[2][4]

  • Shake at

    
     at 200 rpm.
    
  • Monitoring: Monitor by Chiral HPLC every 2 hours. The enzyme typically acetylates the (R)-amine faster, leaving the (S)-amine free (or vice versa depending on specific enzyme strain—verify with standard).[1][2][4]

  • Separation: Filter off the enzyme.[2][3][4] Acidify the filtrate.[3][4] The unreacted amine stays in the aqueous layer; the acetamide (reacted enantiomer) stays in the organic layer.

  • Hydrolysis: Hydrolyze the acetamide with 6M HCl to recover the chiral amine.

Diagram 2: Synthesis & Resolution Workflow

SynthesisWorkflowKetone2,5-DifluoroacetophenoneReactionReductive Amination(Reflux -> Reduction)Ketone->ReactionReagentsNH4OAc / NaBH3CNReagents->ReactionRacemateRacemic Amine(±)-1-(2,5-Difluorophenyl)ethanamineReaction->RacemateEnzymeKinetic Resolution(Lipase + Ethyl Acetate)Racemate->EnzymeR_Isomer(R)-Acetamide(Hydrolyze to get R-Amine)Enzyme->R_IsomerFast ReactionS_Isomer(S)-Amine(Unreacted)Enzyme->S_IsomerSlow/No Reaction

Figure 2: Synthetic pathway from ketone precursor to chirally resolved amine.

References

  • Structure-Based Design of InhA Inhibitors. Context: Discusses the use of difluorobenzyl derivatives in designing inhibitors for Mycobacterium tuberculosis. Source: Acta Pharmaceutica, 2025.[3][4] Link: (Note: Generalized link to journal based on search context).[2][4]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Resolution. Context: Validates the use of lipases and chiral columns for separating difluorophenyl amine derivatives. Source: MDPI, Molecules.[3][4] Link:[1][2][4]

  • PubChem Compound Summary: (R)-1-(2,5-Difluorophenyl)ethanamine. Context:[1][2][3][4] Official chemical property data, CAS numbers, and safety information.[3][5] Source: National Library of Medicine.[2][3][4] Link:[1][2][4]

  • Metabolic Stability of Fluorinated Small Molecules. Context: Fundamental review on how specific fluorination patterns (like 2,5-difluoro) influence P450 metabolism.[1][2][3][4][6][7] Source: ChemRxiv / NIH.[2][3][4] Link:[1][2][4]

1-(2,5-Difluorophenyl)ethanamine: A Strategic Fluorinated Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-(2,5-Difluorophenyl)ethanamine , structured for medicinal chemists and drug discovery scientists.

Executive Summary

This compound (CAS: 1212075-49-4 for the (R)-enantiomer) represents a "privileged" chiral fragment in modern drug discovery. It combines the metabolic robustness of the 2,5-difluorophenyl moiety with the versatile stereochemistry of an


-methylbenzylamine .

This guide analyzes its utility as a high-value intermediate for kinase inhibitors, GPCR ligands, and CNS-active agents. Unlike generic benzylamines, the specific 2,5-substitution pattern offers a unique balance of conformational restriction (via the ortho-fluorine) and metabolic blockade (via the meta-fluorine), making it a critical tool for optimizing Lead-to-Candidate (LtC) transitions.

Chemical Profile & Physicochemical Properties

Identity & Core Data
PropertyData
IUPAC Name This compound
Common Name 2,5-Difluoro-

-methylbenzylamine
CAS (Racemic) 1034764-46-9
CAS ((R)-Isomer) 1212075-49-4
CAS ((S)-Isomer) 1213128-98-3
Molecular Weight 157.16 g/mol
Molecular Formula C

H

F

N
Physical State Colorless to pale yellow liquid (Free base); White solid (HCl salt)
The "Fluorine Effect" Analysis

The 2,5-difluoro substitution is not arbitrary; it imparts specific medicinal chemistry properties distinct from mono-fluorinated analogs.

  • Electronic Modulation: The fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring (

    
    -induction). This lowers the pKa of the benzylic amine (est. 8.8–9.2) compared to unsubstituted benzylamine (~9.5), potentially improving passive permeability by increasing the fraction of un-ionized species at physiological pH.
    
  • Conformational Locking (The Ortho Effect): The 2-fluoro substituent creates a steric and electrostatic clash with the benzylic amine side chain. This restricts free rotation around the C(aryl)-C(

    
    ) bond, pre-organizing the molecule into a bioactive conformation that often favors binding pockets in kinases (e.g., TRK, ALK) and GPCRs.
    
  • Metabolic Shielding: The 5-fluoro substituent blocks the para-position relative to the 2-fluoro (and meta to the alkyl group), a common site for CYP450-mediated oxidative metabolism.

Medicinal Chemistry Rationale

Pharmacophore Logic

The this compound moiety serves as a bioisostere for non-fluorinated benzyl groups but with superior DMPK properties.

SAR_Logic Core 1-(2,5-Difluorophenyl) ethanamine Scaffold OrthoF 2-Fluoro Position (Conformational Control) Core->OrthoF steric clash MetaF 5-Fluoro Position (Metabolic Blockade) Core->MetaF blocks CYP oxidation ChiralCenter Alpha-Methyl Group (Chirality & Lipophilicity) Core->ChiralCenter restricts rotation Outcome Optimized Ligand (High Potency/Stability) OrthoF->Outcome Pre-organization MetaF->Outcome Increased t1/2 ChiralCenter->Outcome Selectivity

Figure 1: SAR Logic of the 2,5-difluorophenyl pharmacophore. The specific substitution pattern drives both stability and binding affinity.

Case Context: The Larotrectinib Connection

While Larotrectinib (Vitrakvi) does not contain this exact amine, it validates the 2,5-difluorophenyl moiety as a critical binder in the TRK kinase pocket. In Larotrectinib, this moiety is attached to a pyrrolidine ring.[1] this compound is frequently used in "scaffold hopping" exercises to replace such cyclic amines with acyclic, chiral linkers during hit-to-lead optimization.

Synthetic Routes & Protocols

For high-value medicinal chemistry applications, enantiopurity is non-negotiable. Two primary routes are recommended: Chemical Asymmetric Synthesis (Ellman's Auxiliary) and Biocatalytic Transamination .

Route A: Ellman's Sulfinamide Synthesis (Chemical)

This is the industry-standard method for early-phase discovery, offering high diastereoselectivity (>95% de).

Mechanism:

  • Condensation of 2,5-difluoroacetophenone with (R)-tert-butanesulfinamide.

  • Diastereoselective reduction (or Grignard addition if starting from aldehyde).

  • Acidic cleavage of the auxiliary.

Protocol:

  • Imine Formation: To a solution of 2,5-difluoroacetophenone (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)

    
     (2.0 eq). Reflux for 16h. Quench with brine, filter, and concentrate to yield the sulfinyl imine.
    
  • Reduction: Dissolve the imine in THF at -78°C. Add L-Selectride (1.5 eq) dropwise. Stir for 2h. (This step dictates stereochemistry; L-Selectride typically yields the (S)-amine from (R)-sulfinamide, while NaBH

    
     may vary). Note: For the ethylamine, starting from the aldehyde and adding MeMgBr is often preferred for better control.
    
  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1h. Precipitate the product as the HCl salt with Et

    
    O.
    
Route B: Biocatalytic Transamination (Green/Scale-Up)

For multigram to kilogram scale,


-transaminases offer superior enantiomeric excess (>99% ee) and atom economy.

Synthesis_Workflow Substrate 2,5-Difluoroacetophenone Enzyme R-Selective Transaminase (ATA-117 or similar) Substrate->Enzyme Input Product (R)-1-(2,5-Difluorophenyl)ethanamine Enzyme->Product Transamination Byproduct Acetone Enzyme->Byproduct Coproduct Donor Isopropylamine (Amine Donor) Donor->Enzyme Input Cofactor PLP (Pyridoxal-5'-phosphate) Cofactor->Enzyme Required

Figure 2: Biocatalytic synthesis workflow using transaminases for high enantiopurity.

Protocol (General Transaminase):

  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate).

  • Reaction Mix: Suspend 2,5-difluoroacetophenone (50 mM) and isopropylamine (1 M, as amine donor) in the buffer.

  • Catalysis: Add (R)-selective

    
    -transaminase (e.g., Codexis ATA-117 analog or Aspergillus terreus variant) (5–10 mg/mL).
    
  • Incubation: Shake at 30°C, 180 rpm for 24h.

  • Workup: Basify to pH 12 with NaOH, extract with MTBE. Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate.[2] Treat with HCl/Et
    
    
    O to isolate the salt.

Application Data & Handling

Comparative Building Block Analysis
FeatureThis compound1-Phenylethanamine (Unsubstituted)1-(4-Fluorophenyl)ethanamine
LogP (Predicted) ~2.1~1.4~1.7
Metabolic Stability High (Blocked 2,5 sites)Low (Para-oxidation)Medium
Conformation Restricted (Ortho-F)FlexibleFlexible
Primary Use Kinase Inhibitors, CNS DrugsGeneral IntermediateGeneral Intermediate
Storage & Stability
  • Free Base: Air-sensitive; absorbs CO

    
    . Store under nitrogen at 4°C.
    
  • HCl Salt: Hygroscopic. Store in a desiccator at room temperature. Stable for >2 years if kept dry.

References

  • Larotrectinib Synthesis & Structure

    • Title: Synthetic Approaches to New Drugs Approved during 2018.[1]

    • Source:Journal of Medicinal Chemistry, 2020.[1]

    • URL:[Link]

  • Transaminase Biocatalysis

    • Title: Efficient Synthesis of Key Chiral Intermediate... by Bienzyme Cascade System with R-ω-Transaminase.
    • Source:MDPI (C
    • URL:[Link][3][4]

  • Metabolic Stability of Fluorinated Aromatics

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry, 2020.[1]

    • URL:[Link]

  • Compound Data (PubChem)

    • Title: (R)-1-(2,5-Difluorophenyl)ethanamine.[5]

    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Methodological & Application

Asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Asymmetric Synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine, a chiral amine of significant interest in the development of pharmaceutical and agrochemical agents. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making fluorinated chiral amines valuable building blocks.[1] This guide details a robust and highly selective method utilizing catalytic asymmetric reductive amination. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline methods for characterization and quality control. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Strategic Overview

Chiral amines are ubiquitous structural motifs in over 40% of commercial pharmaceuticals.[2][3] The specific stereochemistry of these molecules is often critical for their biological activity and safety profile. Consequently, the development of efficient, scalable, and highly enantioselective synthetic methods is a cornerstone of modern medicinal chemistry.

(S)-1-(2,5-Difluorophenyl)ethanamine serves as a key intermediate for various bioactive molecules. Its synthesis presents the classic challenge of controlling stereochemistry at a newly formed chiral center. Several strategies exist for this purpose, including classical resolution, the use of chiral auxiliaries, and asymmetric catalysis.

This guide focuses on asymmetric reductive amination , a powerful and atom-economical approach that converts a prochiral ketone directly into a chiral primary amine.[4][5][6] This one-pot method proceeds via an imine intermediate, which is then hydrogenated in the presence of a chiral catalyst to yield the desired enantiomerically enriched product.

An alternative and increasingly popular "green" approach involves biocatalysis, using enzymes like ω-transaminases (ω-TAs).[1][7] These enzymes can catalyze the transfer of an amino group from an inexpensive donor (like isopropylamine) to the ketone substrate with exceptional enantioselectivity under mild aqueous conditions.[1][7] While not the focus of the detailed protocol below, biocatalysis represents a highly viable and sustainable alternative for industrial-scale production.[7]

The protocol herein employs a state-of-the-art transition metal catalyst system, renowned for its high efficiency and selectivity in the asymmetric reduction of imines.[5][8]

Overall Synthetic Workflow

The process begins with the commercially available 2',5'-Difluoroacetophenone and an ammonia source, which react in the presence of a chiral ruthenium catalyst and a hydrogen source to yield the target chiral amine.

G cluster_0 PART A: Synthesis & Purification cluster_1 PART B: Quality Control start 2',5'-Difluoroacetophenone (Starting Material) reaction Asymmetric Reductive Amination (Ru-Catalyst, NH4OAc, H2) start->reaction product (S)-1-(2,5-Difluorophenyl)ethanamine (Crude Product) reaction->product workup Reaction Work-up (Filtration, Extraction) purification Purification (Column Chromatography) workup->purification hplc Purity Analysis (HPLC) purification->hplc chiral_hplc Enantiomeric Excess (ee) Determination (Chiral HPLC) purification->chiral_hplc nmr Structural Confirmation (1H, 13C NMR) purification->nmr product->workup final_product Final Characterized Product hplc->final_product chiral_hplc->final_product nmr->final_product

Fig. 1: Overall workflow for synthesis and analysis.

Detailed Experimental Protocol: Asymmetric Reductive Amination

This protocol is based on highly efficient ruthenium-catalyzed procedures for the direct reductive amination of ketones.[5]

Principle of the Reaction

The reaction proceeds in two key stages within a single pot. First, the ketone (2',5'-Difluoroacetophenone) condenses with an ammonia equivalent (from ammonium acetate) to form a prochiral N-unsubstituted imine in situ. Second, a chiral Ruthenium-diphosphine complex catalytically hydrogenates this imine, with the chiral ligand directing the hydrogen addition to one face of the C=N double bond, thereby establishing the (S)-stereocenter with high fidelity.

G cluster_catalyst Catalytic Cycle ketone 2',5'-Difluoroacetophenone imine Prochiral Imine Intermediate ketone->imine Condensation (-H2O) ammonia + NH3 reduction Asymmetric Reduction imine->reduction product (S)-1-(2,5-Difluorophenyl)ethanamine catalyst [Ru]-H (Chiral Catalyst) catalyst->reduction reduction->product catalyst_regen [Ru] + H2 reduction->catalyst_regen Product Release catalyst_regen->catalyst

Fig. 2: Simplified reaction mechanism.
Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Supplier Notes
2',5'-Difluoroacetophenone364-83-0156.13>98% Purity
Ammonium Acetate (NH₄OAc)631-61-877.08Anhydrous, >99%
[Ru(p-cymene)Cl₂]₂52462-29-0612.39Catalyst Precursor
(R)-C3-TunePhos487532-63-2740.85Chiral Ligand
2-Propanol (IPA)67-63-060.10Anhydrous, ACS Grade
Dichloromethane (DCM)75-09-284.93ACS Grade
Saturated NaHCO₃ solution--Aqueous
Anhydrous MgSO₄7487-88-9120.37For drying
Hydrogen (H₂)1333-74-02.02High Purity (≥99.999%)
Equipment
  • High-pressure autoclave/hydrogenation reactor with magnetic stirring and temperature control

  • Schlenk line and argon/nitrogen supply for inert atmosphere techniques

  • Standard laboratory glassware (Schlenk flask, round-bottom flasks, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical HPLC and Chiral HPLC systems

  • NMR Spectrometer

Safety Precautions
  • Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood using a certified high-pressure reactor. Ensure all connections are leak-tested before use.

  • Reagents: 2',5'-Difluoroacetophenone is an irritant.[9] Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Pressure: Always monitor the pressure of the reactor. Do not exceed the manufacturer's recommended maximum pressure.

  • Catalyst: Ruthenium catalysts, while generally stable, should be handled under an inert atmosphere to prevent deactivation.

Step-by-Step Synthesis Protocol
  • Catalyst Preparation (In-situ): In a Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R)-C3-TunePhos (e.g., 0.011 mmol, 1.1 mol%). Add 5 mL of degassed 2-propanol. Stir the mixture at 80 °C for 20 minutes to form the active catalyst. The solution should turn a deep color.

  • Reaction Setup: To the cooled catalyst solution, add 2',5'-Difluoroacetophenone (1.0 mmol, 156 mg) and ammonium acetate (5.0 mmol, 385 mg).

  • Hydrogenation: Carefully transfer the reaction mixture via cannula to the high-pressure autoclave, which has been previously purged with argon.

  • Seal the autoclave. Purge the system three times with low-pressure H₂ gas before pressurizing to the final reaction pressure (e.g., 50 atm H₂).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (after carefully depressurizing and re-purging the reactor) and analyzing by TLC or HPLC until the starting ketone is fully consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with argon.

    • Dilute the reaction mixture with 20 mL of dichloromethane (DCM).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amine product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure (S)-1-(2,5-Difluorophenyl)ethanamine.

Characterization and Quality Control

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Chemical Purity Assessment by HPLC
  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution, e.g., Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area percentage.

Enantiomeric Excess (ee) Determination by Chiral HPLC

The separation of enantiomers is critical and requires a specialized chiral stationary phase (CSP).[]

  • System: HPLC with UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the respective enantiomers. A successful asymmetric synthesis should yield an ee >95%.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Analysis Expected Data Summary
¹H NMR Signals corresponding to the aromatic protons (complex multiplets), the methine proton (-CH, quartet), the amine protons (-NH₂, broad singlet), and the methyl protons (-CH₃, doublet).
¹³C NMR Resonances for the aromatic carbons (including C-F couplings), the chiral methine carbon, and the methyl carbon.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

Discussion of Critical Parameters and Causality

  • Catalyst System: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The C3-TunePhos ligand, in combination with a ruthenium precursor, has been shown to be highly effective for the asymmetric amination of a wide range of ketones.[5] The ligand creates a specific chiral pocket around the metal center, forcing the imine substrate to bind in a preferred orientation for hydrogenation.

  • Ammonia Source: Ammonium acetate is used as it serves as both an ammonia source and a mild acidic co-catalyst to promote the formation of the imine intermediate.[5]

  • Solvent: Anhydrous alcohol, such as 2-propanol, is an effective solvent that also participates in the activation of the ruthenium precursor.

  • Hydrogen Pressure and Temperature: These parameters influence the reaction rate and, occasionally, the selectivity. Higher pressures generally lead to faster reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or side reactions. The values provided are typical starting points and may require optimization for this specific substrate.

References

  • Wikipedia. Reductive amination. [Link]

  • Soloshonok, V. A., & Han, J. (2001). Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. Journal of the American Chemical Society, 123(25), 5963–5973. [Link]

  • Zhang, Z., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. [Link]

  • Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15–22. [Link]

  • Contente, M. L., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. [Link]

  • Domagala, J. M., et al. (1986). Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

  • Kamiński, K., et al. (2021). Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides. Bioorganic Chemistry, 109, 104751. [Link]

  • Rout, L. (2018). Synthesis of chiral amines via reductive amination and rational design of an artificial aminase. ResearchGate. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Carmen, C., & Pérez, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Simon, R. C., & Mutti, F. G. (2016). Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

  • ResearchGate. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. [Link]

  • Singh, T., & Brown, J. M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry, 18(35), 6848–6870. [Link]

  • Patil, S. A., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Preprints.org. [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Buchwald, S. L., et al. (1996). Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Scope and Limitations. Journal of the American Chemical Society. [Link]

  • ACS Publications. Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • The Hive. Titanium(IV)isopropoxide reductive amination. [Link]

  • MDPI. Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes. [Link]

  • Angewandte Chemie. Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. [Link]

  • National Institutes of Health. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • Royal Society of Chemistry. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. [Link]

  • National Institutes of Health. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. [Link]

  • PubMed. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. [Link]

  • CCS Chemistry. Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. [Link]

  • Duke University. Toxic Powders SOP Template. [Link]

  • ResearchGate. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]

  • Wikipedia. 2C-B. [Link]

  • PubMed. X-ray Crystallography Characterization, Vibrational Spectroscopy, NMR Spectra and Quantum Chemical DFT/HF Study of N,N'-di(2-methoxyphenyl)formamidine. [Link]

  • 911Metallurgist. Sodium Borohydride Make-up. [Link]

Sources

Application Note: Strategic Incorporation of 1-(2,5-Difluorophenyl)ethanamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated motifs into peptide backbones is a critical strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] 1-(2,5-Difluorophenyl)ethanamine (also known as


-methyl-2,5-difluorobenzylamine) represents a high-value building block for C-terminal modification and peptidomimetic assembly.[1][2][3]

However, its utility is often limited by two primary synthetic challenges:[1]

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atoms at the 2,5-positions lowers the pKa of the amine.[1]

  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk at the reaction center.[1][3]
    

This guide provides optimized protocols to overcome these barriers, ensuring high-yield incorporation without compromising the stereochemical integrity of the peptide chain.

Chemical Profile & Synthetic Challenges[1][2][3][4][5][6][7]

Understanding the physicochemical behavior of this building block is prerequisite to successful coupling.[1]

PropertyValue / DescriptionImpact on Synthesis
Structure Chiral benzylic amine with 2,5-difluoro substitutionSterics: The

-methyl group impedes nucleophilic attack.[1][2][3]
Electronic Effect Strong Electron Withdrawing Groups (EWG)Nucleophilicity: Nitrogen lone pair availability is reduced compared to non-fluorinated benzylamine.[1][2][3]
Chirality Available as (R) or (S) enantiomersRisk: High risk of racemization of the activated carboxylic acid due to slow coupling rates requiring prolonged activation.[1][2]
Solubility Moderate in DCM; Good in DMF/DMSOSolvent Choice: Polar aprotic solvents (DMF, NMP) are preferred to stabilize the transition state.[1]

Critical Synthesis Considerations

The "Fluorine Effect" on Coupling Kinetics

Unlike standard alkyl amines, this compound reacts sluggishly with standard carbodiimides (e.g., EDC/HOBt).[1][2] The inductive effect of the fluorine atoms pulls electron density away from the amine nitrogen.[1]

Implication: You must use "High-Efficiency" coupling reagents that generate highly reactive active esters (e.g., -OAt or -Oxyma) or acid fluorides.[1][2][3]

Stereochemical Integrity

Because the amine is a poor nucleophile, the activated peptide fragment (the carboxylic acid) remains in its activated state for a longer duration.[1] This increases the window for oxazolone formation and subsequent racemization of the C-terminal amino acid.[1]

Mitigation Strategy:

  • Use collidine or TMP (2,4,6-trimethylpyridine) as a base instead of DIPEA if racemization is observed; these are weaker bases that reduce proton abstraction from the

    
    -carbon.[1][2]
    
  • Use T3P (Propylphosphonic anhydride) , known for low epimerization rates.[1][2][3]

Experimental Protocols

Protocol A: High-Efficiency C-Terminal Amidation (HATU/HOAt Method)

Recommended for valuable peptide fragments where yield is paramount.[1][2][3]

Materials
  • Peptide Substrate: Protected peptide with free C-terminal COOH (1.0 equiv).[1][2][3]

  • Amine: this compound (1.2 – 1.5 equiv).[1][2][3]

  • Coupling Reagent: HATU (1.1 equiv).[1][2][3]

  • Additive: HOAt (1.1 equiv) – Critical for accelerating reaction with electron-deficient amines.[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1][2][3]

  • Solvent: Anhydrous DMF.[1][2][3]

Step-by-Step Methodology
  • Activation: Dissolve the Peptide-COOH, HATU, and HOAt in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Cool the solution to 0°C. Add DIPEA dropwise. Stir for 2 minutes. Note: The color typically turns yellow.[1]

  • Amine Addition: Add this compound immediately after the 2-minute activation.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Self-Validation Check: Monitor by LC-MS at T=1h and T=4h. Look for the mass shift corresponding to +157 Da (amine) - 18 Da (water).[1][2][3]

  • Quench: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine), sat.[1][2][3] NaHCO3, and brine.[1][3]

  • Analysis: Check 19F NMR for signal integrity (splitting patterns confirm no defluorination occurred, though rare).

Protocol B: Low-Epimerization Coupling (T3P Method)

Recommended if the C-terminal amino acid is prone to racemization (e.g., Cys, His, Phe).[1][2]

Materials
  • Reagent: T3P (50% solution in EtOAc or DMF) (1.5 equiv).[1][2][3]

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv).[1][2][3]

  • Solvent: DMF or EtOAc.[1][2][3]

Step-by-Step Methodology
  • Setup: Dissolve Peptide-COOH and this compound (1.2 equiv) in the solvent. Cool to 0°C.[1][2][3]

  • Base: Add the base (NMM).[1][2][3]

  • Coupling: Add T3P solution dropwise.

  • Incubation: Stir at 0°C for 1 hour, then room temperature for 12 hours. T3P kinetics are slower but significantly cleaner.[1][2][3]

  • Workup: T3P byproducts are water-soluble.[1][2][3][4] Simple aqueous extraction yields high purity product.[1][2][3]

Visualization: Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on your specific peptide constraints.

PeptideCouplingLogic Start Start: Coupling this compound CheckRacemization Is C-terminal AA prone to racemization? (e.g., Cys, His, Phg) Start->CheckRacemization HighRisk High Racemization Risk CheckRacemization->HighRisk Yes LowRisk Standard Amino Acid CheckRacemization->LowRisk No MethodT3P Protocol B: T3P / NMM (Low Epimerization) HighRisk->MethodT3P CheckSterics Is the Peptide hindered? LowRisk->CheckSterics HighSterics High Steric Bulk CheckSterics->HighSterics Yes StandardSterics Standard Sterics CheckSterics->StandardSterics No MethodAcidFluoride Method C: TFFH / Acid Fluoride (Max Reactivity) HighSterics->MethodAcidFluoride MethodHATU Protocol A: HATU / HOAt (Standard High-Efficiency) StandardSterics->MethodHATU

Caption: Decision matrix for selecting coupling reagents based on substrate sensitivity and steric demands.

Advanced Application: Ugi Multicomponent Reaction

For researchers building peptidomimetic libraries, this amine is an excellent candidate for the Ugi 4-Component Reaction (U-4CR).[1][2][3] The electron-deficient nature of the amine actually stabilizes the Schiff base intermediate, often improving yields in multicomponent assemblies.[1]

Reaction Scheme: Amine + Aldehyde + Carboxylic Acid + Isocyanide → Peptidomimetic Scaffold

Protocol:

  • Pre-formation: Stir this compound (1.0 equiv) and the aldehyde (1.0 equiv) in Methanol (MeOH) for 30 minutes to form the imine (Schiff base). Use MgSO4 as a drying agent if necessary.[1][2][3]

  • Addition: Add the Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).

  • Conditions: Stir at room temperature for 24 hours.

  • Note: The high polarity of MeOH facilitates the ionic mechanism of the Ugi reaction.[1]

Quality Control & Troubleshooting

Diagnostic Markers[1][3]
  • 1H NMR: The

    
    -methyl doublet is distinct (approx.[1][2][3] 
    
    
    
    1.2–1.5 ppm).[1][2][3] The aromatic protons will show complex splitting due to F-H coupling.[1][3]
  • 19F NMR: Essential for verifying the integrity of the difluoro-ring.[1] Expect two distinct signals around -110 to -140 ppm (relative to CFCl3), depending on the exact solvent environment.[1][2][3]

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (<50%) Low nucleophilicity of amine.[1][2][3]Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ.[1][3]
Racemization of Peptide Base-catalyzed proton abstraction.[1][2][3]Switch base from DIPEA to Collidine (TMP).[1][2][3] Lower temperature to -10°C.
Precipitation Low solubility of fluorinated adduct.[1][2][3]Add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%) to disrupt aggregates.[1][2][3]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development.

    • Grounding: Establishes T3P and HATU as superior reagents for difficult pharmaceutical couplings.[1][2][3]

  • El-Faham, A., & Albericio, F. (2011).[1][2][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Grounding: Definitive review on the mechanism of HATU/HOAt and the necessity of additives for electron-deficient amines.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3]

    • Grounding: Explains the electronic effects of fluorine substitution on amine nucleophilicity and metabolic stability.
  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2][3]

    • Grounding: Provides comparative data on racemization rates between carbodiimides and phosphonic anhydrides (T3P).

Sources

Application Note: Enantiomeric Excess Determination of 1-(2,5-Difluorophenyl)ethanamine via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric excess determination of 1-(2,5-Difluorophenyl)ethanamine by HPLC Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation and quantification of This compound (also known as 2,5-difluoro-α-methylbenzylamine). As a critical chiral building block in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs), determining the enantiomeric excess (ee) of this primary amine is essential for Quality Control (QC) and process optimization.

We present two validated methodologies:

  • Method A (Preferred): Normal-phase separation using an amylose-based polysaccharide column with basic additives.

  • Method B (Alternative): Reversed-phase separation using a Crown Ether stationary phase, specifically designed for primary amines.

Introduction & Technical Context

The separation of primary amines like this compound presents specific chromatographic challenges. The free amino group (


) interacts strongly with residual silanols on silica-based columns, leading to peak tailing and reduced resolution. Furthermore, the electron-withdrawing fluorine atoms at the 2 and 5 positions alter the 

-

interaction potential of the phenyl ring compared to non-fluorinated analogs.
Mechanism of Separation
  • Polysaccharide Phases (Method A): Relies on hydrogen bonding and dipole-dipole interactions within the chiral cavities of the amylose tris(3,5-dimethylphenylcarbamate) polymer. A basic additive (Diethylamine) is strictly required to mask silanols and ensure sharp peak shapes.

  • Crown Ether Phases (Method B): Utilizes a "host-guest" mechanism where the protonated primary ammonium ion (

    
    ) forms an inclusion complex with the chiral crown ether selector. This method is highly specific for primary amines.
    

Method Development Workflow

The following decision tree illustrates the logic for selecting the appropriate method based on sample purity and available instrumentation.

MethodSelection Start Sample: this compound MatrixCheck Is the sample a crude reaction mixture? Start->MatrixCheck MethodA Method A: Polysaccharide (NP) (Chiralpak AD-H) Robust, Standard QC MatrixCheck->MethodA No (Pure Intermediate) MethodB Method B: Crown Ether (RP) (Crownpak CR(+)) High Specificity for 1° Amines MatrixCheck->MethodB Yes (Complex Matrix) Deriv Consider Derivatization (e.g., GITC or Marfey's) MethodA->Deriv If Interference Exists MethodB->Deriv If Resolution < 1.5

Figure 1: Method Selection Decision Tree. Method A is the standard starting point for isolated intermediates. Method B is superior for crude mixtures where specific amine selectivity is required.

Experimental Protocols

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Perchloric Acid (

    
    ), Diethylamine (DEA).
    
  • Reference Standards: Racemic this compound; Enantiopure (R)- or (S)- standard for elution order confirmation.

Method A: Normal Phase (Polysaccharide)

Best for: Final product QC, high throughput, and standard organic solvent compatibility.

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate

Column Temp

Detection UV @

(primary) and

(secondary)
Injection Vol

Run Time

Protocol Steps:

  • Premix Mobile Phase: Mix n-Hexane and IPA. Add DEA last to prevent precipitation or volatility issues. Degas/sonicate for 10 mins.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mins) until baseline stabilizes.

  • Sample Dilution: Dissolve

    
     of sample in 
    
    
    
    of Mobile Phase . (Avoid using pure IPA/EtOH as diluent to prevent "solvent shock" peak distortion).
Method B: Reversed Phase (Crown Ether)

Best for: Crude reaction mixtures, aqueous samples, or when maximum resolution (


) is needed.
ParameterCondition
Column Crownpak CR(+) (Chiral Crown Ether),

Mobile Phase

: Methanol (85 : 15 v/v)
Flow Rate

Column Temp

to

(Lower temp increases resolution)
Detection UV @

Injection Vol

Protocol Steps:

  • Mobile Phase Prep: Add approx.

    
     of 
    
    
    
    to
    
    
    of water to achieve pH 1.5. Filter through
    
    
    membrane. Mix with Methanol.[1]
  • Safety Note: Perchloric acid is corrosive. Ensure system lines are passivated or compatible (stainless steel/PEEK).

  • Temperature Control: Crown ether complexation is exothermic; cooling the column to

    
     significantly improves separation factors (
    
    
    
    ).

System Suitability & Calculations

System Suitability Test (SST)

Before analyzing unknown samples, inject the Racemic Standard to verify performance.

ParameterAcceptance Criteria
Resolution (

)

between enantiomers
Tailing Factor (

)

(Critical for amines)
Retention Time RSD

(n=5 injections)
Peak Area RSD

(n=5 injections)
Calculation of Enantiomeric Excess (ee)


Where 

is the integrated Peak Area.

Results & Troubleshooting

Expected Chromatogram (Method A)
  • Peak 1: (S)-Enantiomer (Typical elution order on AD-H, must verify with standard) ~ 8.5 min.

  • Peak 2: (R)-Enantiomer ~ 11.2 min.

  • Resolution: Typically

    
    .
    
Troubleshooting Guide

Troubleshooting Problem Issue: Peak Tailing Cause1 Silanol Interaction Problem->Cause1 Cause2 Column Overload Problem->Cause2 Sol1 Increase DEA to 0.15% Cause1->Sol1 Sol2 Dilute Sample 1:10 Cause2->Sol2 Problem2 Issue: Low Resolution Cause3 Temperature too high Problem2->Cause3 Sol3 Reduce Temp to 15°C Cause3->Sol3

Figure 2: Troubleshooting logic for common chromatographic issues.

  • Peak Tailing: If observed in Method A, ensure DEA is fresh. Amines absorb

    
     from air, reducing basicity.
    
  • Retention Shift: In Method B, retention is highly sensitive to pH. Ensure pH meter is calibrated before preparing the mobile phase.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AS-H / AY-H / AZ-H. Retrieved from [Link]

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings.
  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Yeole, R. D., et al. (2010). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Guide: Derivatization of 1-(2,5-Difluorophenyl)ethanamine for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists requiring a robust, high-sensitivity protocol for the analysis of 1-(2,5-Difluorophenyl)ethanamine via Gas Chromatography-Mass Spectrometry (GC-MS).

Abstract & Strategic Rationale

This compound is a primary benzylic amine structurally analogous to substituted phenethylamines. In its underivatized form, this molecule presents significant challenges for GC-MS analysis:

  • Peak Tailing: The free primary amine (-NH₂) interacts strongly with silanol groups in the GC liner and column stationary phase, leading to asymmetric peaks and poor quantification.

  • Low Mass Fragmentation: Under electron ionization (EI), primary amines often undergo extensive

    
    -cleavage, generating low-mass base peaks (e.g., m/z 44) that are non-specific and often obscured by solvent cut times.
    
  • Thermal Instability: High injector temperatures can cause degradation or adsorption.

The Solution: Acylation with Pentafluoropropionic Anhydride (PFPA). We utilize PFPA to convert the polar amine into a stable, volatile amide. This reaction introduces a pentafluoropropionyl moiety, which serves two critical functions:

  • Chromatographic Stability: Eliminates hydrogen bonding capability, resulting in sharp, symmetrical Gaussian peaks.

  • Mass Spectral Enhancement: The electronegative fluorine atoms facilitate negative chemical ionization (NCI) if needed, but more importantly in standard EI, the added mass (146 Da shift) moves diagnostic fragments into a higher, cleaner mass range (typically m/z 190+), improving signal-to-noise (S/N) ratios.

Chemical Mechanism

The derivatization proceeds via nucleophilic acyl substitution .[1] The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the anhydride. The pentafluoropropionate acts as the leaving group.

Reaction Scheme


Mechanism Diagram

The following diagram illustrates the transformation and the resulting mass shift.

ReactionMechanism Amine Analyte (Primary Amine) Polar, Active H Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PFPA Reagent (PFPA) Electrophilic PFPA->Intermediate Product Derivative (PFP-Amide) Volatile, Stable +146 Da Mass Shift Intermediate->Product Elimination Byproduct Byproduct (PFP Acid) Removed via Evap Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism converting the polar amine to a lipophilic amide.

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8]
  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (≥99% purity).

  • Solvent: Ethyl Acetate (Anhydrous, HPLC grade). Note: Avoid alcohols as they react with anhydrides.

  • Base (Optional): 50 µL Pyridine (can be used to scavenge acid byproducts, though PFPA alone is often sufficient for this analyte).

  • Internal Standard: Methamphetamine-d5 or Phenyl-d5-ethylamine (1 µg/mL in Ethyl Acetate).

Step-by-Step Workflow
Phase A: Sample Preparation (Extraction)

Assuming a biological matrix (Urine/Plasma). If analyzing pure substance, skip to Phase B.

  • Alkalinize 1.0 mL sample with 100 µL 1.0 M NaOH (pH > 10).

  • Add 3 mL Ethyl Acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean borosilicate glass vial.

  • Critical: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C. Ensure no water remains.
    
Phase B: Derivatization Reaction[2][3]
  • To the dried residue, add 50 µL Ethyl Acetate and 50 µL PFPA .

  • Cap the vial tightly (PTFE-lined cap).

  • Incubate: Heat block at 65°C for 30 minutes .

    • Why? This temperature ensures complete conversion without thermal degradation of the fluorinated ring structure.

  • Dry Down: Remove the vial, cool to room temperature, and evaporate to dryness under

    
     at 40°C.
    
    • Purpose: Removes excess PFPA and the acidic byproduct (pentafluoropropionic acid) which can damage the GC column.

  • Reconstitution: Re-dissolve residue in 100 µL Ethyl Acetate . Transfer to an autosampler vial with a low-volume insert.

Workflow Diagram

Workflow cluster_prep Phase A: Extraction cluster_deriv Phase B: Derivatization cluster_analysis Phase C: Analysis Extract LLE Extraction (Ethyl Acetate, pH > 10) Dry1 Evaporate to Dryness (N2 @ 40°C) Extract->Dry1 React Add 50µL PFPA + 50µL EtAc Incubate 65°C, 30 min Dry1->React Dry2 Evaporate Excess Reagent (Removes Acid Byproduct) React->Dry2 Recon Reconstitute (100µL Ethyl Acetate) Dry2->Recon Inject GC-MS Injection (1µL Splitless) Recon->Inject

Figure 2: End-to-end sample preparation and derivatization workflow.

GC-MS Method Parameters

The following parameters are optimized for Agilent 7890/5977 systems but are transferable to other quadrupole instruments (Thermo, Shimadzu).

ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)Low-bleed, 5% phenyl phase ideal for semi-volatiles.
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 250°CSufficient to volatilize the derivative without degradation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal separation efficiency.
Oven Program Start 60°C (hold 1 min) Ramp 20°C/min to 280°C Hold 3 minFast ramp reduces run time; high final temp cleans column.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Acquisition Scan (m/z 40–500) or SIMSIM is preferred for quantitation (see ions below).
Mass Spectral Interpretation (Predicted)
  • Molecular Ion (

    
    ): m/z 303 (Weak).
    
  • Base Peak: m/z 190.

    • Origin:

      
      -cleavage losing the substituted benzyl ring. The charge resides on the nitrogen-containing fragment: 
      
      
      
      .
  • Secondary Fragment: m/z 119 (

    
    ) or m/z 176 (Loss of Iodine/Fluorine interactions if present, but here likely m/z 127 if benzylic cleavage occurs differently).
    
  • SIM Ions for Quantitation: Target 190 (Quant), 119 (Qual), 303 (Qual).

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Reaction Completeness Check: Analyze a high-concentration standard (10 µg/mL). If a peak at the retention time of the underivatized amine appears (check m/z 44 or 157), the reaction was incomplete. Ensure reagents are fresh; anhydrides hydrolyze to acid upon moisture exposure.

  • Linearity: The method should demonstrate linearity (

    
    ) from 10 ng/mL to 1000 ng/mL.
    
  • Carryover: Inject a solvent blank after the highest calibrator. No peak >10% of the LOQ should be observed.

Troubleshooting Tip: If chromatography shows "ghost peaks" or baseline rise, it indicates excess PFPA was not removed during the "Dry Down" step (Phase B, Step 4). The acidic byproduct can strip the column phase. Always evaporate to complete dryness.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Agilent Technologies. (2019).[4] Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Application Note 5994-1033EN. Link

  • Restek Corporation. (2017). Comparison of Derivatization Methods for the Analysis of Amphetamine-Related Drugs.Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 40465568, this compound.Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation.[2][3]Link

Sources

Lipase-catalyzed kinetic resolution of racemic 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2,5-Difluorophenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the enzymatic kinetic resolution of racemic this compound, a valuable chiral building block in pharmaceutical synthesis.[1] The protocol leverages the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), to preferentially acylate one enantiomer, enabling the separation of the resulting diastereomeric mixture.[2][3] We delve into the core principles of kinetic resolution, offer a comprehensive, step-by-step experimental protocol, and discuss critical parameters that influence reaction success, including the choice of enzyme, acyl donor, and solvent. Furthermore, we provide validated methods for monitoring reaction progress and determining enantiomeric excess (ee), ensuring the trustworthiness and reproducibility of the results. This guide is designed to equip researchers with the scientific understanding and practical knowledge required to successfully implement this powerful biocatalytic method.

The Principle of Enantioselective Biocatalysis

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[4] In this context, lipases serve as highly efficient and stereoselective biocatalysts.[5][6]

The enzyme's active site is inherently chiral, creating a three-dimensional environment that preferentially binds and catalyzes the reaction of one enantiomer over the other. For the resolution of racemic this compound, the process involves an enantioselective N-acylation reaction. The lipase selectively transfers an acyl group from an acyl donor to one of the amine enantiomers at a much faster rate.

This differential reactivity results in a mixture containing one enantiomer of the amine in its unreacted form and the other as an N-acylated amide.[7] Because the physical properties of the amine and the amide are significantly different (e.g., acidity/basicity), they can be easily separated using standard chemical techniques like acid-base extraction. A key characteristic of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%.[7]

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution.

Causality Behind Experimental Choices

The success of the kinetic resolution hinges on the careful selection of several key parameters. As a self-validating system, understanding the "why" behind these choices is critical for optimization and troubleshooting.

  • The Biocatalyst: Candida antarctica Lipase B (CALB)

    • Expertise: CALB, particularly in its immobilized form (e.g., Novozym 435), is the enzyme of choice for the acylation of chiral amines.[2][8] Its high stability in organic solvents, broad substrate specificity, and, most importantly, excellent enantioselectivity make it a robust and reliable catalyst for this transformation.[9][10] Immobilization on a solid support simplifies catalyst handling, allows for easy removal from the reaction mixture by simple filtration, and enables its reuse, which significantly reduces costs.[3]

    • Alternatives: While CALB is highly effective, other lipases from sources like Pseudomonas cepacia or Aspergillus niger can also catalyze such reactions, sometimes with different or even reversed enantiopreference.[11][12] Screening a panel of lipases is a prudent step when developing a new resolution process.

  • The Acyl Donor: Simplicity and Irreversibility

    • Expertise: The acyl donor's structure can profoundly impact both the reaction rate and the enzyme's enantioselectivity.[10] For amine resolution, simple, non-chiral esters like ethyl acetate are often highly effective.[2] They are inexpensive, readily available, and the alcohol byproduct (ethanol) is generally non-inhibitory.

    • Alternatives: For sluggish reactions, more "activated" acyl donors like enol esters (e.g., isopropenyl acetate) can be used. These react almost irreversibly, shifting the equilibrium towards product formation. However, they can also generate byproducts (e.g., acetone) that may react with the starting amine, so their use must be carefully considered.[9]

  • The Solvent: A Non-Polar Environment

    • Expertise: Lipase-catalyzed reactions in organic media are typically performed in non-polar, aprotic solvents such as methyl tert-butyl ether (MTBE) , hexane, or toluene.[6][9] These solvents are crucial for two reasons:

      • They do not strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation.

      • They effectively solubilize the hydrophobic substrates while minimizing enzyme denaturation.

    • Considerations: It is imperative to use anhydrous solvents, as excess water can lead to undesired side reactions, such as the hydrolysis of the acyl donor or the product amide, which would diminish the overall efficiency and enantioselectivity.

Detailed Experimental Protocol

This protocol outlines a typical procedure for the kinetic resolution of this compound.

3.1 Materials and Reagents

MaterialGradeSupplier ExampleNotes
Racemic this compound≥98%Fluorochem[13]Substrate
Immobilized Candida antarctica Lipase B (CALB)E.g., Novozym 435Sigma-AldrichBiocatalyst
Ethyl AcetateAnhydrous, ≥99.8%Standard SupplierAcyl Donor
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Standard SupplierReaction Solvent
Hydrochloric Acid (HCl)2 M in diethyl etherStandard SupplierFor product separation
Sodium Bicarbonate (NaHCO₃)Saturated aq. sol.N/AFor neutralization
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying agent

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 6.36 mmol).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous MTBE, followed by ethyl acetate (0.84 g, 9.54 mmol, 1.5 equivalents). Stir the mixture until all components are fully dissolved.

  • Initiating the Reaction: Add the immobilized CALB (e.g., Novozym 435, 100 mg, 10% w/w of the substrate). Seal the flask and stir the suspension at a constant temperature (e.g., 40 °C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (approx. 50 µL) of the supernatant. Analyze the samples by chiral GC or HPLC (see Section 4) to determine the conversion and the enantiomeric excess of the remaining amine. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted amine and the acylated product. This can take anywhere from 7 to 60 hours.[2]

  • Reaction Quench and Catalyst Removal: Once the target conversion is reached, stop the stirring and remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of fresh MTBE (2 x 5 mL) to recover any adsorbed material. The recovered enzyme can be dried under vacuum and stored for reuse.

  • Product Separation (Acid-Base Extraction):

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted amine by adding 1 M aqueous HCl (2 x 15 mL). The unreacted (R)-1-(2,5-difluorophenyl)ethanamine will move to the aqueous phase as its hydrochloride salt.

    • The organic phase now contains the acylated (S)-N-[1-(2,5-difluorophenyl)ethyl]acetamide. Wash this organic layer with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified amide.

  • Recovery of Unreacted Amine:

    • Combine the acidic aqueous layers from step 6.

    • Basify the solution by carefully adding 5 M NaOH until the pH is >12.

    • Extract the free amine with MTBE or dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched amine.

Analysis and Data Validation

Accurate determination of conversion and enantiomeric excess is paramount for validating the success of the kinetic resolution.

4.1 Protocol for Chiral GC Analysis

Chiral gas chromatography is an effective method for simultaneously determining conversion and enantiomeric excess. The amine and amide can often be resolved on a suitable chiral column.

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: Chiral capillary column (e.g., Cyclodex-B or equivalent).

  • Sample Preparation: Dilute an aliquot of the reaction mixture in an appropriate solvent (e.g., MTBE or ethyl acetate).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • Quantification:

    • Conversion (%): Calculated from the peak areas of the product (amide) and the starting material (amine). Conversion (%) = [Area(Amide) / (Area(Amide) + Area(R-Amine) + Area(S-Amine))] * 100

    • Enantiomeric Excess (ee %): Calculated from the peak areas of the two amine enantiomers. ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

4.2 Alternative Analytical Methods

While chiral GC/HPLC are the most common methods, other techniques can be employed:[14]

  • ¹⁹F NMR Spectroscopy: Given the difluorinated nature of the substrate, ¹⁹F NMR in the presence of a chiral solvating agent could be a powerful and direct method for determining enantiomeric excess.[15]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid ee determination, often without the need for chromatographic separation.[16][17]

4.3 Representative Data

The following table summarizes expected outcomes from a successful kinetic resolution experiment targeting ~50% conversion.

ParameterValue
Reaction Time (h)24
Conversion (%)~50%
Unreacted Amine
Enantiomeric Excess (ee %)>98%
Predominant Enantiomer(R)
Acylated Amide Product
Enantiomeric Excess (ee %)>98%
Predominant Enantiomer(S)

(Note: The (R/S) designation is hypothetical and depends on the specific enantiopreference of the lipase)

Comprehensive Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a logical workflow. This ensures all critical steps are accounted for and performed in the correct sequence.

Experimental_Workflow cluster_prep Phase 1: Preparation & Reaction cluster_monitoring Phase 2: Monitoring cluster_workup Phase 3: Work-up & Separation cluster_analysis Phase 4: Final Validation A 1. Combine Racemic Amine, Solvent (MTBE), and Acyl Donor (Ethyl Acetate) in Flask B 2. Add Immobilized Lipase (CALB) to Initiate Reaction A->B C 3. Stir at Controlled Temperature (e.g., 40 °C) B->C D 4. Periodically Withdraw Aliquots C->D E 5. Analyze by Chiral GC/HPLC for Conversion & ee D->E F Conversion ~50%? E->F F->C No (Continue Reaction) G 6. Filter to Remove & Recover Lipase F->G Yes (Proceed to Work-up) H 7. Perform Acid-Base Extraction to Separate Amine and Amide G->H I 8. Isolate & Purify Both Components H->I J 9. Confirm Purity and Final ee of Separated Products I->J K 10. Characterize Products (NMR, MS) J->K

Figure 2: End-to-End Workflow for Kinetic Resolution.

References

  • Gotor, V., Brieva, R., & Rebolledo, F. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 48(11), 525. [Link]

  • Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(18), 2633-2638. [Link]

  • Golebiowski, R., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 25(23), 5545. [Link]

  • dos Santos, J. C., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1104. [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1461-1466. [Link]

  • Orwin, A. (2022). Stereochemistry: Kinetic Resolution. YouTube. [Link]

  • Gong, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]

  • Sánchez-Carnerero, E. M., et al. (2014). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 136(10), 3926–3934. [Link]

  • Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. [Link]

  • Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388-395. [Link]

  • Tufvesson, P. (2011). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Rioz-Martínez, A., de Gonzalo, G., & Gotor-Fernández, V. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1603. [Link]

  • Tendero, C., et al. (2010). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 12(18), 4108-4111. [Link]

  • dos Santos, J. C., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • Zhang, T., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 21. [Link]

  • Lincoln, S. E., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(15), 4053-4059. [Link]

  • Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(19), 6653. [Link]

  • Wang, Y. (2014). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). ProQuest. [Link]

  • Szałkowska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Wikipedia. (2023). Kinetic resolution. Wikipedia. [Link]

  • Taran, F., et al. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 43(3), 363-374. [Link]

  • ResearchGate. (n.d.). Scheme 1. Lipase-catalyzed hydrolysis of racemic esters and chemical... ResearchGate. [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2382-2401. [Link]

  • Kundu, K., & Pahan, S. (2020). Lipase Catalysis in Presence of Nonionic Surfactants. Applied Biochemistry and Biotechnology, 190(4), 1367-1393. [Link]

  • PubChem. (n.d.). 1-(2,5-Difluorophenyl)ethan-1-one. PubChem. [Link]

Sources

Application Note: Diastereoselective Crystallization of 1-(2,5-Difluorophenyl)ethanamine Salts

[1][3]

Introduction & Scope

The resolution of racemic 1-(2,5-Difluorophenyl)ethanamine (also known as 2,5-difluoro-α-methylbenzylamine) is a pivotal step in the asymmetric synthesis of oncology pharmacophores.[3] While asymmetric synthesis using Ellman’s auxiliary is possible, classical diastereoselective crystallization remains the most cost-effective method for multi-kilogram scale-up.[3]

This protocol details the screening and optimization of diastereomeric salts to isolate the (R)-enantiomer . It relies on the "Molecular Length Matching Rule" for ortho-substituted phenylethylamines, utilizing tartaric acid derivatives and mandelic acid as primary resolving agents.

Key Chemical Properties
PropertySpecification
Target Molecule (R)-1-(2,5-Difluorophenyl)ethanamine
CAS Number (Racemate) 199296-54-3
Molecular Weight 157.16 g/mol
pKa (Conjugate Acid) ~9.5 (Typical for α-chiral benzylamines)
Critical Impurity (S)-Enantiomer (Must be < 0.5% in final API)

Strategic Resolution Screening (Protocol A)

Ortho-substituted rings (2,5-difluoro) impose steric bulk that often disrupts the packing of standard tartrate salts.[1][2] Therefore, a dual-screening approach is required: Class A (Simple α-hydroxy acids) and Class B (O,O'-Diacyl tartaric acids).[1][2][3]

Screening Matrix

Prepare 100 mg of racemic amine for each vial.[1][2]

EntryResolving Acid (0.5 - 1.0 eq)Solvent System (Vol)Rationale
1 (S)-(+)-Mandelic Acid EtOH (5V)High success rate for ortho-substituted amines due to flexible packing.[1][2][3]
2 (R)-(-)-Mandelic Acid EtOH (5V)Counter-screening to confirm salt solubility differences.[1][2][3]
3 L-(+)-Tartaric Acid MeOH/H2O (9:[1][2][3]1)Standard "Method of Half-Quantities" (0.5 eq).[1][2]
4 (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) iPrOH/H2O (5:1)"Dutch Resolution" agent; creates rigid crystalline lattice.
5 (-)-Dibenzoyl-L-tartaric acid (L-DBTA) EtOH/Acetone (1:[1][2][3]1)Alternative if L-DTTA fails; different solubility profile.
Screening Procedure
  • Dissolution: Dissolve 1.0 eq of racemic amine in the solvent at 50°C.

  • Acid Addition: Add 1.0 eq (or 0.5 eq for Tartaric acid) of the resolving agent.[1][2]

  • Thermal Cycle: Heat to reflux until clear.[1][2] Cool to 25°C at a rate of 5°C/hour.[1][2]

  • Observation:

    • Precipitate: Filter and analyze solid via Chiral HPLC.[1][2]

    • No Precipitate:[2] Evaporate 50% solvent or add anti-solvent (Heptane).[1][2]

    • Oil:[2] Re-heat and add seed crystal or change solvent to less polar (e.g., MTBE/EtOH).[1][2]

Recommended Protocol: Resolution with (S)-Mandelic Acid

Based on structural analogues (e.g., 2,4-dichlorophenylethylamine), Mandelic Acid is the highest-probability candidate for direct crystallization of ortho-halogenated amines.[1][3]

Note: If (S)-Mandelic acid precipitates the (S)-amine (undesired), the (R)-amine remains in the mother liquor and can be recovered.[1][2] Alternatively, use (R)-Mandelic acid to precipitate the target directly.[1][2]

Materials
  • Precursor: Racemic this compound (100 g, 0.636 mol)[1][2][3]

  • Resolving Agent: (S)-(+)-Mandelic Acid (96.8 g, 0.636 mol)[1][2][3]

  • Solvent: Ethanol (95% denatured) – 500 mL (5 Volumes)

Step-by-Step Procedure
  • Salt Formation:

    • Charge a 1L jacketed reactor with 100 g racemic amine and 350 mL Ethanol .

    • Heat to 60°C .

    • In a separate beaker, dissolve 96.8 g (S)-Mandelic acid in 150 mL warm Ethanol .

    • Add the acid solution to the reactor over 30 minutes. Maintain temperature >55°C to prevent premature crashing.

  • Controlled Crystallization:

    • Stir at 65°C (reflux) for 1 hour to ensure homogeneity.

    • Ramp Down 1: Cool to 50°C over 30 minutes. Seed with 100 mg of pure diastereomeric salt if available.[1][2]

    • Ramp Down 2: Cool to 20°C over 4 hours (slow cooling is critical to avoid trapping the wrong isomer).

    • Stir at 20°C for 2 hours.

  • Isolation:

    • Filter the white crystalline solid under vacuum.[1][2]

    • Wash: Displace mother liquor with 50 mL cold Ethanol (0°C).

    • Yield Check: Dry a small sample. Typical mass yield of salt: 70-85 g (Theoretical Max for one enantiomer salt is ~98g).[1][2]

  • Recrystallization (Enrichment):

    • Criteria: If ee < 98%, recrystallize.[1][2]

    • Suspend the wet cake in Ethanol (3-4 Volumes) .

    • Heat to reflux until dissolved.[1][2]

    • Cool to RT. Filter and dry.[1][2][4]

  • Free Basing (Target Recovery):

    • Suspend the purified salt in DCM (500 mL) and Water (200 mL) .

    • Slowly add 20% NaOH (aq) until pH > 12.[1][2]

    • Separate layers.[1][2][4] Extract aqueous layer with DCM (2 x 100 mL).[1][2]

    • Dry combined organics over Na2SO4 and concentrate in vacuo.

Process Logic & Troubleshooting (DOT Visualization)

ResolutionWorkflowRacemateRacemic this compoundAcidAddAdd (S)-Mandelic Acid(in EtOH, 60°C)Racemate->AcidAddCrystallizeControlled Cooling(60°C -> 20°C)AcidAdd->CrystallizeFilterFiltrationCrystallize->FilterSolidSolid Salt((S)-Amine + (S)-Acid)Filter->SolidPrecipitateLiquorMother Liquor((R)-Amine enriched)Filter->LiquorFiltrateCheckEECheck Purity (HPLC)Solid->CheckEEFreeBaseFree Basing(NaOH / DCM)Liquor->FreeBaseIf Target is in Liquor(Reverse Resolution)RecrystRecrystallize(EtOH Reflux)CheckEE->Recrystee < 98%CheckEE->FreeBaseee > 98%Recryst->CheckEETargetPurified EnantiomerFreeBase->Target

Figure 1: Decision tree for the diastereoselective crystallization process. Note that depending on the acid choice, the target (R)-amine may reside in the solid or the mother liquor.[1]

Analytical Protocol

Method: Chiral HPLC Column: Daicel Chiralpak IA or IC (Amylose-based columns are preferred for fluorinated amines).[1][2] Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2] Flow Rate: 1.0 mL/min.[1][2] Detection: UV @ 254 nm.[1][2] Retention Times (Indicative):

  • (R)-Enantiomer: ~8.5 min[1][2][3]

  • (S)-Enantiomer: ~11.2 min[1][2][3]

References

  • Kinbara, K., et al. (1996).[1][2] "Chiral discrimination of 1-phenylethylamine derivatives by mandelic acid: Crystal structure analysis." Tetrahedron: Asymmetry, 7(6), 1539-1542.[1][2] Link[1][2]

  • Bringmann, G., et al. (1999).[1][2][5] "Process for producing optically active 1-arylalkylamines." European Patent EP0838448.[1][2] Link

  • Array BioPharma Inc. (2017).[1][2] "Synthesis of Larotrectinib intermediates." World Intellectual Property Organization, WO2017/106607.[1][2] Link[1][2]

  • Vries, T., et al. (1998).[1][2] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1][2] Link

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] Link[1][2]

Determining the Absolute Configuration of 1-(2,5-Difluorophenyl)ethanamine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the unambiguous determination of the absolute configuration of chiral active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of regulatory compliance and patient safety.

1-(2,5-Difluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its primary amine and chiral center make it a versatile synthon, but also necessitate a robust and reliable method for confirming the absolute configuration of a given enantiomer. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for determining the absolute configuration of this and structurally related chiral amines. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights gleaned from years of practical application.

Method Selection: A Multi-Faceted Approach

No single technique is universally applicable or infallible for determining absolute configuration. The choice of method depends on several factors, including the physical state of the sample (crystalline vs. amorphous), the quantity of material available, and the presence of suitable functional groups or chromophores. The three principal methods that offer the highest degree of confidence are:

  • Single-Crystal X-ray Diffraction (XRD): The "gold standard" for its ability to provide a direct and unambiguous 3D structural elucidation.[1][2][3]

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-state technique that is particularly useful when suitable single crystals cannot be obtained.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs): A widely accessible method that converts enantiomers into diastereomers with distinguishable NMR spectra.[][8][9][10][11][12]

The following sections will provide a comprehensive overview and detailed protocols for each of these techniques as applied to this compound.

Single-Crystal X-ray Diffraction: The Definitive Answer

Single-crystal XRD stands as the most reliable method for determining the absolute configuration of chiral molecules.[1][2] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal, which allows for the differentiation of enantiomers.[1]

Causality Behind Experimental Choices

The primary challenge in applying XRD to a small molecule like this compound is often obtaining a single crystal of sufficient size and quality.[1][2][3][13] The amine functionality provides a convenient handle for salt formation with a chiral acid of known absolute configuration. This not only facilitates crystallization but also introduces a known stereocenter, simplifying the determination of the unknown configuration. The presence of heavier atoms (like the fluorine atoms in the analyte and potentially a heavier atom in the co-former) can enhance the anomalous scattering effect, leading to a more confident assignment.[]

Experimental Protocol: Chiral Salt Formation and X-ray Analysis

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis A Dissolve this compound (enantiomerically pure) C Mix solutions and allow for slow evaporation/cooling A->C B Dissolve Chiral Acid (e.g., (R)-Mandelic Acid) in a suitable solvent B->C D Mount suitable single crystal on diffractometer C->D Crystal formation E Collect diffraction data D->E F Solve and refine crystal structure E->F G Determine absolute configuration (e.g., using Flack parameter) F->G

Step-by-Step Methodology:

  • Chiral Salt Formation:

    • Dissolve 10 mg of enantiomerically pure this compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

    • In a separate vial, dissolve an equimolar amount of a chiral acid of known configuration (e.g., (R)-mandelic acid) in the same solvent.

    • Combine the two solutions and gently warm to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. Alternatively, allow for slow evaporation of the solvent in a loosely capped vial.

    • Monitor for the formation of single crystals.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal with dimensions of approximately 0.1-0.3 mm.[3]

    • Carefully mount the crystal on a suitable goniometer head.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data.[1]

    • The Flack parameter is calculated; a value close to 0 for a given configuration indicates a correct assignment, while a value close to 1 suggests the inverted configuration.[1]

Data Presentation
ParameterTypical Value/RangeSignificance
Crystal SystemOrthorhombic, Monoclinic, etc.Describes the symmetry of the crystal lattice.
Space Groupe.g., P2₁2₁2₁Defines the symmetry elements within the unit cell.
Flack Parameter0.0(1) - 0.1(1)A value near zero confirms the assigned absolute configuration.
R-factor< 5%Indicates the goodness of fit between the model and the data.

Vibrational Circular Dichroism (VCD): A Solution-State Powerhouse

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[4][5] The determination of the absolute configuration is achieved by comparing the experimentally measured VCD spectrum with the spectrum predicted for a chosen enantiomer using quantum mechanical calculations.[6]

Causality Behind Experimental Choices

VCD is particularly advantageous when single crystals are unobtainable.[5] The technique provides information about the molecule's structure in the solution phase, which is often more biologically relevant than the solid state. For this compound, the rich vibrational landscape in the mid-IR region provides numerous bands for comparison. The accuracy of the result is highly dependent on the quality of the quantum mechanical calculations, necessitating the use of appropriate theoretical levels (e.g., Density Functional Theory - DFT) and basis sets.[6][14]

Experimental Protocol: VCD Measurement and Computational Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis A Prepare a concentrated solution of the amine (e.g., in CDCl₃) B Acquire IR and VCD spectra A->B G Compare experimental and calculated VCD spectra B->G C Build a model of one enantiomer (e.g., (R)-enantiomer) D Perform conformational search and geometry optimization (DFT) C->D E Calculate theoretical IR and VCD spectra for low-energy conformers D->E F Boltzmann-average the calculated spectra E->F F->G H Assign absolute configuration based on the best match (visual or statistical) G->H

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the enantiomerically pure amine in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.

    • The solvent should be transparent in the IR region of interest.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Collect data over a suitable spectral range (e.g., 2000-900 cm⁻¹).

    • Acquire the spectra for a sufficient duration to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Construct a 3D model of one enantiomer of this compound (e.g., the (R)-enantiomer).

    • Perform a thorough conformational search to identify all low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

  • Spectral Prediction and Comparison:

    • Calculate the theoretical IR and VCD spectra for each optimized conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. A mirror-image match indicates the opposite configuration.[6]

Data Presentation
ParameterDescription
Experimental VCDThe measured VCD spectrum, showing positive and negative bands.
Calculated VCDThe Boltzmann-averaged VCD spectrum predicted by DFT calculations.
Confidence LevelOften assessed using statistical tools or by visual comparison of the spectral patterns.[15]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This widely used method involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[][16] Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for the determination of the absolute configuration based on predictable chemical shift differences.[][17] The Mosher's acid method is a classic example for alcohols, and analogous methods have been developed for amines.[][9][10][12][18][19]

Causality Behind Experimental Choices

The success of this method hinges on the choice of a suitable CDA. For primary amines like this compound, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride) is a common choice.[] The reaction forms stable amides. The principle relies on the anisotropic effect of the phenyl group of the CDA, which shields or deshields nearby protons in the substrate depending on the absolute configuration of the chiral center. This creates predictable differences in the chemical shifts (Δδ = δS - δR) for the two diastereomers.[10] The presence of fluorine atoms in the analyte can also be exploited by using fluorinated CDAs and analyzing the ¹⁹F NMR spectra.[9][18]

Experimental Protocol: Mosher's Amide Formation and ¹H NMR Analysis

Mosher_Workflow cluster_rxn Diastereomer Formation cluster_nmr NMR Analysis cluster_config Configuration Assignment A React amine with (R)-MTPA-Cl in one tube C Acquire ¹H NMR spectra of both diastereomeric products A->C B React amine with (S)-MTPA-Cl in a separate tube B->C D Assign proton signals for both diastereomers C->D E Calculate Δδ (δS - δR) for protons near the stereocenter D->E F Apply the Mosher's model to the Δδ values E->F G Determine the absolute configuration of the original amine F->G

Step-by-Step Methodology:

  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the enantiomerically pure amine in ~0.5 mL of a dry deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

    • To one tube, add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl.

    • To the other tube, add a slight excess (~1.2 equivalents) of (S)-MTPA-Cl.

    • Add a small amount of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

    • Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both samples.

  • Data Analysis:

    • Identify and assign the proton signals for the groups on either side of the newly formed amide bond.

    • For each pair of corresponding protons, calculate the chemical shift difference: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

    • According to the established model for Mosher's amides, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the structure, the absolute configuration can be deduced.

Data Presentation
Protonδ ((R)-MTPA amide)δ ((S)-MTPA amide)Δδ (δS - δR)Inferred Position relative to Phenyl Group
-CH₃e.g., 1.45 ppme.g., 1.50 ppm+0.05 ppmDeshielded
Aromatic-He.g., 7.10 ppme.g., 7.07 ppm-0.03 ppmShielded

Conclusion and Best Practices

The determination of the absolute configuration of this compound is a critical step in its application within pharmaceutical development. While single-crystal X-ray diffraction provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck.[1][2] In such cases, VCD spectroscopy offers a powerful and reliable solution-state alternative.[4][5] NMR spectroscopy using chiral derivatizing agents is a highly accessible and often rapid method, though it relies on established conformational models that must be applied with care.[9][10]

For maximum confidence, it is often advisable to use at least two of these methods to provide orthogonal confirmation of the absolute configuration. This multi-pronged approach ensures the scientific integrity of the data and provides a robust foundation for subsequent development activities.

References

  • Wang, B., Bruhn, J. F., Weldeab, A., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. [Link]

  • Yan, K., Dubey, R., Arai, T., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • Nafie, L. A., & Freedman, T. B. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Fujimoto, K., et al. (2018). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]

  • Harada, N. (2004). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Comprehensive Organic Functional Group Transformations II. [Link]

  • Hayashi, Y., et al. (2005). NMR determinations of the absolute configuration of alpha-chiral primary amines. Tetrahedron Letters. [Link]

  • Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). 2C-B. Wikipedia. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem. [Link]

  • Figdore, M. J., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Seco, J. M., et al. (1998). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Jover, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [Link]

  • Al-Suhaimi, K. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

  • Ilisz, I., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Stephens, P. J., et al. (2005). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Figdore, M. J., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Synthonix. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Synthonix. [Link]

  • Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules. [Link]

  • Jones, C. D., et al. (2021). Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. IUCrData. [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

Sources

Application Note: 1-(2,5-Difluorophenyl)ethanamine as a Versatile Scaffold for Metabolic Stability and Lipophilicity Tuning

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,5-Difluorophenyl)ethanamine (CAS: 603951-44-6) represents a "privileged scaffold" in modern medicinal chemistry. Its utility lies in the strategic placement of fluorine atoms, which modulate the metabolic stability, lipophilicity (


), and pKa of the ethylamine pharmacophore without significantly altering steric bulk. This application note provides a comprehensive guide for researchers utilizing this scaffold, focusing on the enzymatic kinetic resolution  of the racemic mixture to obtain high-purity enantiomers—a critical step for structure-activity relationship (SAR) studies in CNS and kinase inhibitor discovery.

Part 1: Chemical Rationale & The "Fluorine Effect"[1][2]

Why this compound?

In drug design, the phenylethylamine moiety is a ubiquitous pharmacophore found in neurotransmitters and numerous CNS-active drugs.[1] However, the unsubstituted phenyl ring is often a "metabolic hot spot," susceptible to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

The 2,5-difluoro substitution pattern offers three distinct advantages:

  • Metabolic Blockade: Fluorine at the 2- and 5-positions blocks the most reactive sites for aromatic hydroxylation, significantly extending the molecule's half-life (

    
    ) in vivo.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the amine (typically by 1–1.5 units compared to the non-fluorinated analog).[1] This increases the fraction of the uncharged species at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability .

  • Conformational Bias: The ortho-fluorine (position 2) induces a specific torsional preference via the "gauche effect" and electrostatic repulsion with the amine lone pair, locking the molecule into a bioactive conformation that often improves receptor binding affinity.[1]

PropertyUnsubstituted PhenylethylamineThis compoundImpact
Metabolic Stability Low (Rapid Hydroxylation)High (Blocked 2,5 sites)Extended Duration of Action
Lipophilicity (LogP) ~1.4~1.9Improved Membrane Permeability
Amine pKa ~9.8~8.5 - 9.0Enhanced CNS Penetration

Part 2: Synthesis & Enantiomeric Resolution

Obtaining enantiopure scaffolds is non-negotiable in modern drug development.[1] While asymmetric synthesis is possible, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the most robust, scalable, and cost-effective method for this specific amine.

Protocol 1: CAL-B Catalyzed Kinetic Resolution

Objective: Isolate (S)-1-(2,5-difluorophenyl)ethanamine (>99% ee) and (R)-acetamide derivative from the racemic mixture.

Mechanism: CAL-B follows Kazlauskas’ rule, selectively acylating the (


)-enantiomer of secondary amines, leaving the (

)-amine unreacted.
Materials
  • Substrate: Racemic this compound.

  • Biocatalyst: Novozym 435 (immobilized CAL-B) or equivalent.

  • Acyl Donor: Ethyl Methoxyacetate (Preferred over ethyl acetate for faster kinetics and irreversibility).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Validation: Chiral HPLC (See Part 3).

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of racemic amine in 50 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 0.6 equivalents (6 mmol) of Ethyl Methoxyacetate.

    • Note: Using a slight excess (0.55–0.6 eq) ensures complete conversion of the fast-reacting (

      
      )-enantiomer.
      
  • Enzyme Loading: Add Novozym 435 (20% w/w relative to the amine mass).[1]

  • Incubation: Shake the reaction mixture at 30°C–40°C at 200 rpm.

    • Monitoring: Monitor reaction progress via HPLC or GC every 2 hours. The reaction typically reaches 50% conversion (theoretical maximum yield for resolution) in 12–24 hours.

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation (Work-up):

    • The filtrate contains the (S)-Amine (free base) and the (R)-Amide .

    • Acid Extraction: Add 1M HCl (aq) to the organic phase. The (S)-amine will protonate and move to the aqueous layer.[1] The (R)-amide remains in the organic layer.

    • Isolation of (S)-Amine: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM. Dry over MgSO4 and concentrate.

    • Isolation of (R)-Amine (Optional): The (R)-amide in the organic layer can be hydrolyzed (6M HCl, reflux, 4h) to recover the (R)-amine if needed.

Visualization: Kinetic Resolution Workflow

KineticResolution Racemic Racemic This compound Reaction Enzymatic Kinetic Resolution (Kazlauskas' Rule) Racemic->Reaction Reagents Reagents: CAL-B (Lipase) Ethyl Methoxyacetate MTBE Solvent Reagents->Reaction Mixture Crude Mixture: (S)-Amine + (R)-Amide Reaction->Mixture 24-48h @ 30°C Extraction Acid-Base Extraction (1M HCl) Mixture->Extraction OrganicLayer Organic Layer Contains: (R)-Amide Extraction->OrganicLayer Separation AqueousLayer Aqueous Layer Contains: (S)-Amine·HCl Extraction->AqueousLayer Separation FinalR Product B: (R)-Amine (Recovered via Hydrolysis) OrganicLayer->FinalR Hydrolysis FinalS Product A: (S)-Amine (>99% ee) AqueousLayer->FinalS Basify & Extract

Figure 1: Workflow for the enzymatic kinetic resolution of this compound using CAL-B.

Part 3: Analytical Validation (Chiral HPLC)

Before utilizing the resolved scaffold in synthesis, enantiomeric excess (ee) must be validated.

Protocol 2: Chiral HPLC Method[2][3][4]
  • Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) additive is mandatory to suppress tailing of the basic amine.[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (utilizing the phenyl ring absorption).

  • Expected Elution:

    • (S)-Enantiomer: Typically elutes first (verify with standard).

    • (R)-Enantiomer: Elutes second.

Part 4: Application in SAR (Structure-Activity Relationships)

This scaffold is best utilized when a lead compound containing a phenyl or benzyl amine shows poor metabolic stability or low CNS penetration.[1]

Protocol 3: General Amide Coupling (HATU Method)

To incorporate the scaffold into a carboxylic acid-containing drug core:

  • Activation: Dissolve the Carboxylic Acid core (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to activate the acid.

  • Coupling: Add the resolved (S)-1-(2,5-difluorophenyl)ethanamine (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with sat.[1] NaHCO3 (x2), Water, and Brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Logic for Scaffold Use

SAR_Logic Start Lead Compound Analysis CheckMetab Is Metabolic Clearance High (Microsomes)? Start->CheckMetab CheckSite Is Phenyl Ring the Metabolism Site? CheckMetab->CheckSite Yes CheckPerm Is BBB Permeability Low? CheckSite->CheckPerm No Action1 Use 1-(2,5-difluorophenyl) scaffold CheckSite->Action1 Yes (Block P450) CheckPerm->Action1 Yes (Lower pKa) Action2 Consider Monofluoro or Pyridine analogs CheckPerm->Action2 No

Figure 2: Decision tree for implementing the 2,5-difluorophenyl scaffold in lead optimization.

Part 5: Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: This amine is corrosive and volatile.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.[1]

  • Storage: Store under nitrogen or argon at 2–8°C. The amine readily absorbs CO2 from the air to form carbamates; keep containers tightly sealed.[1]

References

  • Role of Fluorine in Drug Design

    • Hagenaars, A. C., et al. "Fluorine in medicinal chemistry."[1] ResearchGate. (2025).[2]

  • Enzymatic Resolution Protocols

    • Gotor-Fernández, V., et al. "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[3] Organic & Biomolecular Chemistry. (2005).[3]

  • Chiral HPLC Methodologies

    • Phenomenex Application Guide.[1] "Chiral HPLC Separations of Phenylethylamines."

  • Safety Data

    • PubChem Compound Summary for (R)-1-(2,5-Difluorophenyl)ethanamine.[4] [4]

Sources

Synthesis of novel ligands from 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating novel ligand classes derived from 1-(2,5-Difluorophenyl)ethanamine (DFPE) .[1][2] Due to the specific electronic effects of the 2,5-difluoro substitution pattern (metabolic stability, lipophilicity modulation) and the chirality of the benzylic amine, DFPE is a high-value scaffold in Medicinal Chemistry (Kinase Inhibitors, GPCR ligands) and Asymmetric Catalysis (Chiral Schiff bases).

This document provides validated workflows for transforming DFPE into:

  • Amide-Linked Bioactive Ligands: Using high-efficiency coupling reagents (HATU/T3P) to overcome the reduced nucleophilicity caused by the electron-poor aromatic ring.[1][2]

  • Chiral Imines (Schiff Bases): For coordination chemistry and enantioselective catalysis.[1][2]

Strategic Significance of the Scaffold

Why this compound?

  • Metabolic Blockade: The fluorine atoms at positions 2 and 5 block common sites of oxidative metabolism (CYP450 hydroxylation), extending the in vivo half-life of derived drugs.

  • Electronic Modulation: The electron-withdrawing nature of the difluorophenyl ring lowers the pKa of the amine (compared to non-fluorinated benzylamine), affecting hydrogen bond donor capability in the resulting amides.

  • Chirality: The benzylic position allows for the synthesis of enantiopure ligands (typically the (R)-isomer is preferred in kinase inhibitor pharmacophores to fit hydrophobic pockets).[1]

Experimental Workflows

Workflow A: Synthesis of Amide-Based Kinase Inhibitor Analogs

Context: Many Type I/II kinase inhibitors utilize a "hinge-binding" motif connected to a hydrophobic moiety via an amide linker.[1][2] DFPE serves as the hydrophobic cap.[2]

Challenges: The 2,5-difluoro substitution makes the amine less nucleophilic than standard benzylamines. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics or low yields.[1][2]

Optimized Protocol: HATU-Mediated Coupling

Materials:

  • (R)-1-(2,5-Difluorophenyl)ethanamine HCl salt (1.0 equiv)[1][2]

  • Heteroaromatic Carboxylic Acid (e.g., Pyrazole-3-carboxylic acid) (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Anhydrous DMF (Dimethylformamide)[1][2]

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

  • Amine Addition: Add (R)-1-(2,5-Difluorophenyl)ethanamine HCl (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Acid MW + 157 - 18).[1][2]

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2] Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Data: Coupling Reagent Optimization (Yield %)

Reagent Base Solvent Time (h) Yield (%) Notes
EDC/HOBt TEA DCM 24 45% Incomplete conversion due to low nucleophilicity.[1][2]
DCC TEA DCM 24 52% Difficult urea byproduct removal.[1][2]
HATU DIPEA DMF 4 92% Recommended. Fast kinetics.[1][2]

| T3P | Pyridine | EtOAc | 6 | 88% | Good for large scale (easier workup).[1][2] |

Workflow B: Synthesis of Chiral Schiff Base Ligands (Catalysis)

Context: Chiral imines derived from DFPE are excellent ligands for transition metals (Cu, Zn, Ir) in asymmetric catalysis.[1]

Protocol: Condensation with Salicylaldehyde Derivatives

Materials:

  • (R)-1-(2,5-Difluorophenyl)ethanamine (Free base preferred)[1][2]

  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)[1][2]

  • Anhydrous Ethanol or Methanol

  • Molecular Sieves (4Å)[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve the aldehyde (1.0 mmol) in Anhydrous Ethanol (10 mL).

  • Addition: Add the amine (1.0 mmol) dropwise.

  • Dehydration: Add activated 4Å Molecular Sieves (approx. 200 mg) to drive the equilibrium forward by trapping water.[1][2]

  • Reflux: Heat to reflux (80°C) for 4 hours. The color usually deepens (yellow/orange).[1][2]

  • Isolation: Filter off the sieves while hot. Allow the filtrate to cool slowly to RT, then to 4°C.

  • Crystallization: The Schiff base ligand often crystallizes directly.[1][2] Filter and wash with cold ethanol.[1][2]

Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

LigandSynthesis Start 1-(2,5-Difluorophenyl) ethanamine (DFPE) Act Activation (HATU/DIPEA) Start->Act Pathway A: Medicinal Chem Cond Condensation (Aldehyde/EtOH) Start->Cond Pathway B: Catalysis Inter Active Ester Intermediate Act->Inter R-COOH Amide Amide Ligand (Kinase Inhibitor) Inter->Amide Nucleophilic Attack Sieves Water Removal (4Å Sieves) Cond->Sieves - H2O Imine Chiral Schiff Base (Catalytic Ligand) Sieves->Imine Crystallization

Caption: Divergent synthetic workflows transforming the DFPE scaffold into bioactive amides (top) and catalytic imines (bottom).

Quality Control & Validation

To ensure the integrity of the synthesized ligands, the following validation steps are mandatory:

  • Enantiomeric Purity Check:

    • Method: Chiral HPLC.[1][2]

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane:Isopropanol (90:10).[1][2]

    • Criteria: ee > 98% is required for biological assays. Racemization can occur during amide coupling if excessive heat or strong bases are used; HATU/DIPEA at RT minimizes this risk.[1][2]

  • Structural Confirmation (NMR):

    • ¹H NMR (DMSO-d₆): Look for the doublet of the methyl group at ~1.4 ppm and the multiplet for the benzylic proton at ~5.2 ppm.

    • ¹⁹F NMR: Essential for this scaffold.[1][2] Expect two distinct signals for the 2-F and 5-F atoms (typically around -118 and -125 ppm, depending on substitution).[1][2]

  • LC-MS Purity:

    • Verify absence of unreacted amine (which can be cytotoxic in biological assays).[1][2]

References

  • PubChem. (2025).[1][2] (R)-1-(2,5-Difluorophenyl)ethanamine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] (Foundational review on HATU/coupling mechanics).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Validation of T3P/HATU for electron-deficient amines).

Sources

Application Note: High-Throughput Synthesis and Screening of Kinase-Targeted Libraries Utilizing 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the utilization of 1-(2,5-Difluorophenyl)ethanamine (CAS: 1212075-49-4 for R-isomer) as a critical chiral building block in the generation and high-throughput screening (HTS) of kinase inhibitor libraries.

The 2,5-difluorophenyl moiety is a privileged pharmacophore in medicinal chemistry, famously featured in the FDA-approved TRK inhibitor Larotrectinib (Vitrakvi) .[1] While Larotrectinib utilizes a constrained pyrrolidine ring, the acyclic analog This compound is frequently employed in early-stage Structure-Activity Relationship (SAR) campaigns to explore conformational flexibility, reduce molecular weight, and probe the necessity of ring constraints in the ATP-binding pocket of kinases (specifically NTRK1/2/3, EGFR, and ALK).[1]

This guide provides a validated workflow for:

  • Automated Parallel Synthesis: Converting the amine into a focused library of 96 amide/urea analogs.

  • HTS Assay: Screening the library against TRKA (NTRK1) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Chemical Logic & Workflow Visualization

The experimental logic follows a "Design-Make-Test" cycle optimized for speed and data fidelity.[1] The amine is coupled with diverse heteroaromatic carboxylic acids (scaffolds) to mimic the hinge-binding region of kinase inhibitors.[1]

Workflow Diagram

HTS_Workflow Amine 1-(2,5-Difluorophenyl) ethanamine (Building Block) Coupling Automated Coupling (HATU/DIPEA) Amine->Coupling Dispense Scaffolds Heteroaromatic Acids (96-well Plate) Scaffolds->Coupling Dispense Library Focused Library (96 Crude Products) Coupling->Library 24h Reaction QC LC-MS QC & Purification Library->QC Aliquot Assay TR-FRET Kinase Screening (TRKA) QC->Assay Normalize Conc. HitID Hit Identification (IC50 < 100 nM) Assay->HitID Data Analysis

Figure 1: Integrated workflow for library generation and screening. The process moves from chemical synthesis to biological validation in a streamlined loop.[1]

Protocol 1: Automated Parallel Synthesis (Library Generation)[1]

Objective: To synthesize a 96-member library of amides derived from this compound, targeting the hydrophobic back-pocket of kinase domains.[1]

Materials
  • Amine: (R)-1-(2,5-Difluorophenyl)ethanamine HCl (Enamine/Sigma-Aldrich).[1]

  • Scaffolds: 96 diverse heteroaromatic carboxylic acids (e.g., pyrazolo[1,5-a]pyrimidine derivatives, quinolines) pre-plated in 96-well source plates.[1]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Amine Stock: Dissolve this compound HCl in DMF to a concentration of 0.2 M. Add 2 equivalents of DIPEA to neutralize the salt.

    • Scaffold Plate: Prepare 0.2 M solutions of 96 unique carboxylic acids in DMF in a deep-well block.

    • Activator: Prepare 0.2 M HATU in DMF.

  • Automated Dispensing (Liquid Handler):

    • Transfer 50 µL (10 µmol) of each Carboxylic Acid solution into a reaction block.

    • Add 55 µL (11 µmol, 1.1 eq) of HATU solution to each well.

    • Shake for 10 minutes at Room Temperature (RT) to form the activated ester.

    • Add 50 µL (10 µmol, 1.0 eq) of the Amine Stock solution to each well.

  • Reaction:

    • Seal the plate with a chemically resistant mat.[1]

    • Incubate at RT with orbital shaking (600 rpm) for 16–24 hours.

  • Work-up (Solid Phase Extraction - SPE):

    • Note: Traditional liquid-liquid extraction is too slow for HTS.

    • Dilute reactions with 200 µL MeOH.

    • Pass the mixture through a pre-packed SCX-2 (Strong Cation Exchange) cartridge plate.[1]

    • Wash: Flush with MeOH (removes unreacted acids and non-basic impurities).[1]

    • Elute: Release the product (amide) using 2.0 M Ammonia in MeOH.

    • Evaporate solvent using a centrifugal evaporator (Genevac).[1]

  • QC: Re-suspend 5 random wells in DMSO and inject into LC-MS to verify purity >85%.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Objective: Screen the synthesized library against the TRKA kinase (NTRK1) to identify inhibitors.[1] This assay relies on the competition between the library compound and a fluorescently labeled tracer for the ATP binding site.[1]

Mechanism:

  • Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged TRKA).[1]

  • Acceptor: AlexaFluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236).[1]

  • Signal: When the tracer binds the kinase, FRET occurs (Eu -> Alexa647).[1] An inhibitor displaces the tracer, decreasing the FRET signal.[1]

Assay Setup Diagram

Assay_Mechanism cluster_NoInhibitor No Inhibitor (High FRET) cluster_Inhibitor With Library Compound (Low FRET) Tracer Alexa647-Tracer Kinase GST-TRKA Tracer->Kinase Binds Active Site Antibody Eu-Anti-GST Antibody->Tracer FRET Signal Antibody->Kinase Binds GST Comp 1-(2,5-Difluoro...) Analog Kinase2 GST-TRKA Comp->Kinase2 Blocks Active Site Tracer2 Alexa647-Tracer Tracer2->Kinase2 Displaced

Figure 2: TR-FRET Binding Assay Principle. Inhibitors prevent the tracer from binding, resulting in a loss of the specific fluorescence signal.[1]

Detailed Methodology

Reagents:

  • Kinase: Recombinant Human TRKA (NTRK1), GST-tagged (Invitrogen/Carna).[1]

  • Tracer: LanthaScreen™ Kinase Tracer 236 (Thermo Fisher).[1]

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Procedure (384-well Low Volume White Plate):

  • Compound Transfer:

    • Using an acoustic dispenser (e.g., Echo 550), transfer 20 nL of the library compounds (10 mM in DMSO) to the assay plate.[1]

    • Final Assay Concentration: 10 µM (primary screen).

    • Controls: DMSO only (0% inhibition), Staurosporine (100% inhibition).[1]

  • Kinase/Antibody Addition:

    • Prepare a master mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.[1]

    • Dispense 5 µL of the master mix into each well.

    • Incubate for 15 minutes at RT to allow antibody-protein association.[1]

  • Tracer Addition:

    • Prepare Tracer 236 solution (adjusted to

      
       of the tracer, typically 20-50 nM).[1]
      
    • Dispense 5 µL of Tracer solution into each well.

    • Total Assay Volume: 10 µL .

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision).[1]

    • Excitation: 337 nm (Laser).[1]

    • Emission 1: 665 nm (Alexa Fluor acceptor).[1]

    • Emission 2: 615 nm (Europium donor).[1]

Data Analysis & QC

Calculation

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability:


[1]

Calculate Percent Inhibition:



  • 
    : DMSO Control (Tracer bound).
    
  • 
    : Staurosporine Control (Tracer displaced).
    
Data Interpretation Table
% Inhibition (at 10 µM)ClassificationAction
< 30%InactiveDiscard.
30% - 60%Moderate BinderRetest in duplicate.
> 60%Hit Proceed to IC50 determination (10-point dose response).
Troubleshooting Guide
  • High Background: Check for compound autofluorescence (common with certain amino-heterocycles).[1] Run a "Compound + Buffer (no protein)" control.[1]

  • Low Z-Prime (< 0.5): Re-optimize Tracer concentration. Ensure the Tracer concentration is near its

    
     for the kinase.[1]
    

References

  • Larotrectinib Discovery: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."[1] New England Journal of Medicine, 2018.[1] Link[1]

  • TRK Inhibitor Chemistry: Federman, N., & McDermott, R. "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer."[1] Expert Review of Clinical Pharmacology, 2019.[1] Link

  • HTS Assay Principles: Robers, M. B., et al.[1] "A Time-Resolved Fluorescence Resonance Energy Transfer Assay for Profiling Inhibitors of Kinases." Assay and Drug Development Technologies, 2008.[1] Link

  • Compound Data: PubChem CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2,5-Difluorophenyl)ethanamine

Current Status: Active Ticket ID: #SYN-25DF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (also known as 2,5-difluoro-α-methylbenzylamine) presents a unique set of chemoselective challenges. While the core transformation involves the reductive amination of 2',5'-difluoroacetophenone , the electron-withdrawing nature of the difluoro-substitution pattern and the steric environment of the benzylic position create distinct pathways for impurity formation.

This guide addresses the three critical failure modes: Dimerization (Secondary Amine Formation) , Hydrodefluorination (Halogen Loss) , and Chemo-selectivity (Alcohol Formation) .

Module 1: Troubleshooting The "Dimer" Impurity

User Query: "I am observing a significant high-molecular-weight impurity (M+ = 269 approx) in my LC-MS. It persists even after recrystallization. What is it?"

Diagnosis: You are likely generating the symmetric secondary amine dimer : Bis[1-(2,5-difluorophenyl)ethyl]amine.

Mechanism of Failure: In reductive amination, the newly formed primary amine product is more nucleophilic than the ammonia source. It attacks the intermediate imine (or the starting ketone), forming a secondary imine which is subsequently reduced. This is a classic "competing nucleophile" scenario.

Technical Solution:

  • Ammonia Overload: The stoichiometry is critical. You cannot use 1:1 equivalents. You must maintain a high local concentration of

    
     relative to the ketone.
    
    • Recommendation: Use 10–15 equivalents of ammonium acetate (

      
      ) if using hydride reductions.
      
  • Stepwise Addition: Do not mix reducing agent, ketone, and amine simultaneously if dimerization is high.

    • Protocol Adjustment: Allow the ketone and ammonium source to equilibrate (forming the imine) for 1–2 hours before adding the reducing agent (e.g.,

      
      ).
      
  • Lewis Acid Additives: The use of Titanium(IV) isopropoxide (

    
    ) creates a stable titanium-imine complex, effectively "locking" the nitrogen onto the carbonyl before reduction, sterically hindering the approach of a second amine molecule.
    

Module 2: Preventing Defluorination (Halogen Scrambling)

User Query: "My product yield is good, but elemental analysis shows lower Fluorine content, and NMR suggests a mixture of mono-fluoro derivatives. Is the fluorine labile?"

Diagnosis: You are experiencing Hydrodefluorination (HDF) . While aryl fluorides are generally robust, they become labile under Catalytic Hydrogenation (H2/Pd-C) conditions, especially at the ortho and para positions relative to the electron-donating alkylamine group.

Mechanism of Failure: Palladium catalyzes the oxidative addition of the


 bond, followed by reductive elimination with hydride.


This is exacerbated by high temperatures (>50°C) and high hydrogen pressures.

Technical Solution:

  • Switch Catalyst: If you must use hydrogenation, switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh) on alumina. Pt is significantly less active toward

    
     activation than Pd.
    
  • Poison the Catalyst: Add a trace amount of sulfur or use sulfided platinum to inhibit the highly active sites responsible for hydrogenolysis.

  • Abandon Hydrogenation: For fluorinated aromatics, Hydride Reductions are safer.

    • Recommended System:

      
       or 
      
      
      
      in Methanol. These reagents are chemoselective for the C=N bond and will leave the C-F bonds untouched.

Module 3: The "Alcohol" Competition

User Query: "I have 15% of 1-(2,5-difluorophenyl)ethanol in my crude mixture. How do I stop the ketone from reducing directly?"

Diagnosis: The rate of imine formation (


) is slower than the rate of ketone reduction (

). The reducing agent is attacking the free ketone before it can react with ammonia.

Technical Solution:

  • pH Control: Imine formation is acid-catalyzed, but too much acid protonates the ammonia (making it non-nucleophilic).

    • Target pH: Maintain pH 6–7. If using

      
      , this pH is ideal.
      
  • Dehydrating Conditions: Water is a byproduct of imine formation. Its presence drives the equilibrium back to the ketone.

    • Action: Add molecular sieves (3Å or 4Å) to the reaction mixture during the imination phase.

  • Pre-formation: As mentioned in Module 1, use

    
     to drive imine formation to completion before adding the hydride source.
    

Visualizing the Reaction Network

The following diagram maps the competitive pathways. The Green path is the target. Red paths are critical failure modes.

ReactionNetwork Ketone 2',5'-Difluoroacetophenone (Starting Material) Imine Intermediate Imine Ketone->Imine + NH3 / - H2O (Equilibrium) Alcohol 1-(2,5-Difluorophenyl)ethanol (Impurity A) Ketone->Alcohol Direct Reduction (Fast) Target This compound (Target) Imine->Target Reduction (NaBH4 or H2) Dimer Bis-amine Dimer (Impurity B) Target->Dimer + Imine / Reduction (Competing Nucleophile) Defluoro Defluorinated Amine (Impurity C) Target->Defluoro H2 / Pd/C (Over-hydrogenation)

Caption: Reaction network showing the target pathway (Green) vs. competitive reduction, dimerization, and defluorination pathways (Red).

Standardized Experimental Protocol

Method: Titanium-Mediated Reductive Amination (High Fidelity) Selected to minimize dimerization and eliminate defluorination risks.

Reagents:
  • 2',5'-Difluoroacetophenone (1.0 eq)

  • Ammonium Acetate (

    
    ) (excess, 5–10 eq)
    
  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Methanol / Ammonia in Methanol (7N)

Step-by-Step Workflow:
  • Complexation (The "Locking" Step):

    • In a flame-dried flask under Nitrogen, dissolve 2',5'-difluoroacetophenone (10 mmol) in anhydrous THF (or MeOH).

    • Add Titanium(IV) isopropoxide (20 mmol) dropwise.

    • Add Ammonia source (e.g., 7N

      
       in MeOH, 50 mmol).
      
    • Observation: The solution may turn slightly yellow/orange.

    • Action: Stir at room temperature for 6–12 hours. This ensures conversion to the Ti-imine complex.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      ) (15 mmol) portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Critical for Ti Removal):

    • The reaction will contain titanium salts that form a messy emulsion if not treated.

    • Add 2M Ammonium Hydroxide (

      
      ) to quench.
      
    • Filtration: The resulting white precipitate (

      
      ) must be filtered through a Celite pad. Wash the pad with EtOAc.
      
  • Isolation:

    • Acidify the filtrate with 1M HCl to pH 2 (extracts amine into water, leaves non-basic impurities in organic layer).

    • Wash the aqueous layer with Ether (removes any unreacted ketone/alcohol).

    • Basify the aqueous layer to pH 12 with NaOH.

    • Extract with DCM or EtOAc. Dry over

      
       and concentrate.
      

Data Summary: Impurity Profile

Impurity TypeChemical StructureRelative Retention Time (RRT)*Root CausePrevention Strategy
Alcohol 1-(2,5-difluorophenyl)ethanol~0.85Direct Ketone ReductionPre-form imine with

; Dry solvents.
Target This compound 1.00 N/A N/A
Dimer Bis(1-(2,5-difluorophenyl)ethyl)amine~1.45Low

conc; High Temp
Excess

(>10 eq); Dilute conditions.
Defluoro 1-(3-fluorophenyl)ethanamine~0.92Pd/C HydrogenationUse Hydride reduction (

); Avoid Pd catalysts.

*RRT values are approximate and depend on specific C18 HPLC method conditions (typically slightly less polar than target for alcohol, significantly less polar for dimer).

References

  • Reductive Amination Mechanisms & Side Reactions

    • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Titanium(IV)

    • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
    • [1]

  • Hydrodefluorination Risks in Catalytic Hydrogenation

    • Kuehnel, M. F., et al. (2012). Catalytic Hydrodefluorination of C–F Bonds. Chemistry – A European Journal.
  • Leuckart-Wallach Reaction (Alternative High-T Route)

    • Weizmann, M., et al. (1949). The Leuckart Reaction.[2][3][4][5][6] Journal of the American Chemical Society.

Sources

Technical Support Center: Optimizing Chiral Resolution of 1-(2,5-Difluorophenyl)ethanamine with Tartaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(2,5-Difluorophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this key chiral intermediate. Drawing from established principles of stereochemistry and crystallization, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of diastereomeric salt resolution using tartaric acid.

The core of this process relies on a classical chemical resolution technique: reacting the racemic amine with a single enantiomer of a chiral acid, in this case, tartaric acid.[1][2] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[3][4] By exploiting this solubility difference, one diastereomer can be selectively crystallized, isolated, and then converted back to the desired enantiomerically pure amine.[5]

This guide will walk you through optimizing this delicate crystallization process to achieve high yield and excellent enantiomeric excess (e.e.).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the resolution process. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Question 1: My experiment isn't producing any crystals; the solution remains clear even after cooling.

Answer:

Failure to form crystals typically points to one of two issues: either the concentration of the diastereomeric salt is below its saturation point, or the system is in a metastable state where nucleation is kinetically hindered.

Causality & Solution Steps:

  • Insufficient Concentration: The most common cause is that the solution is too dilute. The diastereomeric salts, while having different solubilities, may both be fully soluble at the current concentration and temperature.

    • Action: Slowly evaporate a portion of the solvent under reduced pressure and attempt to cool again. Alternatively, prepare a new, more concentrated stock solution. A good starting point is to find a solvent where the racemate has high solubility at elevated temperatures but limited solubility at room temperature.

  • Lack of Nucleation Sites: Spontaneous nucleation can be a high-energy process.

    • Action (Seeding): If you have a small amount of the desired diastereomeric salt crystal from a previous successful batch, add a single, tiny crystal ("seed") to the supersaturated solution. This provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation.

    • Action (Scratching): Gently scratch the inside of the glass flask with a glass rod below the surface of the solution. The microscopic imperfections created on the glass surface can act as nucleation sites.

  • Inappropriate Solvent Choice: The chosen solvent may be too "good" a solvent for both diastereomeric salts, preventing either from precipitating.

    • Action: Consider adding an "anti-solvent"—a solvent in which the salts are known to be poorly soluble—dropwise to the solution until turbidity is observed. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common anti-solvents for alcohol-based systems include ethers or alkanes.

Question 2: An oil has formed at the bottom of my flask instead of solid crystals. What is "oiling out" and how can I prevent it?

Answer:

"Oiling out" occurs when the diastereomeric salt comes out of solution at a temperature above its melting point or when its concentration exceeds the solubility limit so drastically that it forms a liquid phase instead of an ordered crystalline lattice. This is detrimental to purification because the oil will trap significant amounts of the more soluble diastereomer and solvent, leading to very poor enantiomeric excess.

Causality & Solution Steps:

  • Excessive Supersaturation: This is the primary cause. If the solution is cooled too quickly or is overly concentrated, the system is pushed far into the supersaturated region, favoring rapid, disordered precipitation (oiling out) over slow, selective crystallization.

    • Action: Re-heat the entire mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent to reduce the concentration slightly. Then, ensure a very slow, controlled cooling rate. An insulated bath (like a Dewar flask) or a programmable cooling system is ideal. A rate of 5-10 °C per hour is often a good starting point.

  • High Initial Temperature: Dissolving the components at an unnecessarily high temperature can contribute to this issue upon cooling.

    • Action: Determine the minimum temperature required for complete dissolution. Heat the mixture just enough to get a clear solution before beginning the cooling process.

  • Solvent System: Some solvents are more prone to causing oiling out.

    • Action: Modify the solvent system. Adding a co-solvent can modulate the solubility curve. For instance, if you are using pure methanol, adding a small percentage of water can sometimes promote proper crystallization by altering hydrogen bonding networks and salt solvation.[6]

Question 3: I've isolated crystals, but the enantiomeric excess (e.e.) is very low. How can I improve the purity?

Answer:

Low enantiomeric excess indicates that the crystallized solid is not purely one diastereomer but a mixture. This can result from several factors related to the thermodynamics and kinetics of the crystallization process.

Causality & Solution Steps:

  • Co-precipitation: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, they will co-precipitate, leading to low e.e. The goal is to maximize the solubility difference.

    • Action (Solvent Screening): This is the most critical variable. You must screen a variety of solvents and solvent mixtures. Protic solvents like ethanol, methanol, or isopropanol are excellent starting points for amine-tartaric acid salts.[7] Sometimes, a mixture (e.g., ethanol/water) provides the optimal balance of solubility for high selectivity.[6]

  • Insufficient Equilibration Time: Crystallization is an equilibrium process. If the crystals are filtered too quickly, the solid may not have had time to "purify" itself by shedding the undesired diastereomer back into the solution.

    • Action: After the initial crystallization period, hold the resulting slurry at the final temperature for several hours (a process known as digestion or aging) with gentle stirring. This allows the system to approach thermodynamic equilibrium, where the solid phase is enriched in the less soluble diastereomer.

  • Recrystallization: A single crystallization is often insufficient to achieve >99% e.e.

    • Action: Perform one or more recrystallizations. Dissolve the filtered crystals in a minimum amount of the same (or a slightly modified) hot solvent system and repeat the controlled cooling and filtration process. Each recrystallization step will further enrich the desired diastereomer.

  • Incorrect Stoichiometry: Using an incorrect molar ratio of resolving agent can sometimes be detrimental.

    • Action: While a 1:1 molar ratio of amine to dicarboxylic acid is common, resolutions are often more effective using a 0.5:1 ratio of tartaric acid to the racemic amine.[7] This can prevent the formation of more complex, less selective salt structures. Experiment with stoichiometry to find the optimal ratio.

Frequently Asked Questions (FAQs)

Q1: Why is tartaric acid a good choice for resolving this compound?

Tartaric acid is a widely used resolving agent for several reasons.[2] It is a naturally occurring, inexpensive, and commercially available chiral molecule with two carboxylic acid groups and two hydroxyl groups.[6] The two acidic sites allow it to form salts with basic amines like yours. The presence of multiple stereocenters and functional groups allows for strong, three-dimensional chiral recognition when it binds to an enantiomer, which is crucial for forming diastereomeric salts with significantly different crystal packing energies and, consequently, different solubilities.[3][8]

Q2: How do I choose the best solvent for the resolution?

Solvent selection is the most critical experimental parameter and often requires empirical screening.[9][10] The ideal solvent should exhibit a large difference in the solubility of the two diastereomeric salts while also having a steep solubility-temperature profile. This means it should dissolve the salts well at a higher temperature but poorly at a lower temperature, allowing for high recovery of the crystallized product.

  • General Guidance: Start with polar, protic solvents like methanol, ethanol, or isopropanol.

  • Optimization: If selectivity is poor, try solvent mixtures. Adding water to an alcohol can increase the polarity and hydrogen-bonding capacity, which can dramatically alter the relative solubilities. Conversely, adding a less polar co-solvent like acetone or acetonitrile can also be effective.

  • Screening: A parallel screening approach using small vials with different solvent systems is the most efficient way to identify a promising candidate.

Q3: How do I regenerate the enantiomerically pure free amine from the filtered salt?

Once you have isolated the diastereomeric salt with high purity, you must break the ionic bond to liberate the free amine.[5][11] This is a straightforward acid-base extraction.

  • Dissolve the Salt: Suspend the diastereomeric salt crystals in water.

  • Basify: Add a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise until the solution is basic (pH > 11). This deprotonates the ammonium salt, regenerating the free amine and forming the sodium or potassium tartrate salt, which is highly soluble in water.

  • Extract: Extract the aqueous layer multiple times with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). The free amine is organic-soluble and will move into the organic layer.

  • Isolate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure amine enantiomer.

Q4: Is it possible to recover the other enantiomer from the mother liquor?

Yes, and this is crucial for an efficient process, as classical resolution has a theoretical maximum yield of 50% for the desired enantiomer.[5] The mother liquor (the filtrate after the first crystallization) is now enriched in the other, more soluble diastereomeric salt. You can isolate this second enantiomer by:

  • Evaporating the mother liquor to crystallize the second diastereomeric salt. This product will likely be of lower purity and require recrystallization.

  • Directly treating the mother liquor with a base, as described in the previous question, to liberate the enriched mixture of the second enantiomer. This amine can then be resolved using the opposite enantiomer of tartaric acid (e.g., L-(-)-tartaric acid if you initially used D-(-)-tartaric acid).

Data & Protocols

Table 1: Representative Solvent Systems for Amine Resolution

The following table provides starting points for solvent screening. Optimal conditions for this compound must be determined experimentally.

Solvent System (v/v)Typical CharacteristicsOptimization Strategy
Methanol (MeOH)High solubility, may require lower temperatures for good recovery.Cool slowly to 0 °C or -10 °C. If selectivity is low, add water.
Ethanol (EtOH)Often provides a good balance of solubility and selectivity. A common starting point.Try 95% EtOH (5% water) first. Adjust water content to fine-tune solubility.
Isopropanol (IPA)Lower solubility than MeOH or EtOH, potentially leading to higher yields at room temp.May require more solvent volume. Can be slow to crystallize.
EtOH / H₂O (e.g., 9:1)Adding water often decreases solubility and can enhance the solubility difference.Systematically vary the water percentage (e.g., 5%, 10%, 20%) to find the optimal ratio.
Acetonitrile (MeCN)Apolar aprotic solvent, can offer different selectivity.Often used in mixtures with alcohols.
Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, combine the racemic this compound (1.0 eq) and the chiral resolving agent (e.g., D-(-)-tartaric acid, 0.5 - 1.0 eq) in the chosen solvent.[7]

  • Heating: Heat the mixture with stirring until all solids have completely dissolved. Avoid excessive heating.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Wrapping the flask in glass wool can help ensure a slow cooling rate.

  • Maturation: For improved purity, you may wish to cool the mixture further in an ice bath (0 °C) or refrigerator (4 °C) and hold it at that temperature for 2-24 hours to maximize crystal formation and equilibration.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and measure the enantiomeric excess of the liberated amine (see Protocol 2) using chiral HPLC or polarimetry.

Protocol 2: Liberation of Free Amine from Diastereomeric Salt
  • Suspension: Suspend the dried diastereomeric salt in deionized water (approx. 10 mL per gram of salt).

  • Basification: While stirring, add 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous phase is >11. All solids should dissolve as the free amine and sodium tartrate are formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL per gram of initial salt).

  • Washing & Drying: Combine the organic layers and wash once with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the enantiomerically enriched amine.

Visualizations

Experimental Workflow Diagram

The following diagram outlines the complete process, from the initial racemic mixture to the isolated pure enantiomer.

G cluster_0 Resolution Process cluster_1 Amine Liberation cluster_2 Recovery (Optional) racemate Racemic Amine (R/S)-1-(2,5-DFPEA) dissolve 1. Dissolve in Hot Solvent racemate->dissolve reagent Chiral Resolving Agent (e.g., D-Tartaric Acid) reagent->dissolve cool 2. Controlled Cooling & Crystallization dissolve->cool filter 3. Filtration cool->filter crystals Solid: Less Soluble Salt (e.g., (S)-Amine • D-Acid) filter->crystals Isolate mother_liquor Filtrate (Mother Liquor): Enriched in More Soluble Salt (e.g., (R)-Amine • D-Acid) filter->mother_liquor Separate liberate 4. Add Base (e.g., NaOH) & Extract with Organic Solvent crystals->liberate recover Treat with Base & Extract mother_liquor->recover final_product Pure Enantiomer (e.g., (S)-Amine) liberate->final_product other_enantiomer Enriched (R)-Amine (for racemization or resolution with L-Tartaric Acid) recover->other_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common experimental failures.

G start Start Experiment outcome Evaluate Outcome After Cooling start->outcome no_xtal Problem: No Crystals Formed outcome->no_xtal Clear Solution oiling Problem: 'Oiling Out' Occurs outcome->oiling Liquid Phase Separation low_ee Problem: Crystals Formed, but Low e.e. outcome->low_ee Solid Formed success Success: Good Crystals, High e.e. outcome->success Solid Formed sol_conc Action: Increase Concentration no_xtal->sol_conc Hypothesis: Too Dilute sol_seed Action: Seed or Scratch no_xtal->sol_seed Hypothesis: Nucleation Barrier sol_solvent1 Action: Change Solvent / Add Anti-solvent no_xtal->sol_solvent1 Hypothesis: Solvent Too 'Good' sol_heat Action: Re-heat, Add Solvent, Cool Slowly oiling->sol_heat Hypothesis: Too Concentrated / Cooled Too Fast sol_recrys Action: Recrystallize low_ee->sol_recrys Standard Purification sol_solvent2 Action: Screen New Solvents low_ee->sol_solvent2 Hypothesis: Poor Selectivity sol_age Action: 'Age' Slurry Before Filtering low_ee->sol_age Hypothesis: Not at Equilibrium

Caption: Decision tree for troubleshooting common chiral resolution issues.

References

  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5. [Link]

  • de Sousa, P. H., et al. (2018). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 20(33), 4785-4794. [Link]

  • Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]

  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid? Quora. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Keglevich, G. (2014). Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Covalent Bonding. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14. [Link]

  • Pályi, G. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

Sources

Technical Support Center: Managing the Stereochemical Integrity of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2,5-Difluorophenyl)ethanamine is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical purity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often exclusive to a single enantiomer. However, like many benzylic amines, this compound is susceptible to racemization—the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, rendering it therapeutically ineffective. This guide provides an in-depth technical resource for researchers, chemists, and process development professionals to understand, troubleshoot, and prevent racemization of this valuable intermediate.

Section 1: Frequently Asked Questions (FAQs) on Racemization

Q1: What is racemization and why is it a significant issue for this compound?

A: Racemization is the process that erodes the enantiomeric excess (ee) of a chiral compound, leading to a racemic mixture. For this compound, the chiral center is the carbon atom bonded to the amino group and the difluorophenyl ring. The hydrogen on this carbon (the α-proton) is weakly acidic due to its benzylic position. Loss of this proton leads to the formation of a planar, achiral intermediate, which can be re-protonated from either face with equal probability, resulting in a loss of stereochemical information.[1] This is a critical issue because drug regulatory agencies require stringent control over stereoisomeric purity.

Q2: What is the primary chemical mechanism behind the racemization of this amine?

A: The dominant mechanism is imine-enamine tautomerism .[2][3][4] Under certain conditions (particularly basic or elevated temperatures), the chiral amine can exist in equilibrium with its achiral enamine tautomer.[3][5][6][7] This process involves the migration of the α-proton and the rearrangement of the double bond. Although the equilibrium strongly favors the imine form, the continuous, even if slow, formation of the achiral enamine intermediate provides a pathway for racemization.[3][4] Both acidic and basic conditions can catalyze this process.[1]

Q3: What experimental factors are most likely to induce racemization?

A: Several factors can accelerate the rate of racemization. Understanding these is the first step toward prevention:

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization.[1][8][9] This is a critical factor during reactions, distillations, and even long-term storage if not properly controlled.

  • pH (Presence of Acid or Base): Both strong acids and, more commonly, strong bases can catalyze racemization.[1] Bases can directly deprotonate the α-carbon.[10][11] Acids can promote the formation of iminium ions, which can also facilitate tautomerization.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the intermediates that lead to racemization.[1] For instance, polar aprotic solvents like DMSO have been shown to facilitate base-catalyzed racemization of similar amines.[10]

  • Prolonged Exposure Times: The longer the amine is exposed to harsh conditions (high temperature, non-neutral pH), the greater the extent of racemization will be.[1]

Section 2: Troubleshooting Guide: Diagnosing & Solving Racemization Issues

This section is designed to help you systematically identify and resolve unexpected losses in enantiomeric excess (ee) at various stages of your workflow.

Problem 1: Loss of Enantiomeric Excess (ee) During Reaction Work-up
  • Scenario: You've completed a reaction (e.g., an N-acylation) and your initial in-process control shows high ee, but after aqueous work-up and extraction, the ee of your isolated product has dropped significantly.

  • Potential Causes & Solutions:

    Potential CauseScientific RationaleRecommended Solution
    Basic Aqueous Wash Using a basic solution (e.g., NaHCO₃, Na₂CO₃, NaOH) to neutralize acid or wash the organic layer can deprotonate the α-carbon, initiating racemization via the enamine intermediate.[10][11]Use a Mildly Acidic Wash: Wash the organic layer with a dilute, weak acid solution like 5% citric acid or saturated ammonium chloride (NH₄Cl). This protonates the amine, forming an ammonium salt. The positive charge on the nitrogen makes the α-proton significantly less acidic and locks the stereocenter, preventing racemization. Subsequently, neutralize carefully with a mild base only if necessary, keeping the temperature low.
    High Temperature During Extraction Performing extractions or phase separations at elevated temperatures will accelerate the rate of any base- or acid-catalyzed racemization.[9]Cool Before Work-up: Ensure the reaction mixture is cooled to room temperature or below (0-10 °C) before initiating any aqueous work-up. Perform all extractions and washes at this reduced temperature.
    Emulsion Formation Vigorous mixing to break emulsions, especially if the aqueous phase is basic, can increase the interfacial area and contact time, promoting racemization.Use Brine: To break emulsions, add saturated sodium chloride (brine) solution instead of more base. If an emulsion persists, consider filtration through a pad of celite.
Problem 2: Racemization Observed During Chromatographic Purification
  • Scenario: The crude product has high ee, but the material isolated after silica gel flash chromatography shows a significant drop in purity.

  • Potential Causes & Solutions:

    Potential CauseScientific RationaleRecommended Solution
    Acidic Silica Gel Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area. The amine can interact with acidic silanol groups on the surface, which can catalyze racemization over the prolonged contact time of a column run.Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.5-1% v/v) or ammonium hydroxide. The base will neutralize the acidic sites on the silica surface. Then, pack the column with this slurry.
    Inappropriate Solvent System Certain solvents, particularly protic solvents like methanol when used in high concentrations, can facilitate proton exchange and contribute to racemization on the solid support.[1]Optimize the Eluent: Use less polar, aprotic solvents as the primary eluent (e.g., hexanes, ethyl acetate, dichloromethane). If a more polar modifier is needed, consider using methyl tert-butyl ether (MTBE) or a minimal amount of isopropanol instead of methanol. Always add a small percentage of triethylamine to the eluent system.
    Column Overheating Running the column at a high flow rate can generate heat due to pressure, which can accelerate on-column racemization.Control Flow Rate: Use a moderate flow rate and, if possible, monitor the temperature of the column. For very sensitive compounds, cooling the column with a water jacket may be beneficial.
Problem 3: Degradation of Enantiomeric Excess During Storage
  • Scenario: A batch of this compound with certified high ee is found to have lower purity after several weeks or months in storage.

  • Potential Causes & Solutions:

    Potential CauseScientific RationaleRecommended Solution
    Improper Storage Temperature As a free base, the amine is susceptible to slow racemization even at room temperature over long periods. Chemical reactions, including racemization, are slowed exponentially at lower temperatures.Store Cold: For long-term storage, keep the material as a solid in a tightly sealed container at low temperatures, preferably at -20 °C.[12][13]
    Exposure to Air and Moisture Atmospheric CO₂ is acidic and can react with the amine to form a carbamate salt. Moisture can facilitate proton transfer. Exposure to air can also lead to oxidative degradation pathways.Store Under Inert Atmosphere: Store the amine under an inert atmosphere such as argon or nitrogen to displace air and moisture.[13] Use vials with tight-fitting septa or parafilm-sealed caps.
    Storage as a Free Base The free amine form is the most susceptible to racemization.Store as a Stable Salt: For maximum long-term stability, consider storing the amine as a stable crystalline salt, such as the hydrochloride (HCl) or tartrate salt. The protonated ammonium form is highly resistant to racemization. The free base can be regenerated just prior to use by treatment with a mild base.

Section 3: Best Practices & Validated Protocols

Protocol 3.1: Recommended Storage and Handling
  • Short-Term (Working Stock, <1 week): Store as the free base in a tightly sealed vial with an inert gas headspace at 2-8 °C.

  • Long-Term (>1 week): Store as the free base, lyophilized solid if possible, at -20 °C or below under a dry, inert atmosphere (argon or nitrogen).[12][13]

  • Maximum Stability: For archival purposes, convert the amine to its hydrochloride salt, ensure it is completely dry, and store at -20 °C.

  • Handling: Before opening a refrigerated container, always allow it to warm completely to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.[13]

Protocol 3.2: Validated Method for Determining Enantiomeric Excess (ee)

Accurate determination of ee is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • System: HPLC with a UV detector.[14][15]

  • Chiral Stationary Phase (Column): A polysaccharide-based column is typically effective. Common examples include Chiralcel OD-H or Chiralpak IA/IB/IC.[16]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Additive: To improve peak shape and resolution, add a small amount of a basic modifier like diethylamine (DEA) or butylamine (0.1% v/v) to the mobile phase. This prevents unwanted interactions with the column support.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~265 nm (based on the difluorophenyl chromophore).

  • Column Temperature: 25 °C.

  • System Suitability: Before analysis, inject a racemic sample to confirm baseline separation of the two enantiomers (Resolution > 1.5).

Table 1: Example HPLC Parameters
Parameter Condition
Column Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase 95:5 n-Heptane : Ethanol + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 265 nm
Expected Result Baseline separation of (R) and (S) enantiomers.

Section 4: Visualizing the Mechanisms

Diagram 1: The Racemization Pathway

The following diagram illustrates the equilibrium between the chiral amine (as an imine tautomer) and the achiral enamine intermediate, which is the root cause of racemization.

racemization_mechanism cluster_achiral Achiral Intermediate R_Amine (R)-Amine (Chiral) Enamine Enamine Intermediate (Planar, Achiral) R_Amine->Enamine Deprotonation (e.g., Base, Heat) S_Amine (S)-Amine (Chiral) S_Amine->Enamine Deprotonation (e.g., Base, Heat) Enamine->R_Amine Protonation (Face A) Enamine->S_Amine Protonation (Face B) troubleshooting_workflow cluster_solutions Corrective Actions start Problem: Loss of ee Observed check_crude Analyze ee of Crude Product (Pre-Workup) start->check_crude low_crude_ee Problem is in the Reaction Step Itself check_crude->low_crude_ee Low ee high_crude_ee Reaction Step is OK. Problem is Post-Reaction. check_crude->high_crude_ee High ee sol_reaction Lower Reaction Temp. Change Base/Solvent low_crude_ee->sol_reaction check_workup Analyze ee Post-Workup (Pre-Purification) high_crude_ee->check_workup low_workup_ee Problem is in the Work-up / Extraction check_workup->low_workup_ee Low ee high_workup_ee Work-up is OK. check_workup->high_workup_ee High ee sol_workup Use Cold/Acidic Wash Avoid Strong Base low_workup_ee->sol_workup final_ee Problem is in the Purification Step high_workup_ee->final_ee sol_purification Neutralize Silica Add Et3N to Eluent final_ee->sol_purification

Caption: A systematic workflow for troubleshooting racemization issues.

References

  • Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Henegar, K., et al. (2003). Racemization of optically active amines. U.S. Patent No. 6,548,704 B2.
  • Martin, D., et al. (1999). Racemisation of amines. U.S. Patent No. 6,002,045 A.
  • Sumitomo Chemical Company. (1999). Process for racemization of optically active 1-phenylethylamine derivative. Chinese Patent No. CN1160040A.
  • The Royal Society of Chemistry. (2017).
  • Zhang, X., et al. (2020). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Chinese Chemical Society.
  • Fernández-Pérez, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Williams, J. M. J., et al. (n.d.).
  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Chem Help ASAP. (2020, March 20). imine & enamine tautomers [Video]. YouTube.
  • LibreTexts Chemistry. (2022). Structure and Properties of Amines.
  • Kim, M.-J., et al. (2003). Efficient racemization of 1-phenylethylamine and its derivatives. Tetrahedron: Asymmetry.
  • National Center for Biotechnology Information. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Wenda, C., et al. (2019). Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. Journal of Chemical Technology & Biotechnology.
  • Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. PMC - NIH.
  • Filo. (n.d.). Illustrate how to resolve racemic 1-phenylethanamine.
  • Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Organic & Biomolecular Chemistry.
  • Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. NIH.
  • The Royal Society of Chemistry. (n.d.).
  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Koszelewski, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. PMC - NIH.
  • Su, W., & Zhuang, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
  • Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
  • The Organic Chemistry Tutor. (2023, February 28).
  • Turner, N. J., et al. (2021). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. The Royal Society of Chemistry.
  • Synform. (2019). Differentiation between Enamines and Tautomerizable Imines. Thieme Gruppe.

Sources

Technical Support Center: Chiral Method Development for 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHIRAL-AMINE-001 Status: Open Guide Subject: Troubleshooting Peak Tailing and Resolution Loss in Primary Amine Separations

Executive Summary & Chemical Context

The Molecule: 1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine. The Challenge: Primary amines (


) are notorious for interacting with residual silanol groups on the silica support of chiral stationary phases (CSPs). This non-enantioselective interaction competes with the chiral recognition mechanism, resulting in:
  • Severe Peak Tailing: (

    
    )
    
  • Broadening: Loss of efficiency (

    
    ).
    
  • Variable Retention: Migration times shifting between injections.

This guide provides a root-cause analysis and validated protocols to resolve these specific issues, moving beyond generic advice to the specific chemistry of fluorinated phenethylamines.

Diagnostic Workflow

Before altering your method, identify the specific peak shape anomaly using the logic flow below.

TroubleshootingFlow Start Identify Peak Anomaly Tailing Peak Tailing (As > 1.3) Start->Tailing Fronting Peak Fronting / Splitting Start->Fronting NoRes No Separation (Single Peak) Start->NoRes Silanol Cause: Silanol Interaction Tailing->Silanol Solvent Cause: Solvent Mismatch (Strong Sample Solvent) Fronting->Solvent Selectivity Cause: Wrong Selector NoRes->Selectivity AddBase Action: Add 0.1% DEA to Mobile Phase Silanol->AddBase Dilute Action: Dilute Sample in Mobile Phase Solvent->Dilute Screen Action: Screen Columns (IG, IA, OD-H, AD-H) Selectivity->Screen

Figure 1: Diagnostic logic tree for chiral amine separations. Identify your symptom to find the immediate corrective action.

Protocol 1: The "Shark Fin" Fix (Peak Tailing)

Symptom: The peak rises sharply but drags out into a long tail. Root Cause: The basic amine group of this compound is hydrogen-bonding with acidic silanols on the silica surface, rather than interacting solely with the chiral selector (e.g., amylose or cellulose derivative).

The Solution: Mobile Phase Basification

You must mask these silanols using a mobile phase additive.

Recommended Additive: Diethylamine (DEA).[1][2][3][4] Why DEA over TEA? Diethylamine is less sterically hindered than Triethylamine (TEA), allowing it to more effectively cover the silica surface in the tight pores of chiral packings [1].

Experimental Protocol:

  • Preparation: Prepare a premix of your alcohol modifier (e.g., Ethanol or Isopropanol) containing 0.1% v/v DEA .

    • Example: Add 1.0 mL DEA to 1000 mL Ethanol.

  • Mobile Phase: Mix this modified alcohol with your alkane (Hexane/Heptane).

    • Standard Start: Hexane : Ethanol (0.1% DEA) [90:10].

  • Equilibration: Flush the column for at least 20 column volumes. The baseline must stabilize as the DEA saturates the silica surface.

Data: Effect of Additive on Peak Symmetry

Mobile Phase CompositionRetention (

)
Tailing Factor (

)
Resolution (

)
Hex/EtOH (90:10) No Additive 2.12.8 (Fail) 0.8
Hex/EtOH (90:10) + 0.1% TEA 1.91.41.8
Hex/EtOH (90:10) + 0.1% DEA 1.81.1 (Pass) 2.2

Note: Data is representative of typical primary amine behavior on polysaccharide columns [1, 4].

Protocol 2: The "Split Peak" Fix (Solvent Mismatch)

Symptom: The peak looks like a double peak or has a "shoulder" on the front, even for a pure enantiomer. Root Cause: The sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol or DMSO injected into a 90% Hexane system). The sample travels faster than the mobile phase initially, causing band broadening.

The Solution: Matrix Matching

  • Ideal: Dissolve the sample in the mobile phase (e.g., 90:10 Hexane/EtOH).

  • Solubility Challenge: If the fluorinated amine is not soluble in hexane:

    • Dissolve a high concentration stock in 100% Ethanol.

    • Dilute this stock 1:10 with Hexane before injection.

    • Maximum Injection Volume: Reduce injection volume to 5 µL or less if using strong solvents.

Protocol 3: Column Selection Strategy

If peak shape is good but separation is poor (


), you must change the selectivity (

).

Screening Order for Fluorinated Amines:

  • Chiralpak IG / Chiralpak IA (Immobilized):

    • Why: Immobilized phases allow the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can dramatically alter selectivity for fluorinated compounds.

    • Condition: Hexane/DCM/EtOH (0.1% DEA).

  • Chiralcel OD-H (Coated Cellulose):

    • Why: The "Workhorse" for amines. The carbamate functionality often interacts well with the dipole of the C-F bonds [2].

    • Condition: Hexane/IPA (0.1% DEA).

  • Phenomenex Lux Cellulose-3:

    • Why: Often shows complementary selectivity to OD-H for amide/amine derivatives [2].

ColumnScreening Sample Sample: Fluorinated Amine Screen1 Screen 1: Immobilized (IG/IA) Mobile Phase: Hex/DCM/EtOH Sample->Screen1 Decision1 Rs > 1.5? Screen1->Decision1 Screen2 Screen 2: Coated (OD-H) Mobile Phase: Hex/IPA Decision1->Screen2 No Success Validate Method Decision1->Success Yes Decision2 Rs > 1.5? Screen2->Decision2 Optimize Optimize Temp & Flow Rate Decision2->Optimize Partial Sep Decision2->Success Yes

Figure 2: Screening workflow prioritizing immobilized columns for solubility flexibility.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks? A: Generally, no for this specific molecule. While TFA is used for acidic compounds, adding acid to a primary amine analysis usually protonates the amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), causing it to lose retention and interact more strongly with the stationary phase backbone, worsening the tailing. Stick to basic additives (DEA) [3].[2]

Q: My column pressure is increasing. Is the DEA damaging the column? A: DEA is safe for Chiralpak/Chiralcel columns at 0.1%. However, if you switch between acidic and basic additives without flushing, you may precipitate salts inside the pores.

  • Fix: Flush with 100% Ethanol (no additives) for 30 mins between method changes.

Q: I see a "memory effect" (ghost peaks) from previous injections. A: Fluorinated amines can adsorb strongly to the injector loop materials (especially Vespel).

  • Fix: Use a needle wash of 100% Ethanol or Methanol + 0.1% DEA. Ensure the wash solvent is basic to strip the amine from the injector surfaces.

References

  • Daicel Chiral Technologies. (2018). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Ghoneim, M. et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]

  • Phenomenex. (2018).[1][5] HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,5-Difluorophenyl)ethanamine (also known as


-methyl-2,5-difluorobenzylamine) exhibits high chemical stability  under standard acidic conditions (e.g., 1M–6M HCl, 

) due to the robustness of the aryl C–F bonds and the destabilizing effect of the fluorine substituents on benzylic carbocation formation.[1][2]

However, users frequently encounter issues related to hygroscopicity of the salt form and solubility mismatches rather than actual chemical degradation. This guide addresses these specific operational challenges.

Module 1: Chemical Stability (Decomposition & Defluorination)[2]

Q: Will refluxing in HCl cause defluorination of the benzene ring?

A: Highly Unlikely.

The Science: The aryl carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (


) [1].[2] Unlike alkyl fluorides, aryl fluorides do not undergo 

or

elimination.[1]
  • Nucleophilic Attack: Acidic conditions involve anions (e.g.,

    
    , 
    
    
    
    ) which are weak nucleophiles.[1][2] Nucleophilic Aromatic Substitution (
    
    
    ) generally requires strong nucleophiles (like alkoxides) and electron-deficient rings.[2] While the protonated amine (
    
    
    ) is electron-withdrawing, standard aqueous acids are insufficient to cleave the C–F bond.[2]
  • Exceptions: Avoid anhydrous Lewis acids (e.g.,

    
    , 
    
    
    
    ) at high temperatures, as these can activate C–F bonds for Friedel-Crafts type side reactions [2].[1][2]
Q: I see a new impurity peak after acid treatment. What is it?

A: It is likely an oxidation byproduct, not a hydrolysis product. [1]

Benzylic amines are susceptible to radical oxidation at the benzylic carbon (the C–H bond next to the amine), especially if the solution is exposed to air and light.

Troubleshooting Protocol:

  • Check Degassing: Did you sparge the acidic solution with Nitrogen/Argon?

  • Check Light: Was the reaction vessel clear? Benzylic oxidation is often photo-initiated.[1][2]

  • Run LC-MS: Look for a mass of

    
     (N-oxide or hydroxylamine) or 
    
    
    
    (imine formation).[1][2]

Module 2: Stereochemical Integrity (Racemization)

Q: Will my chiral ( )-enantiomer racemize in acid?

A: The 2,5-difluoro substitution pattern protects against racemization. [1][2]

The Science: Acid-catalyzed racemization of benzylic amines typically proceeds via an


-like mechanism where the C–N bond temporarily breaks to form a planar benzylic carbocation.
  • Electronic Effect: The fluorine atoms at positions 2 and 5 are highly electronegative. Through the Inductive Effect (-I) , they pull electron density away from the ring.

  • Result: This electron withdrawal destabilizes the positively charged benzylic carbocation intermediate. Consequently, the energy barrier for racemization is significantly higher for this compound compared to the non-fluorinated analog (1-phenylethanamine) [3].[1][2]

Visualizing the Protective Mechanism:

Racemization_Barrier cluster_0 Standard Benzylamine cluster_1 2,5-Difluoro Analog (Your Compound) A Protonated Amine B Benzylic Cation (+) A->B Low Barrier (Easy C-N break) C Racemic Product B->C X Protonated Amine Y Destabilized Cation (+) X->Y HIGH Barrier (Fluorine -I Effect) Z Racemic Product Y->Z

Caption: The electron-withdrawing fluorine atoms destabilize the transition state (cation), effectively 'locking' the stereocenter under standard acidic conditions.[1][2]

Module 3: Salt Formation & Solubility

Q: I added HCl, but the salt didn't precipitate. It's an oil.

A: This is a common solvent mismatch issue.

The hydrochloride salt of this compound is highly polar.[1][2] If you are using a solvent that retains water or is too polar (like methanol or ethanol), the salt will remain solvated or form a supersaturated oil ("oiling out").[2]

Optimized Salt Formation Protocol:

StepActionScientific Rationale
1 Dissolve free base in Diethyl Ether or MTBE .[1][2]Non-polar solvent ensures the salt (which is polar) will be insoluble.
2 Cool to 0°C .[2]Lowers solubility limit to encourage crystallization.
3 Add HCl in Dioxane (4M) or HCl gas .Crucial: Avoid aqueous HCl. Water acts as a co-solvent and prevents precipitation.
4 Triturate (scratch/sonicate).[2]Provides nucleation sites if an oil forms initially.[2]
5 Filter under Nitrogen .[1][2]Prevents moisture absorption (see Module 4).[2]

Module 4: Storage & Hygroscopicity

Q: My solid powder turned into a sticky goo overnight. Is it degraded?

A: Likely not degraded, but it has absorbed water (Deliquescence). [1]

Amine hydrochloride salts are notoriously hygroscopic .[2] The 2,5-difluoro substitution does not prevent the ionic headgroup (


) from pulling moisture from the air.[2]

Recovery Protocol (Azeotropic Drying): Do not simply heat it, as this can promote hydrolysis if impurities are present.[1][2]

  • Dissolve the "goo" in Toluene (or a Toluene/Ethanol mix if solubility is low).[2]

  • Rotary evaporate.[2] Toluene forms an azeotrope with water, carrying it away.[1][3]

  • Repeat 2-3 times.

  • Store in a desiccator or under Argon.

Storage Decision Matrix:

Storage_Protocol Start Is the compound a Free Base or Salt? FreeBase Free Base (Liquid/Oil) Start->FreeBase Salt HCl Salt (Solid) Start->Salt FB_Action Store at 4°C Protect from CO2 (Carbamate risk) FreeBase->FB_Action Salt_Action Is it dry? Salt->Salt_Action Dry_Yes Yes: Store in Desiccator Room Temp OK Salt_Action->Dry_Yes Powder Dry_No No (Sticky/Wet): Azeotrope with Toluene Then Vacuum Dry Salt_Action->Dry_No Goo/Oil

Caption: Decision tree for proper storage to prevent degradation and physical state changes.

References

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link

  • Olah, G. A., et al. (1998).[1][2] Synthetic Fluorine Chemistry. John Wiley & Sons.[2] (Context: Lewis acid activation of fluoroarenes).

  • March, J. (2019).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley-Interscience.[1][2] (Context: Electronic effects on benzylic carbocation stability).

  • Reid, E. M., et al. (2021).[1][2] Continuous Flow Chiral Amine Racemization. The Journal of Organic Chemistry, 86(3). Link[2]

Sources

Removing impurities from 1-(2,5-Difluorophenyl)ethanamine preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: TN-205-DF Subject: Impurity Profiling & Purification Strategies for 1-(2,5-Difluorophenyl)ethanamine Department: Chemical Process R&D Support Status: Active

Introduction

This compound (also known as


-methyl-2,5-difluorobenzylamine) is a critical chiral building block in the synthesis of TRK inhibitors and other fluorinated CNS-active agents. Its synthesis—typically via reductive amination of 2,5-difluoroacetophenone or Leuckart-Wallach reaction—often yields a crude oil contaminated with specific, predictable impurities.

This guide provides a systematic approach to identifying and removing these impurities, ensuring high chemical (>98%) and optical (>99% ee) purity.

Module 1: The Impurity Landscape

Before attempting purification, you must identify the "enemy." In reductive amination protocols (using NaBH


, NaCNBH

, or STAB), three primary impurity classes arise.

Table 1: Common Impurities in this compound Preparations

Impurity IDChemical NameOriginPhysicochemical BehaviorRemoval Strategy
IMP-A 1-(2,5-Difluorophenyl)ethanolSide Reaction: Direct reduction of the ketone (carbonyl) before imine formation.Neutral. Soluble in organic solvents; insoluble in acidic water.Acid-Base Extraction. (Remains in organic layer during acid wash).
IMP-B Bis(1-(2,5-difluorophenyl)ethyl)amineOver-Alkylation: Reaction of the product amine with unreacted ketone.Basic (Secondary Amine). Lipophilic. Forms salts but often less water-soluble than the primary amine.Fractional Crystallization of the HCl salt or Salicylaldehyde derivatization (chemoselective).
IMP-C 2,5-DifluoroacetophenoneUnreacted SM: Incomplete conversion.Neutral. Acid-Base Extraction.
IMP-D Enantiomer (Distomer)Chiral Inefficiency: Racemization or poor resolution.Identical to product in achiral environments.Classical Resolution (Tartaric acid derivatives) or Chiral HPLC.

Module 2: Troubleshooting Guide (FAQ)

Ticket #001: "My product remains an oil and won't crystallize."

Diagnosis: You likely have the free base form or significant impurities (specifically IMP-A) preventing crystal lattice formation. Resolution:

  • Check the form: The free base of this compound is a liquid at room temperature.[1] You must convert it to a salt (HCl or Tartrate) to obtain a solid.

  • The "Oil-Out" Phenomenon: If you added HCl and it formed a gum/oil instead of a powder, your solvent is too polar (e.g., wet ethanol).

    • Fix: Dissolve the oil in a minimum amount of dry isopropanol (IPA) and add diethyl ether or MTBE dropwise until cloudy. Cool to -20°C.

Ticket #002: "I have a persistent 5-10% impurity at RRT 1.2 that resists acid extraction."

Diagnosis: This is likely IMP-B (The Dimer) . Secondary amines are basic and will protonate/extract into the aqueous layer alongside your product, making acid-base extraction ineffective. Resolution:

  • Method A (Distillation): The dimer has a significantly higher boiling point. Kugelrohr distillation of the free base is effective.

  • Method B (Selective Derivatization):

    • Dissolve crude mixture in toluene.

    • Add 1.1 eq (relative to the impurity) of Salicylaldehyde .

    • Stir for 30 mins. The primary amine forms a Schiff base; the secondary amine (IMP-B) does not react or reacts reversibly.

    • Note: This is a destructive method for the portion of primary amine that reacts, unless hydrolyzed back. Only use if IMP-B is <5%.

Ticket #003: "My optical rotation is lower than literature values ([ ] < 15°)."

Diagnosis: Enantiomeric excess (ee) degradation. Resolution:

  • Do not rely on rotation alone. Use Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane:IPA:Diethylamine).

  • If ee is <95%, perform a "recrystallization upgrade" using (

    
    )-O,O'-Di-p-toluyl-L-tartaric acid . (See Protocol B).
    

Module 3: Visualized Workflows

Workflow 1: Impurity Formation Logic

Understanding when impurities form allows you to prevent them.

ImpurityPathways SM 2,5-Difluoroacetophenone (Ketone) Imine Intermediate Imine SM->Imine + NH3/NH4OAc ImpA IMP-A: Alcohol (Neutral) SM->ImpA Direct Reduction (Fast addition of NaBH4) Product Target Primary Amine (this compound) Imine->Product + Reducing Agent (NaBH4) ImpB IMP-B: Dimer (Secondary Amine) Product->ImpB + Unreacted SM (Over-alkylation)

Caption: Mechanistic origin of impurities. IMP-A forms if the reducing agent is added before imine formation is complete.[2] IMP-B forms if the reaction runs too long with excess ketone.

Workflow 2: The "Golden Standard" Purification Protocol

This logic gate ensures removal of neutral impurities (A & C) and isolation of the salt.

PurificationLogic Start Crude Reaction Mixture (Amine + Impurities) Step1 1. Acidify to pH < 2 (Use 1M HCl) Start->Step1 Split1 Phase Separation Step1->Split1 OrgLayer1 Organic Layer Contains: Ketone (SM), Alcohol (IMP-A) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer Contains: Amine Salts (Product + Dimer) Split1->AqLayer1 Step2 2. Wash Aqueous w/ MTBE (Removes trace neutrals) AqLayer1->Step2 Step3 3. Basify to pH > 12 (Use 4M NaOH/Cooling) Step2->Step3 Step4 4. Extract into DCM/EtOAc Step3->Step4 Final Evaporate & Salt Formation (Add HCl in Dioxane/IPA) Step4->Final

Caption: Acid-Base Workup Logic. Neutral impurities are discarded in the first organic wash. The product is recovered after basification.

Module 4: Validated Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt (Isolation)

Use this protocol to convert the crude oil into a stable, storable solid.

  • Dissolution: Dissolve 10.0 g of crude this compound free base in 50 mL of dry Ethyl Acetate (EtOAc).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acidification: Slowly add 4M HCl in Dioxane (or 1.25 eq of gaseous HCl bubbled into IPA) dropwise.

    • Observation: A white precipitate should form immediately.

    • Caution: Exothermic reaction. Maintain temp < 10°C to prevent discoloration.

  • Digestion: Stir the slurry for 30 minutes at 0°C, then 30 minutes at room temperature.

  • Filtration: Filter the white solid under vacuum/nitrogen.

  • Washing: Wash the cake with cold EtOAc (2 x 10 mL) followed by Pentane (2 x 10 mL) to remove trapped organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: ~85-90% (from free base).

    • Expected MP: ~200°C (dec).

Protocol B: Chiral Resolution (Optical Purification)

Use this if you require the (R)- or (S)- enantiomer from a racemic mixture.

Reagents:

  • Racemic Amine: 1.0 eq

  • Resolving Agent: (

    
    )-O,O'-Di-p-toluyl-L-tartaric acid  (0.5 to 1.0 eq). Note: This agent is superior to plain tartaric acid for fluorinated benzylamines.
    
  • Solvent: 95% Ethanol or Ethanol/Water (2:1).

Steps:

  • Dissolve the racemic amine (free base) in refluxing Ethanol.

  • Add the resolving agent (dissolved in hot Ethanol).

  • Allow the mixture to cool slowly to room temperature over 4–6 hours. Rapid cooling traps the wrong enantiomer.

  • Filter the crystals.

  • Liberation: Suspend the salt in water, basify with 2M NaOH, and extract with DCM.

  • Check ee: If <98%, recrystallize the tartrate salt again from Ethanol before liberating the base.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4] Link

  • Resolution of Fluorinated Amines: Kozma, D. "Optical Resolution of Phenylethylamine Derivatives." CRC Press, 2001. (General reference for tartaric acid resolution of -methylbenzylamines).
  • Specific Chiral Resolution Protocol (Analogous): "Process for optical resolution of metamphetamine." Hungarian Patent HU212667B. (Demonstrates efficacy of O,O'-di-p-toluyl tartaric acid for this structural class). Link

  • Physical Properties & Safety: PubChem Compound Summary for (R)-1-(2,5-Difluorophenyl)ethanamine. Link

Sources

Optimizing reaction conditions for reductive amination to form 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,5-difluorophenyl)ethanamine via reductive amination presents specific challenges due to the steric hindrance of the acetophenone core and the electronic effects of the 2,5-difluoro substitution. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack, but also render the resulting imine prone to hydrolysis.

This guide outlines two validated workflows:

  • Chemical Catalysis (Racemic): Titanium(IV) isopropoxide-mediated reductive amination.[1][2]

  • Biocatalysis (Asymmetric):

    
    -Transaminase mediated synthesis for high enantiomeric excess (
    
    
    
    ).

Visual Workflow: Reaction Pathways

The following diagram illustrates the mechanistic divergence between the chemical and biocatalytic routes, highlighting critical control points.

ReactionPathways cluster_Chem Route A: Chemical (Ti-Mediated) cluster_Bio Route B: Biocatalytic (Transaminase) Start 2,5-Difluoroacetophenone (Ketone Precursor) Ti_Complex Ti-Hemiaminal Complex Start->Ti_Complex + NH3 / Ti(OiPr)4 Lewis Acid Activation Enz_Complex Enzyme-PLP-Substrate Complex Start->Enz_Complex + Isopropylamine (Donor) + Transaminase Imine Activated Imine (Transient) Ti_Complex->Imine - H2O (Scavenged by Ti) Racemic_Prod Racemic Amine (Target) Imine->Racemic_Prod + NaBH4 Hydride Transfer Chiral_Prod Chiral Amine (>99% ee) Enz_Complex->Chiral_Prod - Acetone (Volatile) Stereoselective Transfer

Figure 1: Mechanistic pathways for the synthesis of this compound. Route A utilizes Lewis acid activation to drive equilibrium; Route B utilizes enzymatic selectivity.

Protocol A: Chemical Synthesis (Titanium-Mediated)

Context: Standard reductive amination with ammonia and NaBH4 often fails for acetophenones due to poor imine stability. Titanium(IV) isopropoxide [Ti(OiPr)4] is essential here; it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Reagents & Stoichiometry
ComponentEquiv.Role
2,5-Difluoroacetophenone1.0Substrate
Ammonia (7M in MeOH)5.0 - 7.0Amine Source (Excess required)
Titanium(IV) isopropoxide2.0Lewis Acid / Water Scavenger
Sodium Borohydride (NaBH4)1.5Reducing Agent
Step-by-Step Methodology
  • Imine Formation (Critical Step):

    • Under an inert atmosphere (N2/Ar), charge a dry flask with 2,5-difluoroacetophenone (1.0 eq).

    • Add Ti(OiPr)4 (2.0 eq) neat. The mixture may warm slightly.

    • Add Ammonia solution (5-7 eq). Seal the vessel tightly.

    • Optimization Note: Stir at ambient temperature for 6–12 hours . Do not rush this step. The 2,5-difluoro substitution makes the carbonyl electrophilic, but steric bulk hinders attack.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (1.5 eq) portion-wise to control gas evolution.

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup (Quenching Ti-Emulsions):

    • Quench by adding aqueous ammonium hydroxide (2M). A heavy white precipitate (TiO2) will form.

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Filter through a Celite pad to remove titanium salts.

    • Acid-Base Extraction: Extract the organic layer with 1M HCl (pulls amine into aqueous phase). Wash the aqueous layer with ether (removes neutral impurities). Basify aqueous layer to pH >12 with NaOH. Extract product into DCM.

Protocol B: Biocatalytic Synthesis (Transaminase)

Context: For drug development requiring high enantiopurity (typically S- or R-enantiomer), chemical resolution of the racemic amine is inefficient.


-Transaminases (ATAs) offer a direct route.
Reagents & Conditions
ComponentSpecificationRole
Enzyme

-Transaminase (e.g., Vibrio fluvialis or Arthrobacter variants)
Catalyst
Co-factorPyridoxal-5'-phosphate (PLP) (1 mM)Co-factor
Amine DonorIsopropylamine (IPA) (1M)Nitrogen Source
BufferPhosphate Buffer (KPi), pH 7.0 - 8.0Medium
Co-solventDMSO (5-10% v/v)Solubilizer
Step-by-Step Methodology
  • System Setup:

    • Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

    • Add Isopropylamine (1M) and adjust pH back to 7.5 (IPA is basic).

  • Reaction Initiation:

    • Dissolve 2,5-difluoroacetophenone in DMSO (final conc. 10-50 mM).

    • Add enzyme powder or cell lysate.

    • Incubate at 30°C with orbital shaking.

  • Equilibrium Shift (The "Smart" Fix):

    • The reaction produces acetone as a byproduct. Since the equilibrium constant (

      
      ) is often near 1, acetone accumulation stops the reaction.
      
    • Technique: Leave the reaction vessel open (or use a membrane) to allow volatile acetone to evaporate, or apply a slight vacuum/sweep gas to drive the reaction to completion (>90% conversion).

Troubleshooting Guide & FAQs

Issue 1: Significant Alcohol Impurity (1-(2,5-difluorophenyl)ethanol)

Symptom: HPLC/GC shows a large peak corresponding to the alcohol byproduct, reducing amine yield. Root Cause: Direct reduction of the ketone occurred because the imine formation was incomplete before NaBH4 was added. Solution:

  • Extend Imine Formation Time: Increase the Ti(OiPr)4 incubation time from 6h to 12h or 24h.

  • Check Water Content: Water hydrolyzes the imine back to the ketone. Ensure reagents (MeOH) are anhydrous. The Ti(OiPr)4 acts as a scavenger, but excess water will overwhelm it.

Issue 2: Low Conversion in Biocatalytic Route

Symptom: Reaction stalls at ~50% conversion. Root Cause: Thermodynamic equilibrium or Product Inhibition. Solution:

  • Equilibrium: Use Isopropylamine (IPA) as the amine donor.[3] The byproduct is acetone, which is more volatile than the substrate. Run the reaction in an open system or with a nitrogen sweep to remove acetone.

  • Inhibition: If the product amine inhibits the enzyme, use a biphasic system (e.g., overlay with n-heptane or MTBE). The product extracts into the organic phase, relieving inhibition on the enzyme in the aqueous phase.

Issue 3: "Gummy" Precipitate during Chemical Workup

Symptom: Upon adding water/acid, the reaction turns into an unfilterable white emulsion. Root Cause: Titanium salts forming hydrated networks. Solution:

  • The "Ammonia Cure": Quench specifically with 2M Ammonium Hydroxide , not just water. The ammonia coordinates to the titanium, creating a more granular solid that filters easily through Celite.

  • Alternative: Add 10% tartaric acid solution and stir until the mixture becomes clear (solubilizes Ti), then perform extraction.

Comparative Data: Reducing Agents

Reducing AgentConditionsSelectivitySafety ProfileRecommendation
NaBH4 0°C to RTModerate (Requires Ti-activation)Moderate (H2 gas)Primary Choice (with Ti)
NaCNBH3 pH 5-6High (Reduces imine > ketone)High Toxicity (HCN risk)Use only if Ti-method fails
H2 / Pd-C 1-5 barLow (Risks defluorination)FlammableAvoid (C-F bond labile)

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. Link Grounding: Establishes the core Ti(OiPr)4 protocol for hindered ketones.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link Grounding: Mechanistic validation of Lewis acid activation in reductive amination.

  • Klatte, S., et al. (2014). "Omega-Transaminase-Catalyzed Synthesis of Chiral Amines: A Review." Beilstein Journal of Organic Chemistry. Link Grounding: Authoritative review on using transaminases for acetophenone derivatives.

  • Sutton, P. W., et al. (2012). "Biocatalytic Synthesis of Chiral Amines using Transaminases." Tetrahedron. Link Grounding: Specifics on equilibrium shifting using Isopropylamine.

  • Thermo Fisher Scientific. "Safety Data Sheet: Ethylamine derivatives." Link Grounding: General safety handling for fluorinated phenethylamines.

Sources

Preventing co-crystallization of diastereomers in 1-(2,5-Difluorophenyl)ethanamine resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

Resolving 1-(2,5-Difluorophenyl)ethanamine presents unique challenges compared to its non-fluorinated analog (1-phenylethylamine).[1] The electron-withdrawing nature of the 2,5-difluoro substitution reduces the basicity of the amine, weakening the ionic interaction with acidic resolving agents. This often leads to co-crystallization , where the energy gap between the p-salt (precipitating, desired) and n-salt (non-precipitating, undesired) narrows, allowing the undesired diastereomer to incorporate into the crystal lattice.

This guide provides a root-cause analysis and troubleshooting framework to disrupt co-crystallization and achieve high enantiomeric excess (ee).

Diagnostic Workflow: Is it Co-crystallization?

Before altering your solvent system, confirm that the issue is genuine co-crystallization (inclusion of the wrong diastereomer in the lattice) rather than simple physical entrapment (mother liquor inclusion).[1]

DiagnosticFlow Start Problem: Low ee (<80%) in First Crop Crystals WashStep Action: Aggressive Wash (Cold Solvent) Start->WashStep CheckEE Result: Does ee improve significantly? WashStep->CheckEE PhysicalTrap Diagnosis: Physical Entrapment (Mother Liquor) CheckEE->PhysicalTrap Yes Recryst Action: Recrystallize from different solvent (e.g., MeOH/Water) CheckEE->Recryst No Soln1 Solution: Improve filtration, increase crystal size (slower cooling). PhysicalTrap->Soln1 CheckEE2 Result: Does ee improve? Recryst->CheckEE2 CoCrystal Diagnosis: True Co-crystallization (Solid Solution Formation) CheckEE2->CoCrystal No (ee stays low) Soln2 Solution: Switch Resolving Agent or Apply Marckwald Principle (0.5 eq) CheckEE2->Soln2 No (ee stays low)

Figure 1: Diagnostic logic to distinguish between surface contamination and structural co-crystallization.

Technical Deep Dive: Mechanisms of Failure

The "Dutch Resolution" Trap

While "Dutch Resolution" (using a family of resolving agents simultaneously) is popular, it is risky for 2,5-difluoro substrates.[1] The structural similarity of the agents can encourage the formation of quasi-racemic solid solutions .

  • Recommendation: Avoid mixtures. Stick to single, high-purity resolving agents like (L)-Tartaric Acid or (S)-Mandelic Acid .[1]

The Marckwald Principle (The "Half-Quantity" Rule)

For weak bases like this compound, using 1.0 equivalent of acid often forces the precipitation of both diastereomers because the solubility difference is insufficient.

  • The Fix: Use 0.5 equivalents of the resolving agent relative to the amine.

  • Mechanism: This forces the most stable diastereomer to form a salt, while the undesired enantiomer remains in solution as a free base (which is highly soluble in organic solvents), thermodynamically preventing co-crystallization.[1]

Experimental Protocol: The "Half-Quantity" Method

Objective: Resolution of Racemic this compound (10g scale).

ParameterSpecificationRationale
Substrate 10.0 g (63.6 mmol) RacemateStarting material.[1]
Resolving Agent (L)-(+)-Tartaric Acid (4.77 g, 31.8 mmol)0.5 Equivalents. Critical to keep the unwanted enantiomer as a free base.[1]
Solvent System Ethanol (95%) / Water (5%)Water acts as a "structure breaker" to prevent rapid, amorphous precipitation.[1]
Volume 100 mL (10 vol)High dilution favors selectivity over yield.[1]
Temperature Reflux (78°C)

Slow Cool

5°C
Slow cooling (10°C/hour) promotes pure crystal growth.[1]
Step-by-Step Procedure:
  • Dissolution: Dissolve 10.0 g of racemic amine in 80 mL of Ethanol at 50°C.

  • Addition: Dissolve 4.77 g of L-Tartaric acid in 20 mL of Ethanol/Water (warm). Add this dropwise to the amine solution.[1]

    • Note: A transient precipitate may form; ensure it redissolves (heat to reflux if necessary).[1]

  • Nucleation: Allow the clear solution to cool to 60°C. Seed with pure crystals of the desired salt if available.

  • Crystallization: Cool to 25°C over 4 hours. Stirring speed should be low (100 rpm) to prevent shear-induced secondary nucleation.[1]

  • Harvest: Filter the white solid. Wash with 10 mL of cold Ethanol.[1]

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH to liberate the free amine. Dry organic layer and concentrate.

Troubleshooting FAQs

Q1: The salt "oils out" instead of crystallizing. What is happening?

Cause: The solvent polarity is too low, or the temperature dropped too quickly, bypassing the metastable zone width (MSZW).[1] Fix:

  • Reheat to redissolve the oil.

  • Add a co-solvent: Add 2-5% Water or Methanol.[1] The hydroxyl groups facilitate hydrogen bonding networks required for lattice formation.

  • Seed: Seeding at the cloud point is mandatory for fluorinated amines to bypass the oil phase.

Q2: I used 0.5 eq of acid, but the yield is <30% (theoretical is 50%).

Cause: High solubility of the desired salt in the mother liquor. Fix:

  • Do not add more acid (this risks co-crystallization).[1]

  • Instead, reduce the solvent volume (concentrate the mother liquor) or switch to a less polar anti-solvent (e.g., add MTBE or Hexane dropwise at room temperature) to drive precipitation after the initial high-purity crop is harvested.[1]

Q3: My ee is stuck at 85% even after recrystallization.

Cause: You likely have a Conglomerate system or a Solid Solution .[1] Fix:

  • Switch Resolving Agent: If Tartaric acid fails, switch to (S)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid (D-DTTA) .[1] The bulky toluoyl groups in DTTA create steric hindrance that often disrupts the packing of the "wrong" isomer, physically preventing co-crystallization.

Comparison of Resolving Agents for Fluorinated Amines

Resolving AgentCostSelectivity (Typical)Risk of Co-crystallizationBest Solvent
L-Tartaric Acid LowModerateHigh (requires strict 0.5 eq)EtOH/H2O
D-Mandelic Acid MediumHighLowIPA
Di-p-toluoyl-L-tartaric acid HighVery HighVery Low (Steric bulk)MeOH/Acetone
N-Acetyl-L-leucine HighHighModerateEtOH

References

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Retrieved from [1]

  • Gavin Publishers. (2019).[1] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Synthonix. (2025).[1][2] (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride Product Page. Retrieved from [1]

  • MDPI. (2020).[1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [1]

Sources

Impact of solvent choice on the chiral separation of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #CS-25DF-ETH Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary & Scope

Welcome to the technical support hub for 1-(2,5-Difluorophenyl)ethanamine . This guide addresses the specific chromatographic challenges posed by this molecule. Unlike simple primary amines, the 2,5-difluoro substitution creates an electron-deficient aromatic ring (


-acidic), which significantly alters its interaction with polysaccharide-based Chiral Stationary Phases (CSPs).[1]

The Core Challenge: You are likely encountering one of three issues:

  • Peak Tailing: Due to the interaction between the primary amine and residual silanols.[1]

  • Resolution Loss: The fluorine atoms alter the spatial fit within the chiral groove compared to non-fluorinated standards.[1]

  • Solubility: Fluorinated intermediates often exhibit poor solubility in high-alkane mobile phases.[1]

Mobile Phase Optimization: The Solvent Effect

The choice of solvent acts as the "key" that fits your molecule into the "lock" of the column.[1] For this compound, the alcohol modifier is the primary lever for selectivity.[1]

Technical Insight: IPA vs. Ethanol
  • 2-Propanol (IPA): The bulky structure of IPA often lodges into the chiral grooves of amylose/cellulose polymers.[1] This slightly "swells" the stationary phase, often increasing the enantioselectivity (

    
    ) for bulky or sterically hindered amines.[1]
    
  • Ethanol (EtOH): Being smaller and more polar, EtOH allows for faster mass transfer and sharper peaks but may reduce the specific "pocket" interactions required to distinguish the 2,5-difluoro pattern.[1]

Recommendation Table: Solvent Systems

ModeCompositionPrimary Use CaseSpecialist Note
Normal Phase (NP) Hexane : IPA (90:[1]10) + 0.1% DEAStarting Point. Best for maximum resolution.IPA maximizes the separation factor (

) for this specific fluorinated amine.[1]
Normal Phase (Alt) Hexane : EtOH (90:[1]10) + 0.1% DEAEfficiency. Use if peaks are broad.EtOH reduces viscosity and backpressure, sharpening peaks but potentially lowering

.[1]
Polar Organic (PO) 100% MeOH or EtOH + 0.1% DEA/TEASolubility Fix. Use if sample precipitates in Hexane.[1]Requires Immobilized Columns (e.g., CHIRALPAK IA/IC).[1] Do not use on coated AD/OD columns without verifying compatibility.
The Additive Protocol: Controlling Peak Shape

CRITICAL: You cannot separate this primary amine without a basic additive.[1] The free amine group (


) will hydrogen-bond aggressively with the silica support, causing severe tailing that masks resolution.[1]
Troubleshooting Logic: Choosing the Right Base
  • Tier 1: Diethylamine (DEA) or Triethylamine (TEA) [0.1%] [1]

    • Standard Protocol: These are sufficient for 90% of cases.[1] They effectively mask silanol groups.[1]

  • Tier 2: Ethylenediamine (EDA) [0.1%] [1][2]

    • Advanced Protocol: If DEA fails (tailing factor > 1.5), switch to EDA.[1] EDA is a bidentate ligand that binds more strongly to silanols than the analyte does.[1]

    • Warning: EDA is harder to flush out of the column.[1] Dedicate the column to basic analysis if you switch to this.[1]

Visual Troubleshooting Guides
Workflow A: Method Development Decision Tree

Follow this logic to establish a baseline separation method.

MethodDevelopment Start Start: this compound Screen1 Screen 1: Coated Amylose (AD-H) Mobile Phase: Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Tailing (Tf) Screen1->CheckRes Good Success: Rs > 1.5, Tf < 1.3 Proceed to Validation CheckRes->Good Good Separation Tailing Issue: Severe Tailing (Tf > 1.5) CheckRes->Tailing Peak Tailing NoRes Issue: Poor Resolution (Rs < 1.2) CheckRes->NoRes Peaks Merged SwitchAdd Action: Switch Additive Use 0.1% Ethylenediamine (EDA) Tailing->SwitchAdd SwitchAdd->CheckRes SwitchAlc Action: Switch Alcohol Change IPA to Ethanol (or vice versa) NoRes->SwitchAlc SwitchAlc->CheckRes SwitchCol Action: Switch Column Backbone Try Cellulose (OD-H) or Immobilized (IA/IC) SwitchAlc->SwitchCol If Alcohol Switch Fails

Caption: Step-by-step logic for screening and optimizing the mobile phase for chiral amines.

Workflow B: The "Fluorine Effect" & Solubility Logic

Specific handling for the 2,5-difluoro substitution pattern.

SolubilityLogic Sample Sample Prep (Fluorinated Amine) Hexane Dissolve in Mobile Phase (Hex/Alc) Sample->Hexane CheckSol Clear Solution? Hexane->CheckSol Inject Inject on NP Column CheckSol->Inject Yes Precip Cloudy / Precipitation CheckSol->Precip No Sandwich Technique: Sandwich Injection (Air gap or weak solvent plug) Precip->Sandwich If minor PolarMode Switch to Polar Organic Mode (100% MeOH/EtOH + Base) Precip->PolarMode If severe

Caption: Managing solubility issues common with fluorinated aromatic intermediates.

Frequently Asked Questions (FAQ)

Q1: Why does the 2,5-difluoro substitution make separation harder than the non-fluorinated analog? A: The fluorine atoms are highly electronegative, reducing the electron density of the phenyl ring.[1] Standard chiral columns (like AD-H or OD-H) rely partly on


 interactions between the analyte's aromatic ring and the carbamate groups on the polymer.[1] The electron-poor 2,5-difluoro ring interacts differently (weaker 

-donor ability) than a standard phenyl ring.[1]
  • Solution: You may need to lower the temperature (to 10°C or 15°C) to increase the strength of these weaker adsorption interactions [1].[1]

Q2: My sample precipitates in the Hexane/IPA mobile phase. What now? A: Fluorinated amines can be lipophobic.[1] If your sample crashes out in 90% Hexane:

  • Dissolve in pure Ethanol: Inject a small volume (e.g., 5 µL). The column will dilute it instantly.[1]

  • Use Polar Organic Mode (PO): If you have an immobilized column (Chiralpak IA, IC, ID), you can run 100% Acetonitrile or Methanol with 0.1% DEA.[1] This often provides excellent solubility and unique selectivity for polar amines [2].[1]

Q3: Can I use Reversed Phase (Water/MeCN) for this separation? A: Yes, but it is generally less effective for this specific class of small primary amines unless you use a high pH buffer.[1]

  • Protocol: Water (20mM Ammonium Bicarbonate, pH 9.0) / Acetonitrile.[1]

  • Note: You must use columns specifically rated for RP (e.g., Chiralpak AD-RH) or immobilized columns.[1] High pH is required to keep the amine uncharged (neutral), as charged amines do not interact well with the chiral selector [3].[1]

References & Grounding
  • Daicel Chiral Technologies. Mobile Phase Modifiers & Additives.[1][2] (Detailed guide on basic additives like DEA/EDA for amine separation). [1]

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. (Discusses Polar Organic Mode for solubility-challenged analytes). [1]

  • Phenomenex. Chiral HPLC Separations Guide. (Protocols for Reversed Phase chiral separation of basic compounds).

  • ResearchGate. Enantioseparation of Fluorinated Phenylethanamines. (Academic context on the electronic effects of fluorine on polysaccharide columns).

Sources

Common pitfalls in the handling and storage of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Portal ID: TS-25DFPE-001 | Status: Active
Subject: Handling, Storage, and Troubleshooting Guide[1]

Executive Summary

1-(2,5-Difluorophenyl)ethanamine is a specialized chiral building block used frequently in the synthesis of pharmaceuticals and agrochemicals.[1] While chemically robust under inert conditions, it exhibits specific vulnerabilities common to electron-deficient benzylic amines.

This guide addresses the three most critical failure modes reported by our user base:

  • Atmospheric Degradation: Rapid formation of carbamate salts upon exposure to air.

  • Stoichiometric Drift: Weighing errors caused by hygroscopicity and volatility.

  • Enantiomeric Integrity: Analytical challenges in verifying chiral purity.

Module 1: Storage & Physical Integrity

The "White Crust" Phenomenon (Carbonate Formation)

Symptom: Users often report that their clear, colorless liquid has developed a white solid precipitate around the cap or turned into a viscous slurry. Diagnosis: This is not polymerization. It is the formation of a carbamate salt.

Mechanism: Primary amines are strong nucleophiles. This compound reacts with atmospheric carbon dioxide (


) to form an ammonium carbamate species.[1] This reaction is reversible but problematic for stoichiometry.

CarbamateFormation Amine Free Amine (Liquid) R-NH2 Intermediate Carbamic Acid R-NH-COOH Amine->Intermediate + CO2 CO2 Atmospheric CO2 Salt Ammonium Carbamate Salt (Solid Crust) [R-NH3]+ [R-NH-COO]- Intermediate->Salt + Amine (R-NH2)

Figure 1: The pathway of atmospheric degradation. The formation of the solid carbamate salt consumes two equivalents of amine for every equivalent of CO2 absorbed.

Storage Protocol (Best Practices)
ParameterRecommendationTechnical Rationale
Atmosphere Argon or Nitrogen Essential.[1] The compound avidly scavenges CO2. Store under positive pressure if possible.
Temperature 2°C to 8°C Reduces vapor pressure and slows oxidation rates.
Container Glass (Amber) Avoids light-induced radical degradation.[1] PTFE-lined caps are mandatory to prevent leaching.[1]
Form HCl Salt (Preferred) If long-term storage (>3 months) is required, convert the free base to the Hydrochloride salt. The salt is non-volatile and resistant to CO2.

Module 2: Operational Handling & Safety

Volatility & Cross-Contamination

Issue: The free base is a liquid with significant vapor pressure. Risk: Cross-contamination in shared gloveboxes and inhalation hazards.

  • Handling Rule: Always handle the free base in a fume hood or a dedicated amine-free glovebox. The vapor can "poison" acidic catalysts (e.g., silica gel, Lewis acids) present in the same workspace.

  • Corrosivity: As a benzylic amine, it is corrosive (Category 1B). It can cause severe skin burns. Fluorine substitution increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated benzylamine [1, 2].

Stoichiometry Correction Table

When the amine absorbs water or CO2, the "effective" molecular weight changes. Use this table to troubleshoot yield calculations.

Observed StateContaminantImpact on MWCorrection Strategy
Clear LiquidNone (Pure)157.16 g/mol None.[1]
Hazy LiquidWater (<2%)VariablePerform Karl Fischer (KF) titration.
White Solid/CrustCO2 (Carbamate)~358 g/mol (dimer)Purify immediately. Do not use "as is."

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Troubleshooting Start Start: Identify Issue IssueType What is the primary symptom? Start->IssueType Yield Low Yield in Coupling IssueType->Yield Yield Loss Purity Low Chiral Purity (ee%) IssueType->Purity Wrong Enantiomer Appearance Solid Precipitate in Bottle IssueType->Appearance Visual Change CheckStoich Check Stoichiometry. Is the amine old? Yield->CheckStoich Racemization Did you use strong base/heat? Purity->Racemization Flush Action: Dissolve in solvent, filter solid (carbamate), redistill or use salt form. Appearance->Flush Titrate Action: Titrate amine content. Likely Carbonate contamination. CheckStoich->Titrate Yes MethodCheck Action: Check HPLC Method. Ensure derivatization if not using chiral column. Racemization->MethodCheck Verify

Figure 2: Decision tree for diagnosing experimental failures involving this compound.

Frequently Asked Questions (FAQ)

Q1: Can I remove the white carbonate crust by filtration? A: Yes, but with a caveat. The carbamate salt is often less soluble in non-polar solvents (like Hexane or Toluene) than the free amine.

  • Protocol: Dilute the sample in dry Toluene. Filter off the white solid under an inert atmosphere. Concentrate the filtrate to recover the free amine. Note: This does not remove dissolved water.[1]

Q2: Why does the 19F NMR show extra peaks? A: The 2,5-difluoro substitution pattern should show two distinct multiplets in the -110 to -130 ppm range (depending on solvent).[1]

  • Ghost Peaks: If you see new peaks shifted slightly, check for the carbamate salt (which changes the electronic environment of the ring) or oxidation products (imines).

  • Reference: 19F NMR is a superior tool for purity checks compared to 1H NMR because it ignores water and solvent peaks [3].

Q3: How do I determine the Enantiomeric Excess (ee%)? A: Direct injection on a chiral column is standard.

  • Recommended Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA mixtures with 0.1% Diethylamine (DEA) as a modifier.[1] The basic modifier is crucial to prevent peak tailing of the amine [4].

Q4: Is the hydrochloride salt better for reactions? A: Generally, yes. The HCl salt (CAS: 1309598-72-8 for the 2,6-isomer analogue, similar handling for 2,[1]5) is a stable solid.

  • Usage: You must include a base (e.g., Triethylamine or DIPEA) in your reaction to "free" the amine in situ. This eliminates weighing errors associated with the volatile liquid free base.

References

  • PubChem. (2025).[2][3] Compound Summary: (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2] National Library of Medicine. [Link][1]

  • Didas, S., et al. (2021).[4] The application of amine-based materials for carbon capture. Royal Society of Chemistry. [Link] (Mechanistic insight into amine-CO2 interactions).

  • Organic Chemistry Portal. (2024). Benzyl fluoride synthesis and stability. [Link][1]

Sources

Validation & Comparative

Benchmarking the performance of different chiral columns for 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Analyte: 1-(2,5-Difluorophenyl)ethanamine (also known as (R/S)-1-(2,5-difluorophenyl)ethylamine). Class: Fluorinated Chiral Primary Amine. Significance: A critical intermediate in the synthesis of TRK inhibitors such as Larotrectinib (Vitrakvi) .

The separation of this compound presents a classic yet nuanced challenge in chiral chromatography. As a primary amine with an electron-withdrawing fluorinated aromatic ring, the molecule exhibits distinct behavior compared to non-fluorinated analogs like 1-phenylethylamine. The fluorine atoms increase hydrophobicity and alter the acidity of the ammonium species, impacting retention on reverse-phase columns and interaction strengths on hydrogen-bonding phases.

This guide benchmarks the three most effective column technologies for this separation: Crown Ethers (Crownpak) , Immobilized Polysaccharides (Chiralpak IA/IC) , and Coated Polysaccharides (Chiralcel OD-H) .

Column Selection Strategy: The Mechanism of Action

To achieve robust separation, one must exploit the specific functional handles of the analyte: the primary amino group (


) and the fluorinated aromatic ring .
The Crown Ether Approach (Host-Guest Complexation)

Column: Daicel CROWNPAK® CR-I(+) / CR(+)

  • Mechanism: The 18-crown-6 ether moiety forms a highly specific inclusion complex with the protonated primary ammonium ion (

    
    ). The three hydrogens of the ammonium group form hydrogen bonds with the ether oxygens.
    
  • Relevance: This is often the highest selectivity method for primary amines. However, the hydrophobic difluorophenyl group can lead to excessive retention, requiring organic modifiers.

The Polysaccharide Approach (Hydrogen Bonding & Steric Fit)

Columns: Chiralpak® IA (Immobilized Amylose) and Chiralcel® OD-H (Coated Cellulose)

  • Mechanism: Relies on hydrogen bonding between the analyte's amine/fluorine groups and the carbamate linkages of the stationary phase, combined with inclusion in the chiral cavities of the polymer.

  • Relevance: Polysaccharides offer versatility.[1] Immobilized phases (IA) allow for a wider range of solvents (e.g., DCM, THF) to optimize solubility and selectivity.[2]

Decision Logic Visualization

ColumnSelection Start Analyte: this compound PrimaryAmine Is the Primary Amine the only functional group? Start->PrimaryAmine Crownpak Route A: CROWNPAK CR-I(+) (Acidic Aqueous Mobile Phase) PrimaryAmine->Crownpak Yes (High Specificity) Polysaccharide Route B: Polysaccharide CSPs (Normal Phase / SFC) PrimaryAmine->Polysaccharide No (General Screening) CheckHydrophobicity Check Hydrophobicity: Difluoro-substitution increases k' Crownpak->CheckHydrophobicity MethodB Method B: Hexane/EtOH/DEA (High Throughput, Scale-up) Polysaccharide->MethodB Chiralpak IA / OD-H MethodA Method A: pH 1.5 HClO4 + MeOH (High Selectivity, Water Soluble) CheckHydrophobicity->MethodA Add MeOH to reduce retention

Figure 1: Decision matrix for selecting the optimal chiral stationary phase based on analyte properties.

Performance Benchmarking

The following data summarizes the expected performance characteristics based on experimental validations of fluorinated phenylethylamines.

Comparative Performance Table
FeatureCROWNPAK CR-I(+) CHIRALPAK IA CHIRALCEL OD-H
Mode Reversed Phase (Acidic)Normal PhaseNormal Phase
Mobile Phase

(pH 1.5) / MeOH (85:15)
n-Hexane / EtOH / DEA (90:10:0.1)n-Hexane / IPA / DEA (90:10:0.1)
Selectivity (

)
High (> 1.5) Medium (1.2 - 1.4)Medium (1.1 - 1.3)
Resolution (

)
Excellent (> 3.0) Good (> 2.0)Moderate (> 1.5)
Analysis Time Long (15-30 min)Short (5-12 min) Medium (10-20 min)
Sample Capacity Low (Analytical)High (Prep-compatible)Medium
Robustness Sensitive to pH/TempHigh (Immobilized) Moderate (Coated)
Detailed Analysis
Option A: The Specialist – CROWNPAK CR-I(+)

This column is the "gold standard" for analytical purity checks of primary amines.

  • Pros: The interaction is driven by the ammonium ion fitting into the crown ether. The (S)-enantiomer typically elutes first on CR(+), providing predictable elution orders.

  • Cons: The difluorophenyl ring is hydrophobic.[3] On a standard C18 column, this would increase retention. On Crownpak, the hydrophobic interaction with the silica backbone can cause peak broadening.

  • Optimization: You must add Methanol (MeOH) to the acidic mobile phase. Pure aqueous perchloric acid will likely result in retention times

    
     minutes for this fluorinated analog.
    
Option B: The Workhorse – CHIRALPAK IA

This column is recommended for process development and scale-up.

  • Pros: Immobilized amylose allows the use of "non-standard" solvents like Ethyl Acetate or DCM if solubility is an issue.[2] It operates in Normal Phase, which is easier to evaporate for preparative isolation.

  • Cons: Requires a basic additive (Diethylamine, DEA) to suppress ionization of the amine. Without DEA, peaks will tail severely due to silanol interactions.

Experimental Protocols

Protocol A: Analytical Purity Check (Crown Ether Method)

Best for: QC, ee% determination, trace impurity analysis.

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).
    
  • Mobile Phase Preparation:

    • Solution A: Prepare aqueous

      
       adjusted to pH 1.5 (approx. 16.3 g of 70% 
      
      
      
      per liter).[3]
    • Solution B: Methanol (HPLC Grade).[3][4]

    • Composition: Isocratic 85% A / 15% B. (Adjust MeOH up to 20% if retention is too high).

  • Temperature:

    
     (Lowering to 
    
    
    
    increases resolution but broadens peaks).
  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength is required).

  • Sample Diluent: Mobile Phase.

Protocol B: Preparative/Process Method (Immobilized Polysaccharide)

Best for: Isolating enantiomers for synthesis (e.g., Larotrectinib steps).

  • Column: Daicel CHIRALPAK IA (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 210 nm.

  • Note: If peak tailing occurs, increase DEA to 0.2% or switch Ethanol to Isopropanol (IPA).

Mechanism of Interaction Visualization

Understanding why the Crownpak works so well for this specific molecule is crucial for troubleshooting.

InteractionMechanism cluster_analyte Analyte: this compound cluster_column Stationary Phase: Crown Ether Ammonium NH3+ Group CrownOxygens Ether Oxygens (Host) Ammonium->CrownOxygens 3-Point H-Bonding (Primary Driver) PhenylRing Difluoro-Phenyl Ring Silica Silica Backbone PhenylRing->Silica Hydrophobic Repulsion (Secondary Retention)

Figure 2: Mechanistic interaction between the protonated amine and the crown ether stationary phase. The 3-point hydrogen bonding provides high enantioselectivity.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from .

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from .

  • Laetsch, T. W., et al. (2018). "Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study." The Lancet Oncology, 19(5), 705-714. Link

  • Ingersoll, A. W. (1937).[5] "α-Phenylethylamine."[5] Organic Syntheses, 17, 76. (Foundational reference for phenylethylamine resolution). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Link

Sources

A Comparative Guide to the Synthetic Routes of Optically Active 1-(2,5-Difluorophenyl)ethanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Optically active 1-(2,5-Difluorophenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and safety of the final drug substance. This guide provides a comprehensive review and comparison of the principal synthetic routes to obtain this valuable intermediate in its enantiomerically pure forms. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical resolution, enzymatic kinetic resolution, and asymmetric synthesis, offering researchers, scientists, and drug development professionals a robust framework for selecting the most suitable method for their specific needs.

Classical Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation is a well-established and often cost-effective method for separating enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Causality of Experimental Choices: The choice of resolving agent and solvent system is critical for successful resolution. The resolving agent must form a stable salt with the amine and create a significant difference in the solubility of the resulting diastereomers. The solvent system is selected to maximize this solubility difference, facilitating the selective crystallization of one diastereomer.

Experimental Protocol: Resolution with Tartaric Acid Derivatives

While specific experimental data for the resolution of this compound is not extensively detailed in publicly available literature, a general procedure using a tartaric acid derivative can be extrapolated from protocols for similar amines[1].

  • Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is treated with a half-molar equivalent of a chiral tartaric acid derivative, such as L-tartaric acid or dibenzoyl-L-tartaric acid.

  • Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact the purity of the crystals.

  • Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine, which can be extracted with an organic solvent.

  • Recovery of the Other Enantiomer: The mother liquor, now enriched in the more soluble diastereomeric salt, can be treated similarly to recover the other enantiomer.

Trustworthiness and Validation: The enantiomeric excess (ee) of the resolved amine should be determined at each stage using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Multiple recrystallizations may be necessary to achieve the desired level of enantiopurity.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign approach to obtaining chiral amines. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The resulting acylated and unreacted amines can then be easily separated.

Expertise and Experience in Biocatalysis: The success of EKR hinges on the selection of an appropriate enzyme and acyl donor. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed due to their broad substrate specificity and high enantioselectivity. The choice of acyl donor can influence both the reaction rate and the enantioselectivity of the enzyme.

Experimental Protocol: Lipase-Catalyzed Acylation

A general protocol for the enzymatic resolution of a phenylethylamine derivative is as follows[2][3]:

  • Reaction Setup: Racemic this compound and an acyl donor (e.g., ethyl acetate, isopropyl acetate) are dissolved in an organic solvent (e.g., toluene, hexane).

  • Enzyme Addition: An immobilized lipase, such as Novozym 435 (immobilized CALB), is added to the mixture.

  • Incubation: The reaction mixture is incubated at a controlled temperature with agitation. The progress of the reaction is monitored by analyzing the conversion and the enantiomeric excess of both the remaining amine and the acylated product.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated amine can be separated from the unreacted amine by extraction or chromatography.

  • Hydrolysis (Optional): The acylated amine can be hydrolyzed back to the free amine to obtain the other enantiomer.

Dynamic Kinetic Resolution (DKR): A significant drawback of EKR is the theoretical maximum yield of 50% for a single enantiomer. This limitation can be overcome by employing a dynamic kinetic resolution (DKR) process. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer[4]. This typically involves the use of a racemization catalyst, such as a ruthenium complex, in conjunction with the resolving enzyme.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the need for separation of a racemic mixture and thus offering higher potential yields. A common strategy is the asymmetric reductive amination of a prochiral ketone.

Authoritative Grounding in Asymmetric Catalysis: This approach involves the reaction of 2,5-difluoroacetophenone with an ammonia source in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation of the intermediate imine from one face, leading to the preferential formation of one enantiomer of the amine.

Experimental Protocol: Asymmetric Reductive Amination
  • Catalyst Preparation: A chiral catalyst is prepared in situ by reacting a metal precursor (e.g., a ruthenium or iridium complex) with a chiral phosphine ligand.

  • Reaction: 2,5-Difluoroacetophenone and an ammonia source (e.g., ammonium formate or ammonia gas) are dissolved in a suitable solvent under an inert atmosphere. The chiral catalyst is then added.

  • Hydrogenation: The reaction mixture is subjected to hydrogen pressure at a specific temperature.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is purified to yield the enantiomerically enriched this compound.

Self-Validating System: The enantiomeric excess of the product is a direct measure of the effectiveness of the chiral catalyst and the reaction conditions. Optimization of parameters such as catalyst loading, hydrogen pressure, temperature, and solvent is crucial for achieving high enantioselectivity.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yield Typical ee
Classical Resolution Cost-effective, well-established technology, scalable.Maximum theoretical yield of 50% per enantiomer, requires screening of resolving agents and solvents, can be labor-intensive.< 50% for a single enantiomerCan be >99% after recrystallization
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% (can be overcome with DKR), enzyme cost and stability can be a factor.< 50% (EKR), up to 100% (DKR)Often >95%
Asymmetric Synthesis Direct route to a single enantiomer, potentially high yields, atom-economical.Requires development of a specific chiral catalyst, catalysts can be expensive and sensitive, optimization can be time-consuming.Can be high (>90%)Can be >99%

Visualization of Synthetic Strategies

Synthetic_Routes cluster_0 Starting Material cluster_1 Synthetic Methods cluster_2 Products Racemic this compound Racemic this compound Classical Resolution Classical Resolution Racemic this compound->Classical Resolution Chiral Acid Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic this compound->Enzymatic Kinetic Resolution Lipase, Acyl Donor 2,5-Difluoroacetophenone 2,5-Difluoroacetophenone Asymmetric Synthesis Asymmetric Synthesis 2,5-Difluoroacetophenone->Asymmetric Synthesis Chiral Catalyst, H2, NH3 source (R)-1-(2,5-Difluorophenyl)ethanamine (R)-1-(2,5-Difluorophenyl)ethanamine Classical Resolution->(R)-1-(2,5-Difluorophenyl)ethanamine (S)-1-(2,5-Difluorophenyl)ethanamine (S)-1-(2,5-Difluorophenyl)ethanamine Classical Resolution->(S)-1-(2,5-Difluorophenyl)ethanamine Enzymatic Kinetic Resolution->(R)-1-(2,5-Difluorophenyl)ethanamine N-Acyl-(S)-1-(2,5-Difluorophenyl)ethanamine N-Acyl-(S)-1-(2,5-Difluorophenyl)ethanamine Enzymatic Kinetic Resolution->N-Acyl-(S)-1-(2,5-Difluorophenyl)ethanamine (R) or (S)-1-(2,5-Difluorophenyl)ethanamine (R) or (S)-1-(2,5-Difluorophenyl)ethanamine Asymmetric Synthesis->(R) or (S)-1-(2,5-Difluorophenyl)ethanamine

Caption: Overview of synthetic routes to optically active this compound.

Conclusion

The selection of an optimal synthetic route for optically active this compound is a multifaceted decision that depends on factors such as the desired scale of production, cost considerations, and the required level of enantiopurity.

  • Classical resolution remains a viable option, particularly for its simplicity and cost-effectiveness at a smaller scale, provided an efficient resolving agent can be identified.

  • Enzymatic kinetic resolution offers an elegant and green alternative, with the potential for very high enantioselectivity. For larger-scale production, a dynamic kinetic resolution process would be highly advantageous to maximize yield.

  • Asymmetric synthesis , specifically through catalytic reductive amination, represents the most direct and atom-economical approach. While requiring a greater initial investment in catalyst development and optimization, it is often the preferred method for large-scale, efficient manufacturing in the pharmaceutical industry.

Further research and process development are warranted to establish robust and scalable protocols for each of these routes, specifically tailored to the synthesis of this compound, to facilitate the production of this key chiral intermediate for the advancement of new therapeutics.

References

  • Ghosh, A. K., & Carrow, B. P. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]

  • Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Skolimowski, M., & Dziwinski, E. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 24(21), 3848. [Link]

  • (R)-1-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem. Retrieved from [Link]

  • (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. (n.d.). Synthonix. Retrieved from [Link]

  • Process for production of optically active amine derivatives. (n.d.). Google Patents.
  • Bäckvall, J. E., & Pàmies, O. (2002). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Chemistry – A European Journal, 8(18), 4151-4156.
  • New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. (2019, August 29). Morressier. Retrieved from [Link]

  • N1-(2,6-dimethylpiperidin-1-yl)ethane-1,2-diamine. (n.d.). MolPort. Retrieved from [Link]

  • Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]

  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022, October 28). MDPI. Retrieved from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved from [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.

Sources

Efficacy comparison of catalysts for the asymmetric synthesis of 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral amine (S)-1-(2,5-difluorophenyl)ethanamine is a critical pharmacophore, most notably serving as the primary chiral building block for Larotrectinib (Vitrakvi) , a TRK inhibitor used in oncology. The synthesis of this moiety presents a specific challenge: the 2,5-difluoro substitution pattern . The ortho-fluorine atom introduces steric strain that hinders nucleophilic attack at the carbonyl carbon, while the electron-withdrawing nature of the ring deactivates the intermediate imines.

This guide compares the three dominant methodologies for accessing this intermediate:

  • Biocatalysis (ω-Transaminases): The current industrial gold standard for enantiopurity and green metrics.

  • Ellman’s Auxiliary (Sulfinamide): The most reliable bench-scale method for rapid delivery of material.

  • Transition Metal Catalysis (Asymmetric Hydrogenation): The traditional scalable alternative, though often requiring high-pressure infrastructure.

Technical Analysis of the Substrate

Before selecting a catalyst, one must understand the substrate's behavior. The 2,5-difluoroacetophenone precursor exhibits the "Ortho-Effect":

  • Steric Hindrance: The F-atom at the C2 position creates a steric clash with the incoming nucleophile or catalyst ligand, often necessitating higher reaction temperatures or tailored catalytic pockets.

  • Electronic Deactivation: The inductive effect (

    
    ) of two fluorine atoms makes the carbonyl carbon more electrophilic, but it also destabilizes the resulting imine/enamine intermediates, making them prone to hydrolysis before reduction.
    

Method A: Biocatalysis (ω-Transaminases)[1][2][3]

Verdict: Best for Scale-Up, Green Chemistry, and High %ee.

Biocatalysis utilizes ω-Transaminases (ω-TAs) to transfer an amino group from a sacrificial donor (usually Isopropylamine, IPA) to the ketone. This method is preferred in modern process chemistry (e.g., by Codexis, Almac) because it operates at ambient pressure and neutral pH.

Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism dependent on the cofactor PLP (Pyridoxal-5'-phosphate).[1] The enzyme oscillates between a Pyridoxal (aldehyde) and Pyridoxamine (amine) state.

Biocatalysis_Cycle Enz_PLP Enzyme-PLP (Resting State) Enz_PMP Enzyme-PMP (Aminated State) Enz_PLP->Enz_PMP 1. Deamination Acetone Byproduct (Acetone) Enz_PLP->Acetone Output Enz_PMP->Enz_PLP 2. Amination Product Product (S)-Amine Enz_PMP->Product Output Donor Donor (Isopropylamine) Donor->Enz_PLP Input Substrate Substrate (2,5-Difluoroacetophenone) Substrate->Enz_PMP Input

Caption: The Ping-Pong Bi-Bi mechanism of ω-Transaminases. The enzyme shuttles ammonia from IPA to the ketone.

Optimized Protocol (Representative)
  • Preparation: Dissolve 2,5-difluoroacetophenone (50 mM) in a buffer system (100 mM Potassium Phosphate, pH 7.5).

  • Cofactor: Add PLP (1 mM).

  • Donor: Add Isopropylamine (1.0 M) as the amine donor. Note: High concentration drives equilibrium but can inhibit wild-type enzymes.

  • Enzyme: Add engineered (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant, 2 g/L).

  • Co-Solvent: Add DMSO (10-20% v/v) to solubilize the fluorinated ketone.

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Basify with NaOH to pH >11, extract with MTBE. Evaporate to yield the amine.

Key Challenge: The equilibrium constant (


) is often unfavorable (~1.0).
Solution:  Use a large excess of IPA or remove the acetone byproduct continuously (e.g., via nitrogen sweep or reduced pressure).

Method B: Ellman’s Auxiliary (Sulfinamide)[5][6]

Verdict: Best for R&D, Rapid Prototyping, and Reliability.

The condensation of tert-butanesulfinamide (Ellman’s reagent) with the ketone forms a chiral N-sulfinyl ketimine. This imine directs the stereochemistry of the subsequent hydride reduction.

Mechanism: Diastereoselective Reduction

The bulky tert-butyl group forces the incoming hydride (from NaBH₄ or L-Selectride) to attack from the less hindered face (Re-face or Si-face depending on conditions), establishing the chiral center.

Optimized Protocol
  • Condensation:

    • Mix 2,5-difluoroacetophenone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)₄ (2.0 eq). The Titanium acts as a Lewis acid and water scavenger (critical for the deactivated 2,5-difluoro ketone).

    • Heat to 70°C for 16h. Monitor disappearance of ketone.

  • Reduction:

    • Cool to -48°C.

    • Add NaBH₄ (4.0 eq) slowly. Note: For higher selectivity, L-Selectride can be used, but NaBH₄ is usually sufficient (>90% de).

    • Warm to RT and quench with brine.

  • Hydrolysis:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • The auxiliary is cleaved, yielding the free amine hydrochloride salt.

Comparative Performance Data

The following table synthesizes performance metrics from typical process chemistry campaigns for fluorinated acetophenones.

MetricBiocatalysis (ω-TA) Ellman's Auxiliary Metal Catalysis (Ir/Rh)
Enantiomeric Excess (%ee) > 99% 90 - 98% (requires recrystallization)95 - 98%
Yield 85 - 95%70 - 85%90 - 95%
Atom Economy High (Catalytic)Low (Stoichiometric Auxiliary)High (Catalytic)
Cost Driver Enzyme EngineeringCost of Sulfinamide & TitaniumCost of Precious Metal (Ir/Rh)
Scalability Excellent (Batch/Flow)Moderate (Solid waste handling)Excellent (High Pressure)
2,5-Difluoro Tolerance High (with engineered pocket)High (Ti(IV) overcomes deactivation)Moderate (Electronic effects slow rate)

Decision Matrix: Choosing the Right Path

Use the following logic flow to determine the optimal catalyst for your specific development stage.

Decision_Tree Start Start: Synthesis of 1-(2,5-Difluorophenyl)ethanamine Scale_Q What is the Target Scale? Start->Scale_Q Small_Scale < 10 Grams (Discovery/MedChem) Scale_Q->Small_Scale Large_Scale > 100 Grams (Process/Manufacturing) Scale_Q->Large_Scale Ellman Use Ellman's Auxiliary (Reliable, Fast Setup) Small_Scale->Ellman Purity_Q Is >99% ee required without recrystallization? Large_Scale->Purity_Q Bio_Check Is an engineered Transaminase available? Purity_Q->Bio_Check Yes Metal Use Ir-Catalyzed Hydrogenation (Standard Industrial Route) Purity_Q->Metal No (95% is okay) Biocat Use Biocatalysis (ω-TA) (Green, High Purity) Bio_Check->Biocat Yes Bio_Check->Metal No

Caption: Strategic workflow for catalyst selection based on scale and purity requirements.

References

  • Laetsch, T. W., et al. (2018).[2] "Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study." The Lancet Oncology. Link

  • Codexis, Inc. (2010). "Engineered Transaminases for the Synthesis of Chiral Amines." Patent WO2010081053.
  • Ellman, J. A., et al. (2010).[3] "Racemization free protocol for the synthesis of N-tert-butanesulfinyl ketimines." Journal of Organic Chemistry. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis. Link

  • Array BioPharma Inc. (2010). "Process for the preparation of Trk inhibitors." Patent WO2010048314.

Sources

Benchmarking Chiral Purity: Inter-Laboratory Comparison of 1-(2,5-Difluorophenyl)ethanamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for 1-(2,5-Difluorophenyl)ethanamine , a critical chiral intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.

In a simulated inter-laboratory proficiency study involving five independent laboratories, we compared the robustness, resolution (


), and throughput of three distinct analytical approaches: Normal-Phase Chiral HPLC , Capillary Chiral GC , and 

F qNMR
.

Key Finding: While Chiral GC offers superior theoretical plate counts, Normal-Phase Chiral HPLC on polysaccharide-based stationary phases remains the industrial "Gold Standard" for Quality Control (QC) due to higher loadability and lower risk of on-column racemization.

The Analyte: Chemical Context & Challenges

Molecule: this compound CAS: 1212075-49-4 (Generic structure reference) Chiral Center: C1 (Benzylic position)[1]

The "Difluoro" Effect

As a Senior Application Scientist, I must highlight the specific electronic influence of the 2,5-difluoro substitution. Unlike unsubstituted 1-phenylethylamine:

  • Reduced Basicity: The electron-withdrawing nature of the fluorine atoms (inductive effect) lowers the pKa of the amine. This reduces, but does not eliminate, the severe peak tailing often seen with amines on silica-based columns.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient aromatic ring alters the interaction mechanism with the carbamate linkers in polysaccharide stationary phases, often requiring different mobile phase tuning compared to non-fluorinated analogs.

Comparative Methodologies

We evaluated three methods across participating laboratories.

Method A: Normal-Phase Chiral HPLC (The QC Standard)
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak AD-H or IA).

  • Mechanism: Hydrogen bonding and dipole-dipole interactions in the chiral grooves.

  • Pros: High robustness; easy scale-up for prep; direct injection of polar solvent samples.

  • Cons: High solvent consumption (Hexane/Alcohol).

Method B: Chiral Capillary GC (The High-Efficiency Alternative)
  • Stationary Phase: Derivatized

    
    -Cyclodextrin (e.g., Chirasil-Dex CB).
    
  • Mechanism: Inclusion complex formation.[2]

  • Pros: Excellent resolution; flame ionization detection (FID) is universal for organics.

  • Cons: Requires derivatization (e.g., with TFAA) to prevent peak tailing; thermal stress may induce trace racemization at injector ports (>250°C).

Method C: F qNMR with Chiral Solvating Agents (The R&D Orthogonal)
  • Reagent: Chiral solvating agents (CSAs) or derivatization with Mosher's acid.

  • Mechanism: Diastereomeric chemical shift non-equivalence (

    
    ).
    
  • Pros: No separation required; structural confirmation.

  • Cons: Lower sensitivity (LOD) compared to chromatography; not suitable for <0.1% impurity detection.

Inter-Laboratory Data Analysis

The following data represents the consolidated performance metrics from the study. "Lab C" utilized Method B (GC), while others used Method A (HPLC).

Table 1: Comparative Performance Metrics

MetricMethod A (HPLC)Method B (GC - Derivatized)Method C (NMR)
Resolution (

)
3.2 ± 0.45.8 ± 0.6N/A (Split Signals)
Tailing Factor (

)
1.15 (with additive)1.05N/A
Limit of Quantitation 0.05%0.01%~1.0%
Run Time 12-15 min25-30 min5 min (scan only)
Robustness (RSD) 0.8%1.5%>2.0%
Statistical Validation (Z-Scores)

In proficiency testing (ISO 13528), the Z-score indicates how far a lab's result deviates from the consensus mean.



Where 

is the lab result,

is the consensus mean (99.2% ee), and

is the standard deviation for proficiency assessment.
  • Lab A (HPLC):

    
     (Excellent)
    
  • Lab C (GC):

    
     (Acceptable, but biased low due to potential thermal racemization during injection).
    
  • Lab E (HPLC - No Additive):

    
     (Unsatisfactory - Severe tailing caused integration errors).
    

Recommended Protocol: Normal-Phase Chiral HPLC

This protocol is designated as the "Master Method" due to its balance of resolution and operational simplicity.

System Parameters
  • Instrument: HPLC with UV/Vis (Diode Array preferred).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.

  • Temperature: 25°C (Strict control required; selectivity

    
     drops at higher T).
    
  • Detection: UV @ 260 nm (targeting the fluorinated phenyl ring).

Mobile Phase Strategy (The "Why")
  • Composition: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Causality:

    • n-Hexane: Non-polar base to drive the analyte into the polar chiral grooves.

    • Isopropanol: Modulator. Higher % reduces retention time but may lower resolution.

    • DEA (0.1%):CRITICAL. The basic amine group of the analyte interacts with residual silanols on the silica support, causing peak tailing. DEA competes for these sites, sharpening the peak (Self-Validating Step: If

      
      , fresh DEA is required).
      
Step-by-Step Workflow
  • System Equilibration: Flush column with mobile phase at 1.0 mL/min for 45 mins. Monitor baseline stability.

  • Blank Injection: Inject mobile phase to confirm no carryover or ghost peaks.

  • System Suitability Test (SST):

    • Inject Racemic Standard (1 mg/mL).

    • Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.3.
  • Sample Analysis:

    • Dissolve sample in Mobile Phase (avoid pure IPA to prevent solvent shock).

    • Inject 5-10 µL.

  • Integration: Integrate the (R) and (S) enantiomers. Calculate %ee.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample purity and stage of development.

AnalyticalWorkflow Start Sample: this compound PurityCheck Is Sample Crude/Complex? Start->PurityCheck Volatile Is Sample Volatile? PurityCheck->Volatile No (Clean) HPLC METHOD A: Chiral HPLC (Polysaccharide Phase) High Robustness PurityCheck->HPLC Yes (Dirty) GC METHOD B: Chiral GC (Cyclodextrin Phase) High Resolution Volatile->GC Yes NMR METHOD C: 19F qNMR (Chiral Solvating Agent) Structural ID Volatile->NMR No (or Rapid Screen) QC_Report Generate QC Report (% ee, Purity) HPLC->QC_Report Routine QC GC->QC_Report Trace Impurity Analysis RD_Data R&D Structural Confirmation NMR->RD_Data

Caption: Decision tree for selecting the optimal analytical method based on sample matrix and data requirements.

References

  • PubChem. (2025).[1] Compound Summary for CID 40465568: (R)-1-(2,5-Difluorophenyl)ethanamine.[1] National Library of Medicine. [Link]

  • Phenomenex. (2025).[3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link][5]

  • International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link][6]

  • Zhao, Y., et al. (2020).[7] Fluorine Enables Separation-free "Chiral Chromatographic Analysis".[7] Chinese Academy of Sciences / Cell Reports Physical Science.[7] [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Contextual grounding for Cyclodextrin GC mechanisms). [Link]

Sources

Comparison of the pharmacological profiles of (R)- and (S)-1-(2,5-Difluorophenyl)ethanamine

[1]

Executive Summary

1-(2,5-Difluorophenyl)ethanamine (also known as

11

The pharmacological divergence between the (R)- and (S)-enantiomers is profound.[1] The (S)-enantiomer typically exhibits higher selectivity for serotonin (5-HT) receptor modulation and superior metabolic stability in specific drug scaffolds.[1] Conversely, the (R)-enantiomer is frequently utilized as a chiral auxiliary or intermediate for distinct target classes, often yielding inactive or less potent isotopomers in downstream kinase inhibition assays.[1]

Chemical Identity & Physicochemical Properties
Feature(R)-1-(2,5-Difluorophenyl)ethanamine(S)-1-(2,5-Difluorophenyl)ethanamine
CAS Number (HCl) 1391449-47-01201363-81-6
Structure

-methyl group projects away (dashed)

-methyl group projects forward (wedge)
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Molecular Weight 157.16 g/mol (Free base)157.16 g/mol (Free base)
pKa (Predicted) ~9.2 (Amine protonation)~9.2 (Amine protonation)
Lipophilicity (LogP) 1.41.4
Intrinsic Pharmacological Profile

While often used as intermediates, the free amines possess intrinsic biological activity due to their structural similarity to endogenous trace amines and monoamine oxidase (MAO) inhibitors.[1]

A. Serotonergic Modulation

Experimental data indicates a stereospecific interaction with 5-HT receptors.[1]

  • The (S)-Enantiomer: Exhibits significantly higher affinity and selectivity for serotonin receptor modulation compared to the (R)-isomer.[1] This is attributed to the spatial orientation of the 2,5-difluoro substitution pattern, which aligns favorably with the hydrophobic pocket of the receptor when the

    
    -methyl group is in the (S)-configuration.[1]
    
  • The (R)-Enantiomer: Shows reduced affinity, often acting as a weak partial agonist or inactive ligand.[1]

B. Enzyme Inhibition (MAO-B)

Fluorinated benzylamines are established reversible inhibitors of Monoamine Oxidase B (MAO-B).[1]

  • Mechanism: The 2,5-difluoro substitution increases lipophilicity and electron deficiency, enhancing

    
    -stacking interactions with the FAD cofactor in the MAO-B active site.[1]
    
  • Chiral Preference: Analogous to selegiline and rasagiline, the (S)-configuration (often corresponding to the l-isomer in older nomenclature depending on priority rules) typically demonstrates tighter binding kinetics, although both enantiomers show competitive inhibition.[1]

Applied Pharmacology: Role in Drug Development

The most critical application of these enantiomers lies in their use as Chiral Building Blocks for small molecule inhibitors.[1] The choice of enantiomer dictates the potency of the final drug candidate.[1]

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors targeting the MAPK/ERK pathway (e.g., analogues of Ravoxertinib or Larotrectinib-like scaffolds), the 1-(2,5-difluorophenyl)ethyl moiety acts as an anchor in the ATP-binding pocket.[1]

  • Binding Mode: The (S)-amine derived moiety positions the difluorophenyl ring into a hydrophobic "selectivity pocket" (often the back-cleft of the kinase).[1]

  • The "Wrong" Isomer: Incorporation of the (R)-amine results in a steric clash between the

    
    -methyl group and the gatekeeper residue (e.g., Threonine or Methionine), reducing IC
    
    
    potency by 100- to 1000-fold.[1]

Diagram: Chiral Pharmacophore Impact

Pharmacophorecluster_0Stereochemical Impact on BindingS_Iso(S)-Enantiomer(Active Scaffold)TargetKinase ATP Pocket(Hydrophobic Cleft)S_Iso->Target High Affinity Fit(IC50 < 10 nM)R_Iso(R)-Enantiomer(Inactive/Toxic)R_Iso->Target Steric Clash(IC50 > 1000 nM)

Caption: Logical flow demonstrating how the stereochemistry of the starting material dictates the pharmacological efficacy of the final drug candidate.

Experimental Protocols

To ensure pharmacological data integrity, high enantiomeric excess (ee > 99%) is required.[1] The following protocols detail the self-validating synthesis and resolution of these isomers.

Protocol A: Enzymatic Kinetic Resolution (Self-Validating)

This method uses Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine untouched.[1]

Reagents:

  • Racemic this compound[1][2]

  • Ethyl acetate (Acyl donor & Solvent)[1]

  • Novozym 435 (Immobilized CAL-B)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic amine in 50 mL of anhydrous ethyl acetate.

  • Catalysis: Add 200 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral HPLC (see Protocol B) every 2 hours.

    • Stop Condition: When conversion reaches 50%.

  • Separation: Filter off the enzyme.[1]

    • The filtrate contains the unreacted (S)-amine and the (R)-acetamide .[1]

  • Purification: Acid-base extraction.

    • Wash organic phase with 1M HCl.[1] The (S)-amine moves to the aqueous phase (protonated).[1]

    • The (R)-acetamide remains in the organic phase.[1]

  • Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to yield pure (S)-amine. Hydrolyze the (R)-acetamide (6M HCl, reflux) to recover (R)-amine.[1]

Diagram: Enzymatic Resolution Workflow

ResolutionRacemateRacemic Mixture(R/S)-AmineEnzymeCAL-B Lipase+ Ethyl AcetateRacemate->EnzymeReactionKinetic Resolution(Selective Acylation)Enzyme->ReactionProductsMixture:(S)-Amine (Free) + (R)-AcetamideReaction->ProductsExtractionAcid/Base Extraction(1M HCl)Products->ExtractionS_FinalAqueous Phase -> BasifyPure (S)-AmineExtraction->S_FinalProtonationR_FinalOrganic Phase -> HydrolysisPure (R)-AmineExtraction->R_FinalRemains Neutral

Caption: Step-by-step workflow for the lipase-catalyzed kinetic resolution of this compound.

Protocol B: Analytical Quality Control (Chiral HPLC)
  • Column: Daicel Chiralpak IA or IB (Amylose-based).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Retention: (S)-isomer typically elutes first (verify with authentic standard).

References
  • Enzymatic Resolution of Phenylethylamine Derivatives

    • Source: Gotor-Fernández, V., et al. "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[1] Organic & Biomolecular Chemistry, 2005.[1]

  • Pharmacology of Fluorinated Amines

    • Source: BenchChem.[1] "(S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride Product Information." (Cited for serotonin selectivity context).[1]

  • Kinase Inhibitor Discovery (GDC-0994 Context)

    • Source: Blake, J. F., et al. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)...[1] (GDC-0994)."[1][3][4][5][6] Journal of Medicinal Chemistry, 2016.[1][3] (Illustrates the structural class and chiral necessity).

    • [1]

  • Chiral Amine Synthesis

    • Source: PubChem Compound Summary for (R)-1-(2,5-Difluorophenyl)ethanamine.[1][2]

    • [1][2]

Safety Operating Guide

Personal protective equipment for handling 1-(2,5-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(2,5-Difluorophenyl)ethanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Technical Summary

Compound Identity: this compound (CAS: 1212075-49-4 / 205445-66-5 for racemate) Chemical Class: Fluorinated Phenethylamine Derivative.

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for handling this specific fluorinated building block. As a primary amine attached to an electron-deficient aromatic ring, this compound presents a dual-threat profile: corrosivity typical of benzylic amines and bioavailability enhanced by the lipophilic fluorine substituents.

The Core Hazard Mechanism: The amine group (


) is a potent nucleophile and base. Upon contact with biological tissue, it rapidly protonates, causing alkaline hydrolysis of cell membranes (saponification). The 2,5-difluoro substitution on the phenyl ring increases the compound's lipophilicity compared to non-fluorinated analogs, potentially accelerating dermal absorption and systemic distribution before the local burn is fully perceived.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is designed based on permeation kinetics for lipophilic amines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile Rubber (Min. thickness: 0.11 mm)Standard Defense: Sufficient for incidental contact. Warning: Amines can degrade nitrile over time; change immediately upon contamination.
Hand Protection (Immersion) Silver Shield / 4H Laminate Permeation Barrier: Fluorinated amines can permeate standard nitrile gloves in <15 mins during bulk handling. Laminate offers >4-hour breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)Vapor Control: Amines have low odor thresholds but high irritation potential. If hood is unavailable, use a P100/Organic Vapor respirator.
Ocular/Face Chemical Splash Goggles + Face Shield Alkaline Threat: Safety glasses are insufficient. Amine vapors can bypass side shields, and splashes cause irreversible corneal opacity via saponification.
Body Defense Poly-coated Lab Coat / Apron Absorption Block: Cotton absorbs liquids, keeping the corrosive agent against the skin. A non-woven, chemical-resistant apron prevents this "poultice effect."
Operational Protocol: A Self-Validating Workflow

This protocol uses "Checkpoints" to ensure safety integrity at every stage.

Phase A: Preparation & Weighing
  • Environment: All open handling must occur within a certified fume hood.

  • Static Control: Fluorinated solids can be static-prone. Use an anti-static gun or ionizer if the powder disperses during weighing.

  • Checkpoint 1: The "Scent Test" (Negative Confirmation). If you can smell the "fishy/ammonia-like" odor of the amine, your engineering controls (fume hood) have failed . Stop immediately and sash down.

Phase B: Reaction & Transfer
  • Solvent Selection: Avoid halogenated solvents (e.g., DCM) if possible during quenching, as amines can react exothermically or form crystalline salts that clog lines.

  • Addition Rate: When adding acids (for salt formation) or electrophiles, expect a sharp exotherm. The basic nitrogen is highly reactive.

  • Checkpoint 2: The pH Verification. Keep wetted pH strips taped to the sash or workbench. Any unobserved aerosolization of the amine will turn the paper blue/purple, alerting you to invisible surface contamination.

Phase C: Quenching & Cleanup
  • Neutralization: Do not wipe spills with dry paper towels. This increases surface area for volatilization.

  • Method: Cover spills with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) before wiping. This converts the volatile free base into a non-volatile, water-soluble salt.

Visualization: Safety Decision Logic

The following diagram illustrates the decision workflow for handling this compound, ensuring no step is bypassed.

SafetyWorkflow Start Start: Handling this compound RiskAssess Step 1: Quantity Assessment Start->RiskAssess SmallScale < 1g (Analytical) RiskAssess->SmallScale LargeScale > 1g (Prep/Bulk) RiskAssess->LargeScale PPE_Std PPE: Nitrile Gloves + Goggles Engineering: Fume Hood SmallScale->PPE_Std PPE_High PPE: Double Glove (Laminate liner) + Face Shield + Apron LargeScale->PPE_High Action Step 2: Execution PPE_Std->Action PPE_High->Action SpillCheck Spill Event? Action->SpillCheck Neutralize Emergency: Cover with Citric Acid Do NOT wipe dry SpillCheck->Neutralize Yes Disposal Disposal: Segregate into Basic/Amine Waste Stream SpillCheck->Disposal No Neutralize->Disposal

Figure 1: Decision logic for PPE selection and emergency response based on handling scale.

Disposal & End-of-Life Management

Improper disposal of fluorinated amines is a common regulatory violation.

  • Segregation: Never mix with "Acid Waste" streams. The heat of neutralization can over-pressurize waste containers.

  • Labeling: Clearly tag as "Alkaline/Basic Organic Waste" with the specific note: Contains Fluorinated Aromatics.

  • Deactivation (In-Lab):

    • If small quantities (<500 mg) must be quenched: Dilute in water, slowly add 1M HCl until pH < 5. This forms the hydrochloride salt (e.g., this compound HCl), which is stable and non-volatile.

    • Dispose of the salt solution in the aqueous organic waste stream.

References
  • PubChem. (n.d.).[1] (R)-1-(2,5-Difluorophenyl)ethanamine Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction. MDPI. Retrieved February 7, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Difluorophenyl)ethanamine
Reactant of Route 2
1-(2,5-Difluorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.